molecular formula C12H10N4S B1384224 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 56156-23-1

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B1384224
CAS No.: 56156-23-1
M. Wt: 242.3 g/mol
InChI Key: SLCUJURZNGAVEX-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C12H10N4S and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCUJURZNGAVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333679
Record name 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56156-23-1
Record name 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold, as a purine isostere, is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2][3] This document details a robust and logical synthetic pathway, beginning with a retrosynthetic analysis and culminating in a validated, step-by-step experimental protocol. The core of the synthesis involves the construction of the pyrimidinone ring followed by a critical thionation step. Furthermore, this guide outlines a multi-faceted characterization strategy, employing a suite of modern analytical techniques—including NMR, IR, and Mass Spectrometry—to ensure the unequivocal confirmation of the target molecule's structure and purity. Practical insights into experimental choices, potential challenges such as tautomerism, and troubleshooting are also discussed, providing researchers with a self-validating framework for the successful preparation and analysis of this valuable chemical entity.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern drug discovery, primarily due to its structural resemblance to the endogenous purine nucleobases, adenine and guanine. This bioisosteric relationship allows molecules containing this scaffold to interact with a wide array of biological targets, often by competing with natural ligands at ATP-binding sites.[4] Consequently, derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anti-proliferative, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][5]

Notably, the pyrazolo[3,4-d]pyrimidine framework is central to the design of numerous protein kinase inhibitors, a class of drugs that has revolutionized oncology.[3][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that selectively inhibit specific kinases, targeted therapies can be developed that are more effective and less toxic than traditional chemotherapy. The title compound, this compound, is a valuable intermediate in this field. The benzyl group at the N1 position provides a lipophilic handle that can influence target binding and pharmacokinetic properties, while the 4-thiol (or its tautomeric 4-thione) functionality serves as a versatile anchor for further chemical modification, enabling the generation of diverse compound libraries for screening and lead optimization.

This guide aims to provide a detailed, field-proven methodology for the synthesis and rigorous characterization of this key building block, empowering researchers to confidently produce and utilize it in their drug development programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical synthetic strategy is paramount for achieving high purity and yield. The chosen pathway for this compound is based on established and reliable chemical transformations. The retrosynthetic analysis, depicted below, breaks down the target molecule into its key precursors.

G Target This compound Precursor1 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Target->Precursor1 Thionation (C=O -> C=S) Precursor2 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide Precursor1->Precursor2 Pyrimidine Ring Cyclization Precursor3 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile Precursor2->Precursor3 Nitrile Hydrolysis StartingMaterials Benzylhydrazine + Ethoxymethylenemalononitrile Precursor3->StartingMaterials Pyrazole Ring Formation

Caption: Retrosynthetic pathway for the target compound.

Strategic Rationale:

  • Thionation: The most direct route to the target 4-thiol is the thionation of its corresponding 4-oxo analogue, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This is a common and high-yielding transformation using reagents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[7] This approach is chosen for its efficiency in installing the sulfur atom at a late stage.

  • Pyrimidine Ring Formation: The pyrimidin-4-one ring is readily constructed by the cyclization of an ortho-amino-carboxamide precursor. Reacting 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide with a one-carbon source like formic acid is a standard and effective method for forming the fused pyrimidine ring.[8]

  • Precursor Synthesis: The required pyrazole intermediates are synthesized from acyclic starting materials. The reaction of benzylhydrazine with ethoxymethylenemalononitrile provides the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, which can then be selectively hydrolyzed to the corresponding carboxamide.[9] This multi-step approach provides a clear and controllable path to the key cyclization precursor.

Experimental Procedures: Synthesis

This section provides detailed, step-by-step protocols for the synthesis of the title compound.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus Pentasulfide is corrosive and reacts with moisture to release toxic H₂S gas; handle with extreme care.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Pyrimidinone Cyclization cluster_3 Step 4: Thionation A Benzylhydrazine + Ethoxymethylenemalononitrile Reflux in Ethanol B 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile Isolate by filtration A->B C Pyrazole Nitrile (from Step 1) H₂SO₄ / H₂O B->C D 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide Neutralize & Isolate C->D E Pyrazole Carboxamide (from Step 2) Reflux in Formic Acid D->E F 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cool & Isolate E->F G Pyrimidinone (from Step 3) + P₄S₁₀ Reflux in Pyridine F->G H This compound Purify by recrystallization G->H

Caption: Step-wise synthetic workflow diagram.

Protocol 2.1: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Precursor)

This protocol outlines the synthesis of the key intermediate required for the final thionation step. It combines the pyrazole formation, hydrolysis, and cyclization into a logical sequence.

Materials:

  • Benzylhydrazine dihydrochloride

  • Sodium acetate

  • Ethoxymethylenemalononitrile

  • Ethanol

  • Concentrated Sulfuric Acid

  • Formic Acid (98%)

  • Sodium hydroxide solution (10% w/v)

Procedure:

  • Part A: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile:

    • In a 250 mL round-bottom flask, dissolve benzylhydrazine dihydrochloride (0.1 mol) and sodium acetate (0.2 mol) in a mixture of ethanol (100 mL) and water (25 mL).

    • Stir the mixture for 15 minutes at room temperature to liberate the free base.

    • Add ethoxymethylenemalononitrile (0.1 mol) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture in an ice bath. The product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Part B: 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide:

    • Carefully add the dried carbonitrile from Part A (0.08 mol) in portions to ice-cold concentrated sulfuric acid (50 mL) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture slowly onto crushed ice (approx. 300 g).

    • Neutralize the acidic solution by the slow addition of 10% NaOH solution until a pH of ~7 is reached, keeping the flask in an ice bath.

    • The carboxamide product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Part C: 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

    • To the dried carboxamide from Part B (0.06 mol), add formic acid (60 mL).

    • Heat the mixture to reflux and maintain for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

    • The pyrimidinone product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain a pure white solid.

Protocol 2.2: Synthesis of this compound (Target Compound)

Materials:

  • 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus Pentasulfide (P₄S₁₀)

  • Anhydrous Pyridine

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the pyrimidinone precursor (0.05 mol) in anhydrous pyridine (100 mL).

    • With stirring, add Phosphorus Pentasulfide (0.03 mol, 0.6 eq) portion-wise to the suspension. The addition may be slightly exothermic.

    • Causality Note: Pyridine acts as both a solvent and a base, facilitating the thionation reaction. An excess of P₄S₁₀ is avoided to minimize side products.

  • Thionation:

    • Heat the reaction mixture to reflux and maintain for 5-7 hours. The color of the mixture will typically darken.

    • Monitor the reaction by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material spot is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 400 mL of ice-cold water with stirring.

    • Stir the aqueous mixture for 1 hour to allow the product to precipitate fully and to hydrolyze any remaining P₄S₁₀.

    • Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with water.

    • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a pale yellow or off-white solid.

    • Dry the final product in a vacuum oven at 40-50 °C.

Physicochemical and Spectroscopic Characterization

Unequivocal structural confirmation is achieved by a combination of analytical techniques. Each method provides complementary data that, when taken together, validates the identity and purity of the synthesized this compound.

G center Confirmed Structure This compound NMR NMR Spectroscopy (¹H & ¹³C) NMR->center Provides carbon-hydrogen framework & connectivity MS Mass Spectrometry MS->center Confirms Molecular Weight (C₁₂H₁₀N₄S = 242.3) IR IR Spectroscopy IR->center Identifies key functional groups (C=S, N-H) EA Elemental Analysis EA->center Verifies elemental composition (%C, %H, %N, %S) MP Melting Point MP->center Indicates purity

Caption: Interrelation of analytical techniques for structural validation.

Table 1: Summary of Expected Characterization Data
Technique Parameter Expected Result / Observation
Appearance Physical StatePale yellow to off-white crystalline solid
Melting Point RangeA sharp melting point is expected for a pure compound.
¹H NMR Chemical Shifts (δ)~5.6 ppm (s, 2H): Benzyl CH₂ protons. ~7.3-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. ~8.1 ppm (s, 1H): Pyrazole C3-H proton. ~8.4 ppm (s, 1H): Pyrimidine C6-H proton. ~13-14 ppm (br s, 1H): Thione N-H proton (exchangeable with D₂O).
¹³C NMR Chemical Shifts (δ)~50 ppm: Benzyl CH₂ carbon. ~127-136 ppm: Aromatic carbons (phenyl and heteroaromatic). ~175 ppm: Thiocarbonyl (C=S) carbon at C4 position.
IR Spectroscopy Key Frequencies (cm⁻¹)~3100-3200: N-H stretching vibration. ~3030: Aromatic C-H stretching. ~1600, 1580: C=N and C=C stretching. ~1100-1250: C=S stretching vibration (often broad and coupled). Absence of a strong C=O band around 1680 cm⁻¹.
Mass Spec (ESI+) m/z243.07 [M+H]⁺: Calculated for C₁₂H₁₁N₄S⁺.
Elemental Analysis CompositionCalculated: C, 59.48%; H, 4.16%; N, 23.12%; S, 13.23%. Found: Values should be within ±0.4% of calculated values.

Discussion and Field-Proven Insights

Thiol-Thione Tautomerism

A critical aspect of the title compound's chemistry is its existence as a mixture of two tautomers in solution: the 4-thiol form and the 4-thione form.

  • This compound (aromatic pyrimidine ring)

  • 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione (non-aromatic pyrimidine ring)

In most cases, the equilibrium heavily favors the thione tautomer due to the greater thermodynamic stability of the C=S double bond compared to the C=N bond within the pyrimidine ring. This is reflected in the characterization data:

  • ¹H NMR: The observation of a low-field, broad singlet around 13-14 ppm is characteristic of an N-H proton of a thioamide/thione, not an S-H proton of a thiol (which would typically appear between 1-4 ppm).

  • IR Spectroscopy: The presence of a distinct N-H stretch and a C=S stretch, coupled with the absence of an S-H stretch (typically weak, ~2550 cm⁻¹), supports the predominance of the thione form.

Understanding this equilibrium is crucial for planning subsequent reactions. For instance, S-alkylation reactions will proceed via the more nucleophilic sulfur atom of the thiol tautomer, even if it is the minor component in the equilibrium.

Troubleshooting and Optimization
  • Incomplete Thionation: If TLC analysis shows significant remaining starting material, the reaction time can be extended, or a small additional portion of P₄S₁₀ can be added. Ensure the pyridine is anhydrous, as moisture will consume the thionating reagent.

  • Purification Challenges: The crude product may contain sulfur-containing byproducts. Thorough washing during the work-up is essential. If recrystallization is insufficient, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) can be employed for purification, although care must be taken as these compounds can be somewhat polar.

  • Product Stability: While generally stable, thiols/thiones can be susceptible to air oxidation over long-term storage. It is best to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis of this compound. By following the multi-step protocol, which proceeds through a key pyrimidinone intermediate, researchers can obtain the target compound in good yield and high purity. The comprehensive characterization workflow, leveraging a suite of complementary analytical techniques, provides a robust framework for structural verification and quality control. The insights into the compound's inherent thiol-thione tautomerism and potential experimental challenges equip scientists with the necessary knowledge for successful synthesis and subsequent application of this versatile molecule in medicinal chemistry and drug discovery.

References

  • Shri R.R.Lalan College, Chemistry Department, Bhuj-Kutch. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
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  • J Enzyme Inhib Med Chem. (2010). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. PubMed. Available at: [Link]

  • Chem Biol Drug Des. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]

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  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS Repository. Available at: [Link]

  • Eur J Med Chem. (2009). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. PubMed. Available at: [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available at: [Link]

  • NIH. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Available at: [Link]

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  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]

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  • MDPI. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]

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Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol and its Implications for Drug Discovery

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, crystallization, and detailed structural analysis of this compound, offering insights into its potential applications in drug design.

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, recognized as a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3] Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), and have shown promise as anticancer agents.[1][2][4]

The subject of this guide, this compound, incorporates a benzyl group at the N1 position and a thiol group at the C4 position. These modifications are expected to influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific biological targets. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationship (SAR) and guiding the rational design of more potent and selective drug candidates.

While the specific crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of a closely related compound, 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione , to illustrate the principles and insights that can be gained from such an analysis.[5] The structural features of the core pyrazolo[3,4-d]pyrimidine ring system and the influence of the benzyl and thione groups in the known structure provide a strong foundation for understanding the target molecule.

Synthesis and Crystallization: From Powder to High-Quality Crystals

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of the pyrazole ring followed by the fusion of the pyrimidine ring.[6] A plausible synthetic route to this compound is outlined below.

Proposed Synthetic Pathway

synthesis_pathway A 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile B 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->B Formamide, heat C This compound B->C P4S10, Pyridine, reflux

Caption: Proposed synthesis of this compound.

The initial step involves the cyclization of a suitable precursor to form the 1-benzyl-substituted pyrazole ring. Subsequent reaction with formamide would yield the aminopyrimidine intermediate. Finally, thionation using a reagent like phosphorus pentasulfide (P₄S₁₀) in pyridine would convert the amine to the desired thiol.[5]

Experimental Protocol: Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7][8] For small molecules like this compound, slow evaporation of a saturated solution is a common and effective method.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify one in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to achieve saturation.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.

Crystal Structure Analysis: A Window into the Molecular Architecture

The determination of a crystal structure is achieved through single-crystal X-ray diffraction.[9][10][11] This powerful technique allows for the precise measurement of electron density within the crystal, revealing the positions of individual atoms and the nature of their chemical bonds.

Workflow for Single-Crystal X-ray Diffraction

xray_workflow A Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: General workflow for small molecule X-ray crystallography.

Case Study: 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

The crystal structure of this closely related compound provides valuable insights.[5] The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₁₉H₁₆N₄S
Formula Weight332.42 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.4953 (12)
b (Å)29.140 (8)
c (Å)6.3889 (16)
β (°)97.860 (9)
Volume (ų)829.0 (4)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.041
Weighted R-factor (wR2)0.084
Reference [5]
Molecular Geometry and Intermolecular Interactions

The pyrazolo[3,4-d]pyrimidine ring system in the reference structure is nearly planar.[5] The two benzyl groups are oriented in opposite directions relative to the fused ring system, adopting dihedral angles of 71.4(2)° and 78.1(2)°.[5] In the crystal packing, the molecules form supramolecular chains through C—H···S interactions.[5]

molecular_structure A 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione B

Caption: Molecular structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione.[5]

Based on this related structure, we can anticipate that in this compound, the pyrazolo[3,4-d]pyrimidine core will also be largely planar. The benzyl group at the N1 position will likely adopt a conformation that minimizes steric hindrance. The presence of the thiol group allows for the possibility of hydrogen bonding (S-H···N or S-H···S), which would significantly influence the crystal packing and could be a key interaction in a protein binding pocket.

Structure-Activity Relationship (SAR) Insights for Drug Design

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the SAR of the pyrazolo[3,4-d]pyrimidine scaffold.

  • Conformational Analysis: The orientation of the benzyl group relative to the core ring system can be precisely determined. This information is crucial for designing analogs that can fit optimally into a specific protein binding site.

  • Identification of Key Interactions: The crystal structure reveals the hydrogen bond donors and acceptors, as well as hydrophobic regions of the molecule. This allows for the rational design of modifications that can enhance binding affinity and selectivity. For instance, the thiol group can act as a hydrogen bond donor, and its position can be leveraged to target specific residues in a kinase active site.

  • Template for Molecular Modeling: The experimentally determined crystal structure serves as a highly accurate starting point for computational studies, such as molecular docking and molecular dynamics simulations.[1] These methods can be used to predict the binding modes of new analogs and prioritize them for synthesis and biological evaluation.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, drawing upon established methodologies and data from a closely related compound. The synthesis, crystallization, and detailed structural analysis are critical steps in the drug discovery process. The insights gained from the three-dimensional molecular architecture are instrumental in guiding the rational design of novel and more effective therapeutic agents based on the privileged pyrazolo[3,4-d]pyrimidine scaffold.

References

  • El Fal, M., El Ammari, L., El Harti, F., & Saadi, M. (2015). The crystal structure of 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o95–o96. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 19, 2026, from [Link]

  • Al-Sanea, M. M., Al-Warhi, T., Al-Dies, A. M., El-Emam, A. A., & Al-Obaid, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1020. [Link]

  • Wikipedia. (2024, November 26). X-ray crystallography. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Al-Sanea, M. M., & Al-Warhi, T. (2024). Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., Al-Sanea, M. M., & Al-Obaid, A. M. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(6), 726-736. [Link]

  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine. Retrieved January 19, 2026, from [Link]

  • El Harti, F., El Fal, M., El Ammari, L., & Saadi, M. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1630–1634. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178. [Link]

  • Radi, M., Tintori, C., Musumeci, F., Brullo, C., Zamperini, C., Dreassi, E., ... & Botta, M. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5485-5499. [Link]

  • El-Naggar, A. M., El-Hashash, M. A., El-Gendy, G. M., & El-Sayed, R. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2539-2556. [Link]

Sources

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases. This guide focuses on a specific derivative, this compound. While direct mechanistic studies on this particular molecule are not extensively published, this document synthesizes the vast body of research on analogous compounds to postulate its primary mechanism of action. We hypothesize that this compound functions as an ATP-competitive kinase inhibitor, targeting key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR) and Src family kinases. This inhibition is predicted to disrupt downstream signaling pathways, leading to anti-proliferative effects, cell cycle arrest, and the induction of apoptosis in cancer cells. This guide provides a comprehensive overview of the core mechanism, the anticipated cellular consequences, and a detailed experimental framework for the validation of these hypotheses.

Part 1: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The therapeutic efficacy of the pyrazolo[3,4-d]pyrimidine core originates from its structural design as a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This structural mimicry allows it to effectively compete with endogenous ATP for binding within the highly conserved ATP-binding pocket of protein kinases.[2][3]

The fundamental interaction occurs at the "hinge region" of the kinase, a flexible glycine-rich loop that connects the N- and C-lobes of the catalytic domain. The pyrazolo[3,4-d]pyrimidine core typically forms one or more critical hydrogen bonds with the backbone amide groups of hinge residues, such as methionine, effectively anchoring the inhibitor in place.[2] The substituents at various positions on this core scaffold then dictate the inhibitor's potency and selectivity by forming additional interactions with adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.[2][3] The N1-benzyl group of the titular compound, for instance, is ideally positioned to occupy a hydrophobic region, enhancing binding affinity.

G cluster_0 Adenine (Core of ATP) cluster_1 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine Core Adenine Scaffold Adenine->Scaffold Bioisosteric Replacement (Mimics H-bond pattern)

Caption: Bioisosteric relationship between adenine and the pyrazolo[3,4-d]pyrimidine scaffold.

Part 2: Hypothesized Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on extensive evidence from closely related analogues, the primary mechanism of action for this compound is almost certainly ATP-competitive inhibition of protein tyrosine kinases.

Likely Molecular Targets

Numerous studies have identified EGFR and the non-receptor tyrosine kinase Src as primary targets for this class of compounds.[2][4][5]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers intracellular signaling cascades (primarily MAPK/ERK and PI3K/Akt) that drive cell proliferation, survival, and migration.[4] Pyrazolo[3,4-d]pyrimidine derivatives have been shown to potently inhibit both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M) of the kinase.[1][3]

  • Src Family Kinases (SFKs): Src is a proto-oncogene whose deregulation is implicated in tumor progression, metastasis, and therapy resistance.[4] It acts as a critical node, receiving signals from receptor tyrosine kinases (like EGFR) and propagating them to various downstream pathways. Several pyrazolo[3,4-d]pyrimidines have been developed as potent Src inhibitors.[4][5][6]

Other kinases, such as Cyclin-Dependent Kinases (CDKs) and Protein Kinase D (PKD), are also reported targets for this scaffold and may represent secondary mechanisms of action.[7][8]

G GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR Activates Src Src EGFR->Src Activates Ras Ras/Raf/MEK EGFR->Ras PI3K PI3K Src->PI3K Migration Invasion & Metastasis Src->Migration Inhibitor 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidine-4-thiol Inhibitor->EGFR Inhibits Inhibitor->Src Inhibits ERK ERK Ras->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized inhibition of EGFR/Src signaling pathways.

Part 3: Downstream Cellular Consequences

The direct inhibition of key kinases like EGFR and Src is expected to manifest in several observable anti-cancer effects at the cellular level.

  • Inhibition of Proliferation: By blocking the primary mitogenic signals propagated by the MAPK/ERK and PI3K/Akt pathways, the compound should exhibit potent anti-proliferative and cytotoxic activity against cancer cell lines where these pathways are active.[2][9]

  • Induction of Apoptosis: The PI3K/Akt pathway is a major pro-survival signal, in part through its stabilization of anti-apoptotic proteins like Bcl-2. Inhibition of this pathway is known to increase the ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., Bcl-2) proteins, tipping the cellular balance towards programmed cell death.[3]

  • Cell Cycle Arrest: Kinase signaling is integral to the proper progression of the cell cycle. Inhibition can lead to arrest at specific checkpoints. For pyrazolo[3,4-d]pyrimidine analogues, arrest is commonly observed at the S or G2/M phases, preventing cells from completing DNA replication or entering mitosis.[2][3]

Table 1: Representative Biological Activities of Pyrazolo[3,4-d]pyrimidine Analogues

(Note: Data is for related compounds to provide context for expected activity ranges)

Compound ClassTarget KinaseIC50 (Biochemical)Cellular EffectReference
Phenylpyrazolo[3,4-d]pyrimidineEGFRWT0.3 µMAnti-proliferative (MCF-7)[1]
1H-Pyrazolo[3,4-d]pyrimidineEGFRWT0.016 µMApoptosis, S/G2-M Arrest[3]
1H-Pyrazolo[3,4-d]pyrimidineEGFRT790M0.236 µMApoptosis, S/G2-M Arrest[3]
Pyrazolo[3,4-d]pyrimidine (SI388)SrcPotent InhibitionReduced cell viability (GBM)[4]
Pyrazolo[3,4-d]pyrimidine (3-IN-PP1)PKD17-35 nMAnti-proliferative (PANC-1)[8]

Part 4: Experimental Validation: A Technical Workflow

To rigorously validate the hypothesized mechanism of action for this compound, a multi-step experimental approach is required. This workflow progresses from direct biochemical target engagement to broader cellular functional outcomes.

G A Step 1: Biochemical Assay (In Vitro Kinase Inhibition) B Step 2: Cellular Proliferation Assay (e.g., MTT / CCK-8) A->B Confirm cellular activity C Step 3: Target Engagement & Pathway Analysis (Western Blot for p-EGFR, p-Src, p-Akt) B->C Link activity to target D Step 4: Functional Outcome Assays (Cell Cycle & Apoptosis via Flow Cytometry) C->D Elucidate downstream effects E Conclusion: Mechanism Validated D->E Synthesize data

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Rationale: This biochemical assay directly measures the ability of the compound to displace a fluorescent tracer from the ATP-binding site of a purified, recombinant kinase (e.g., EGFR, Src). This definitively proves target engagement and allows for the calculation of a binding affinity (Kd) or inhibitory concentration (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase buffer (e.g., 1:3 dilutions, 11 points). Also prepare a DMSO-only vehicle control.

    • Prepare solutions of the target kinase (e.g., recombinant human EGFR), Eu-anti-tag antibody, and the Alexa Fluor™ conjugated kinase tracer according to the manufacturer's protocol.

  • Assay Plate Setup:

    • Add 5 µL of the compound serial dilutions or DMSO control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the Kinase/Antibody mixture to all wells.

    • Add 5 µL of the Tracer solution to all wells.

  • Incubation & Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Kinase Levels

Rationale: This assay provides evidence of target inhibition within a cellular context. If the compound inhibits EGFR or Src, the levels of their phosphorylated (active) forms should decrease, along with the phosphorylation of key downstream substrates like Akt and ERK.

Methodology:

  • Cell Culture & Treatment:

    • Plate a relevant cancer cell line (e.g., A431 for high EGFR, MDA-MB-231 for Src) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE & Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and an anti-GAPDH loading control).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis is used to quantify the reduction in phosphorylation relative to the total protein and loading control.

Conclusion

This compound belongs to a well-validated class of kinase inhibitors. The collective body of evidence strongly supports a mechanism of action centered on ATP-competitive inhibition of oncogenic tyrosine kinases, particularly EGFR and Src. This primary action is hypothesized to translate into potent anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities in cancer cells. The experimental protocols detailed herein provide a robust framework for researchers to definitively confirm these putative mechanisms and further characterize the therapeutic potential of this specific molecule.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (2024-01-09).
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. (2023-07-04).
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. (2017-06-26).
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH.
  • Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line - PubMed. (2004-11-01).
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives.
  • This compound | CAS 56156-23-1 - American Elements.
  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells - PubMed. (2020-05-15).
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020-02-13).
  • Synthesis of Some Pyrazolo[1][3]pyrimidine Derivatives for Biological Evaluation. Available from:

  • 56156-23-1|this compound - BLDpharm.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022-05-17). Available from:

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed. (2016-04-01).
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016-03-01).
  • Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. (2025-08-07).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed. (2020-11-01).
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI.

Sources

Spectroscopic and Synthetic Elucidation of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of nucleic acids and ATP. This structural mimicry allows molecules incorporating this scaffold to competitively bind to the ATP-binding sites of various enzymes, particularly kinases. The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a benzyl group at the N1 position and a thiol group at the C4 position, as in the title compound, offers a unique combination of lipophilicity and nucleophilicity, making it a valuable intermediate for further chemical elaboration and a subject of interest for biological screening.

Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

The synthesis of this compound can be efficiently achieved through the N-benzylation of the readily available starting material, 1H-pyrazolo[3,4-d]pyrimidine-4-thiol (also known as thipurinol). The choice of reaction conditions is critical to ensure regioselective alkylation at the desired N1 position of the pyrazole ring over the alternative N2 position or the sulfur atom.

Proposed Synthetic Protocol

The following protocol is adapted from established procedures for the alkylation of pyrazolo[3,4-d]pyrimidines.[1]

Experimental Protocol: N-Benzylation of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (1.1-1.5 eq.). Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Rationale and Control of Regioselectivity

The regioselectivity of the N-alkylation of pyrazolo[3,4-d]pyrimidines can be influenced by several factors, including the nature of the base, solvent, and the position of other substituents on the ring. In many cases, alkylation under basic conditions favors the thermodynamically more stable N1-alkylated product. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the pyrazolide anion and benzyl bromide.

G cluster_0 Synthetic Workflow Start 1H-pyrazolo[3,4-d]pyrimidine-4-thiol Reaction N-Benzylation Start->Reaction Base Base (e.g., K₂CO₃) in DMF Base->Reaction Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral features based on the analysis of related compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. The expected chemical shifts are based on the known electronic environment of the pyrazolo[3,4-d]pyrimidine core and the benzyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Pyrimidine-H8.5 - 8.8150 - 155Electron-deficient pyrimidine proton, deshielded.
Pyrazole-H8.0 - 8.3130 - 135Pyrazole proton, deshielded.
Benzyl-CH₂5.5 - 5.850 - 55Methylene protons adjacent to the nitrogen of the pyrazole ring.
Phenyl-H (benzyl)7.2 - 7.5127 - 130Aromatic protons of the benzyl group.
C4 (C-SH)-170 - 175Carbon bearing the thiol group, significantly deshielded.
C=N (pyrimidine)-155 - 160Carbon atoms in the pyrimidine ring double bonded to nitrogen.
C-C (ring junction)-110 - 115Quaternary carbon at the fusion of the two rings.
C-H (phenyl)-127 - 129Protonated carbons of the benzyl ring.
C-ipso (phenyl)-135 - 138Quaternary carbon of the benzyl ring attached to the methylene group.
SHVariable (broad)-Thiol proton, chemical shift is concentration and solvent dependent.

Note: Predicted chemical shifts are based on data from analogous pyrazolo[3,4-d]pyrimidine derivatives and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=N Stretching1620 - 1550Medium to Strong
C=C Stretching (aromatic)1600 - 1450Medium to Weak
C-H Stretching (aromatic)3100 - 3000Medium to Weak
C-H Stretching (aliphatic)3000 - 2850Medium to Weak
S-H Stretching2600 - 2550Weak (often broad)

The presence of a weak and often broad absorption in the 2600-2550 cm⁻¹ region would be indicative of the S-H stretch, a key feature for confirming the thiol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Fragmentation Pattern:

For this compound (C₁₂H₁₀N₄S), the expected molecular ion peak [M]⁺ would be at m/z 242.3. A prominent fragment would likely correspond to the loss of the benzyl group, resulting in a fragment at m/z 91 (tropylium ion), and the pyrazolo[3,4-d]pyrimidine-4-thiol radical cation at m/z 151. Further fragmentation of the heterocyclic core would also be expected.

G cluster_1 Mass Spectrometry Fragmentation M [M]⁺˙ m/z = 242 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 Loss of C₅H₃N₄S F2 [C₅H₃N₄S]⁺˙ m/z = 151 M->F2 Loss of C₇H₇

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The predicted spectroscopic data, derived from a thorough analysis of related structures, offers a reliable blueprint for the structural verification of the synthesized compound.

For researchers in drug discovery, the next logical steps would involve the synthesis of this compound, followed by a comprehensive biological evaluation, including screening against a panel of protein kinases. The thiol functionality at the C4 position also presents a handle for further chemical modifications, such as S-alkylation, to generate a library of analogues for structure-activity relationship (SAR) studies. The acquisition and publication of the complete experimental spectroscopic data for this compound would be a valuable contribution to the chemical and medicinal chemistry communities.

References

  • Due to the lack of a specific publication with the complete experimental data for this compound, a direct reference for the full dataset cannot be provided.
  • The synthetic protocol is based on general methods for the alkylation of pyrazolo[3,4-d]pyrimidines, as exemplified in various publications on the synthesis of derivatives of this scaffold. A relevant example of a similar synthetic transformation can be found in publications detailing the synthesis of substituted pyrazolo[3,4-d]pyrimidines.

Sources

Solubility and stability of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility and Stability of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: A Guide for Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an adenine isostere that can effectively interact with the ATP-binding sites of numerous kinases.[1][2] This makes derivatives like this compound (Figure 1) compelling candidates for investigation, particularly in oncology.[1][3] However, the progression of any candidate from discovery to a viable therapeutic is contingent upon its physicochemical properties, primarily its solubility and stability.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a Senior Application Scientist, the focus here is not merely on protocol execution but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to generate robust, reliable data Packages for this promising molecule. The methodologies described are grounded in international regulatory standards, including the ICH Q1A(R2) guidelines, to ensure the data's integrity and applicability for regulatory submissions.[4][5][6]

Figure 1: Chemical Structure of this compound

CAS: 56156-23-1 | Formula: C₁₂H₁₀N₄S

Section 1: Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The pyrazolo[3,4-d]pyrimidine class is notoriously characterized by low aqueous solubility, often requiring formulation strategies or prodrug approaches to overcome this limitation.[1][7][8] Therefore, a systematic and multi-faceted approach to determining the solubility of this compound is paramount.

Theoretical Considerations & Preliminary Assessment

Before embarking on experimental studies, it is instructive to predict the molecule's behavior. The presence of the thiol (-SH) group and the nitrogen atoms in the pyrazolopyrimidine core suggests that the compound's solubility will be highly dependent on pH. The thiol group is weakly acidic, and the pyrimidine nitrogens are basic, meaning the molecule's ionization state will change across the physiological pH range, directly impacting its interaction with aqueous media.

Experimental Workflow for Solubility Determination

A tiered approach is recommended to build a comprehensive solubility profile, starting with fundamental aqueous solubility and progressing to more complex systems relevant to formulation. The following workflow provides a robust pathway for this characterization.

G cluster_0 Tier 1: Thermodynamic Aqueous Solubility cluster_1 Tier 2: Biorelevant & Organic Solubility cluster_2 Tier 3: Data Analysis & Profiling T1_Start Equilibrate excess solid in aqueous buffers (pH 2, 5, 7.4, 9) T1_Sample Sample supernatant after 24-48h T1_Start->T1_Sample T1_Filter Filter (e.g., 0.22 µm PVDF) T1_Sample->T1_Filter T1_Quantify Quantify concentration (HPLC-UV) T1_Filter->T1_Quantify T2_Bio Determine solubility in FaSSIF & FeSSIF media T1_Quantify->T2_Bio Proceed if low aqueous solubility T2_Org Determine solubility in key organic/GRAS solvents (e.g., EtOH, PG, PEG400) T1_Quantify->T2_Org T3_Profile Construct pH-solubility profile T2_Bio->T3_Profile T2_Org->T3_Profile T3_Classify Classify using BCS (Biopharmaceutics Classification System)

Caption: Systematic workflow for solubility assessment.

Step-by-Step Protocol: Thermodynamic Solubility

This protocol details the most common method for determining equilibrium solubility.

Objective: To determine the thermodynamic (equilibrium) solubility in various aqueous buffers.

Method Rationale: The shake-flask method is the gold standard for thermodynamic solubility. By allowing an excess of the solid to equilibrate with the solvent over an extended period (24-48 hours), the measurement reflects the true equilibrium state, which is crucial for biopharmaceutical modeling.

Protocol:

  • Preparation: Prepare a series of buffers (e.g., 0.01 M phosphate or citrate) at relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Dispensing: Add an excess amount of this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a glass vial containing a known volume of each buffer (e.g., 1 mL).

  • Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling & Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration (Critical Step): Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. Causality Note: This step is critical to avoid artificially inflating the solubility measurement with suspended microparticles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Expected Solubility Profile & Data Presentation

The solubility data should be compiled into a clear, concise table. Given the molecular structure, it is anticipated that the compound will exhibit low solubility in acidic and neutral pH, with a potential increase in basic conditions due to the deprotonation of the thiol group.

Solvent System pH Temperature (°C) Solubility (µg/mL)
0.1 M HCl~1.225Experimental Value
0.01 M Phosphate Buffer5.025Experimental Value
0.01 M Phosphate Buffer7.425Experimental Value
0.01 M Borate Buffer9.025Experimental Value
FaSSIF (Fasted State)6.537Experimental Value
FeSSIF (Fed State)5.037Experimental Value
EthanolN/A25Experimental Value
Propylene GlycolN/A25Experimental Value
DMSON/A25Experimental Value
Table 1: Template for Summarizing Solubility Data.

Section 2: Stability Profile & Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development.[9][] Forced degradation (or stress testing) studies are essential to identify potential degradation pathways, establish the stability-indicating nature of analytical methods, and inform formulation and packaging decisions.[11][12][13]

Key Molecular Liabilities

The structure of this compound presents two primary areas of potential instability:

  • Thiol Group (-SH): Thiols are susceptible to oxidation, which can lead to the formation of disulfide dimers or further oxidation to sulfinic and sulfonic acids. This is often the most significant degradation pathway for thiol-containing compounds and can be catalyzed by trace metals, light, or oxidizing agents.[14]

  • Pyrazolopyrimidine Core: The heterocyclic ring system may be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally more stable than the thiol moiety.

Forced Degradation Workflow

A systematic forced degradation study should be conducted according to ICH guidelines.[5][11] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without completely destroying the molecule.[15]

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis & Characterization cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze stressed samples vs. control at time points (e.g., 0, 2, 8, 24h) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->Analysis Oxid Oxidation (e.g., 3% H₂O₂, RT) Oxid->Analysis Therm Thermal (e.g., 80°C, Solid & Solution) Therm->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis HPLC HPLC-UV Analysis: - Assay (% Remaining) - Purity (Peak Area %) Analysis->HPLC LCMS LC-MS Analysis: - Mass of Degradants - Structure Elucidation HPLC->LCMS Method Confirm Stability-Indicating Nature of HPLC Method HPLC->Method MassBal Calculate Mass Balance LCMS->MassBal Pathway Identify Degradation Pathways MassBal->Pathway Storage Recommend Storage & Handling Conditions Pathway->Storage

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol: Oxidative Degradation

This protocol focuses on oxidative stress, the most probable degradation pathway for this molecule.

Objective: To assess the stability of the compound under oxidative conditions and identify any resulting degradants.

Method Rationale: Hydrogen peroxide (H₂O₂) is a standard oxidizing agent used in forced degradation studies because it generates hydroxyl radicals, mimicking potential oxidative stress conditions the API might encounter.[11][16]

Protocol:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a co-solvent mixture if solubility is low) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Dilute the stock solution into a solution of 3% hydrogen peroxide. A parallel control sample should be prepared by diluting the stock solution into water.

  • Incubation: Store the stress and control samples protected from light at room temperature.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching (Optional but Recommended): If the reaction is rapid, it can be quenched by adding an antioxidant like sodium bisulfite or by significant dilution with the mobile phase.

  • Analysis: Analyze each sample by a stability-indicating HPLC-UV method to determine the remaining percentage of the parent compound and the formation of degradation products (as % peak area).

  • Characterization: Analyze the samples where significant degradation is observed using LC-MS to obtain the mass of the degradant peaks.

Predicted Degradation Pathway & Data Presentation

The primary expected degradation product under oxidative stress is the disulfide dimer. The stability data should be summarized in a table, clearly showing the percentage of API remaining under each condition.

Caption: Proposed primary oxidative degradation pathway.

Stress Condition Parameters Time (hours) % API Remaining Major Degradants (% Area)
Control Water, RT24>99%N/A
Acidic 0.1 M HCl24ValuePeak RRT & Area
Basic 0.1 M NaOH24ValuePeak RRT & Area
Oxidative 3% H₂O₂8ValuePeak RRT & Area
Thermal 80 °C (Solid)72ValuePeak RRT & Area
Photolytic ICH Q1BN/AValuePeak RRT & Area
Table 2: Template for Summarizing Forced Degradation Data.

Section 3: Analytical Methodologies

All solubility and stability studies rely on a robust, validated analytical method. For a molecule like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary tool.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a standard starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic modifier is crucial for achieving good peak shape for the heterocyclic compound.

  • Detection: The UV detector wavelength should be set at the absorption maximum (λmax) of the compound to ensure maximum sensitivity.

  • Stability-Indicating: The method is considered "stability-indicating" only after it has been proven to separate all known degradation products from the parent peak and from each other, as demonstrated in the forced degradation study.

For structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of the degradants and confirming proposed structures like the disulfide dimer.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for the essential characterization of the solubility and stability of this compound. The pyrazolo[3,4-d]pyrimidine class of compounds generally exhibits low aqueous solubility, a factor that must be quantified early to inform formulation development.[1][17]

The most significant stability concern for this molecule is the oxidation of the thiol group to a disulfide dimer. Therefore, meticulous care should be taken during handling and storage. Based on the principles of thiol stability, the following preliminary recommendations are proposed:

  • Storage: Store the solid API under inert gas (e.g., argon or nitrogen) at refrigerated or frozen conditions (-20°C) to minimize oxidation.[14]

  • Formulation: For liquid formulations, the use of antioxidants (e.g., ascorbic acid), chelating agents (to sequester catalytic metal ions), and maintaining an optimal, slightly acidic pH may be necessary to ensure stability.[18]

  • Handling: Prepare solutions fresh and minimize their exposure to air and light.

By following the detailed workflows and protocols within this guide, researchers can build a robust and scientifically sound data package, enabling informed decisions and accelerating the development of this compound as a potential therapeutic agent.

References

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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, commanding significant attention for its remarkable therapeutic potential.[1] This fused heterocyclic system is a bioisostere of adenine, a fundamental component of DNA, RNA, and the ubiquitous energy currency, adenosine triphosphate (ATP).[2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, thereby modulating their activity with high potency.[1][4] This inherent biological activity, coupled with its synthetic tractability, has positioned the pyrazolo[3,4-d]pyrimidine core as a cornerstone for the development of novel therapeutics against a wide spectrum of diseases, most notably cancer.[1][5]

The versatility of this scaffold has led to the discovery of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8] The U.S. Food and Drug Administration (FDA) has approved drugs based on this core, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, for the treatment of various B-cell cancers, underscoring the clinical significance of this chemical entity.[1][3] This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic applications of pyrazolo[3,4-d]pyrimidine compounds, with a particular focus on their role as kinase inhibitors in oncology.

Synthetic Strategies: Building the Core

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is well-established, with several versatile and efficient methods available to medicinal chemists. A common and high-yielding approach involves the cyclization of a substituted aminopyrazole precursor.

A widely employed synthetic route commences with the reaction of an activated malononitrile derivative with a hydrazine to form a 5-aminopyrazole-4-carbonitrile intermediate.[9] This intermediate then undergoes cyclization with a suitable one-carbon synthon, such as formic acid or formamide, to yield the pyrazolo[3,4-d]pyrimidine core.[9][10] Subsequent functionalization at various positions of the bicyclic system allows for the generation of diverse chemical libraries for biological screening.

Representative Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

The following protocol is a representative example of the synthesis of a pyrazolo[3,4-d]pyrimidine core, based on literature procedures.[9]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • A solution of 2-(1-ethoxyethylidene)malononitrile (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol is refluxed for 2 hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried to afford 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid is refluxed for 7 hours.

  • The reaction mixture is then poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol yields the final product, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[9]

Biological Activities and Therapeutic Potential: A Multifaceted Scaffold

The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to purine has prompted extensive biological investigations, revealing a wide array of therapeutic applications.[8] While its activity spans across various disease areas, its most profound impact has been in the field of oncology, primarily through the inhibition of protein kinases.[1][5]

A Dominant Force in Oncology: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Pyrazolo[3,4-d]pyrimidines have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[1][3]

The mechanism of action for most pyrazolo[3,4-d]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.[1][4] Substituents on the pyrazolo[3,4-d]pyrimidine ring can be tailored to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity for specific kinases.[11][12]

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor hinge Hinge Region atp_binding_site ATP Binding Site hydrophobic_pocket Hydrophobic Pocket inhibition Inhibition of Phosphorylation atp_binding_site->inhibition Blocks core Pyrazolo[3,4-d]pyrimidine Core core->hinge H-bonds substituent Substituent substituent->hydrophobic_pocket Interacts atp ATP atp->atp_binding_site Binds substrate Substrate Protein inhibition->substrate Prevents Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation (Normal)

Caption: General mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Pyrazolo[3,4-d]pyrimidine derivatives have been developed to target a wide range of kinases implicated in cancer, including:

  • Tyrosine Kinases:

    • Src Family Kinases (SFKs): The first pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were identified as inhibitors of the Src family of non-receptor tyrosine kinases.[1][9] Src kinases are often overexpressed or hyperactivated in various cancers and play a crucial role in tumor growth, invasion, and metastasis.[13][14]

    • Bruton's Tyrosine Kinase (BTK): Ibrutinib, a potent and irreversible BTK inhibitor, has revolutionized the treatment of B-cell malignancies.[1][9] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[1]

    • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various solid tumors, including non-small cell lung cancer.[11][12] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[4][15]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[16][17] Pyrazolo[3,4-d]pyrimidines that inhibit VEGFR have shown promising anti-angiogenic and antitumor activity.[4][18]

    • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][16] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent FLT3 inhibitors.[17]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer cells.[19][20] Pyrazolo[3,4-d]pyrimidine-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[19][20]

    • Protein Kinase D (PKD): PKD is implicated in various cancer hallmarks, and pyrazolo[3,4-d]pyrimidine-based inhibitors of PKD have demonstrated potent antitumor activity.[21]

Compound Class/ExampleTarget Kinase(s)Therapeutic IndicationKey FindingsReference(s)
PP1 and PP2 Src Family KinasesPreclinicalFirst identified pyrazolo[3,4-d]pyrimidine kinase inhibitors.[1][9]
Ibrutinib BTK (covalent)B-cell malignanciesFDA-approved drug; highly effective in treating chronic lymphocytic leukemia and mantle cell lymphoma.[1][2]
Compound 33 FLT3, VEGFR2Acute Myeloid Leukemia (AML)Potent dual inhibitor; led to complete tumor regression in a mouse xenograft model of AML.[16][17]
SI306 SrcGlioblastoma Multiforme (GBM)Eradicates invasive GBM cells and induces apoptosis.[13]
Compound 14 CDK2Breast, Colon, and Liver CancerShowed superior cytotoxic activities against MCF-7 and HCT-116 cell lines.[19]
Compound 10k VEGFR-2, TubulinColon CancerInhibited tumor growth in a xenograft mouse model; possesses anti-vascular and tubulin polymerization inhibitory effects.[18]
Compound 17m PKDPancreatic CancerImproved biochemical inhibitory activity against PKD compared to the parent compound.[21]

While kinase inhibition is the most prominent anticancer mechanism of pyrazolo[3,4-d]pyrimidines, these compounds can also exert their effects through other pathways:

  • Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13][14] This can be a direct consequence of kinase inhibition, leading to the downregulation of pro-survival signaling pathways, or through other mechanisms such as the modulation of Bcl-2 family proteins.[14]

  • Cell Cycle Arrest: By inhibiting CDKs and other cell cycle-related kinases, pyrazolo[3,4-d]pyrimidines can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.[14][19]

  • Inhibition of Xanthine Oxidase: Some pyrazolo[3,4-d]pyrimidine derivatives, structurally related to allopurinol, have been reported as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that can also contribute to oxidative stress.[10]

Expanding Therapeutic Horizons: Beyond Oncology

The biological versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond cancer.[5] Research has demonstrated their potential in other therapeutic areas:

  • Anti-inflammatory Activity: Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-inflammatory effects, in part through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7]

  • Antimicrobial and Antiviral Activity: The pyrazolo[3,4-d]pyrimidine nucleus has been incorporated into compounds with activity against various bacterial, fungal, and viral pathogens.[5][8]

  • Central Nervous System (CNS) Activity: Some derivatives have shown potential for the treatment of CNS disorders.[8]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

SAR cluster_positions Key Positions for Modification pyrazolo_pyrimidine pyrazolo_pyrimidine R1 R1 R1->pyrazolo_pyrimidine Modulates solubility and can interact with the solvent front. R3 R3 R3->pyrazolo_pyrimidine Can be modified to explore interactions with specific amino acid residues. R4 R4 R4->pyrazolo_pyrimidine Crucial for kinase hinge binding; often an amino or ether linkage to a larger substituent. R6 R6 R6->pyrazolo_pyrimidine Projects into the solvent-exposed region; can be used to improve physicochemical properties.

Caption: Key positions on the pyrazolo[3,4-d]pyrimidine scaffold for chemical modification to optimize biological activity.

  • Position 1 (N1): Modifications at the N1 position can influence the compound's physicochemical properties, such as solubility and cell permeability.[22] In some cases, bulky substituents at this position can enhance potency by making additional contacts within the ATP-binding site.

  • Position 3 (C3): The C3 position offers another avenue for introducing diversity and exploring interactions with the deeper regions of the kinase active site.[1]

  • Position 4 (C4): The substituent at the C4 position is often critical for kinase inhibitory activity. An amino or ether linkage at this position is commonly used to connect a larger moiety that occupies the hydrophobic pocket adjacent to the hinge region.[16][23] The nature of this substituent is a key determinant of both potency and selectivity.

  • Position 6 (C6): Substituents at the C6 position typically project into the solvent-exposed region of the ATP-binding site. This position can be modified to improve pharmacokinetic properties without significantly affecting kinase binding.

For example, in the development of FLT3 and VEGFR2 inhibitors, it was found that a 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold generally exhibited higher potency than the corresponding 4-anilino derivatives.[23] Further optimization of the urea moiety attached to the phenoxy group led to the discovery of a highly potent dual inhibitor.[16][17]

Challenges and Future Directions: The Path Forward

Despite the tremendous success of the pyrazolo[3,4-d]pyrimidine scaffold, challenges remain in the development of new therapeutics based on this core. A common issue is the poor aqueous solubility of many derivatives, which can limit their bioavailability and hinder their clinical development.[22] To address this, researchers have employed various strategies, including the development of prodrugs.[22] Prodrugs are inactive precursors that are converted to the active drug in the body. By attaching a water-soluble moiety to the pyrazolo[3,4-d]pyrimidine core via a cleavable linker, the aqueous solubility and pharmacokinetic profile of the compound can be significantly improved.[22]

The future of pyrazolo[3,4-d]pyrimidine-based drug discovery is bright. The continued exploration of novel synthetic methodologies will enable the creation of even more diverse chemical libraries. A deeper understanding of the structural biology of target proteins will facilitate the rational design of more potent and selective inhibitors. Furthermore, the application of this versatile scaffold is likely to expand beyond oncology into other disease areas where the modulation of kinase activity is beneficial. The development of multi-target inhibitors, such as dual EGFR/VEGFR inhibitors, represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[15][24]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the adenine ring of ATP has made it a prolific source of potent and selective kinase inhibitors, leading to significant advances in the treatment of cancer. The synthetic accessibility of this core, coupled with a deep and growing understanding of its structure-activity relationships, ensures that pyrazolo[3,4-d]pyrimidine derivatives will continue to be a rich source of novel therapeutic agents for years to come. The ongoing research and development in this area hold the promise of delivering new and improved treatments for a wide range of human diseases.

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  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry. [Link]

  • Jiang, H., et al. (2025). New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. Bioengineer.org. [Link]

  • Haji, A. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Castino, R., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 56156-23-1) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 56156-23-1), a heterocyclic compound belonging to the promising class of pyrazolo[3,4-d]pyrimidines. This family of molecules has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, making them ideal scaffolds for the development of targeted therapeutics, particularly in oncology. This document will delve into the known properties of this specific compound, its synthetic considerations, and its potential applications in drug discovery, with a focus on its role as a kinase inhibitor.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in drug discovery. Its isomeric relationship with purine allows it to effectively mimic the adenine base of ATP, the universal energy currency and phosphate donor in cellular signaling. This structural analogy enables pyrazolo[3,4-d]pyrimidine derivatives to bind to the ATP-binding site of kinases, a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1]

Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern oncology. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to target specific kinases implicated in tumor progression.[1]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56156-23-1[2]
Molecular Formula C₁₂H₁₀N₄S[2]
Molecular Weight 242.30 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(N=CN=C3S)N=N2Inferred
Physical Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Low aqueous solubility is expected for the parent scaffold.[4]-

The benzyl group at the N1 position of the pyrazole ring and the thiol group at the C4 position of the pyrimidine ring are key structural features that will dictate the molecule's biological activity and its potential for further chemical modification. The thiol group, in particular, offers a reactive handle for the synthesis of derivatives and can also play a crucial role in binding to target proteins.

Synthetic Strategies for the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. A common and versatile approach starts from a substituted pyrazole precursor. While a specific protocol for this compound is not detailed in the literature, a general synthetic route can be extrapolated from the synthesis of analogous compounds.[5][6][7]

A plausible synthetic pathway is outlined below:

G cluster_0 Core Synthesis cluster_1 Ring Closure & Thionation A Substituted Hydrazine C Aminopyrazole Carbonitrile A->C Condensation B Cyanomethylene Precursor B->C E 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one C->E Cyclization D Formamide or Formic Acid D->E G This compound E->G Thionation F Thionating Agent (e.g., Lawesson's Reagent) F->G

Figure 1. A generalized synthetic workflow for this compound.

Representative Experimental Protocol (for a related pyrazolo[3,4-d]pyrimidine):

  • Step 1: Synthesis of the Aminopyrazole Intermediate: A substituted hydrazine (e.g., benzylhydrazine) is reacted with a cyanomethylene precursor in a suitable solvent, such as ethanol, often under reflux conditions. This condensation reaction yields the key aminopyrazole carbonitrile intermediate.[7]

  • Step 2: Pyrimidine Ring Formation: The aminopyrazole carbonitrile is then cyclized to form the pyrazolo[3,4-d]pyrimidin-4-one core. This can be achieved by heating with formamide or formic acid.[7]

  • Step 3: Thionation: The resulting pyrazolo[3,4-d]pyrimidin-4-one is converted to the corresponding thiol (thione) by treatment with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or toluene.[6]

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Although specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on the analysis of closely related analogues.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (protons on the phenyl ring and the methylene bridge), as well as signals for the protons on the pyrazolo[3,4-d]pyrimidine core. The chemical shifts of the pyrimidine and pyrazole protons would be indicative of the electronic environment of the heterocyclic system. The thiol proton may appear as a broad singlet, and its chemical shift could be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for all the carbon atoms in the molecule, including the carbons of the benzyl group and the heterocyclic core. The chemical shift of the carbon bearing the thiol group (C4) would be of particular interest.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H and C-H stretching vibrations, as well as aromatic C=C stretching. The C=S stretching vibration of the thiol group would also be a key diagnostic peak.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (242.30 g/mol ). The fragmentation pattern observed in the mass spectrum could provide further structural information.

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The primary therapeutic potential of this compound lies in its likely role as a kinase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized in the development of inhibitors for a variety of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer and other solid tumors.[6][9]

  • Src Tyrosine Kinase: This non-receptor tyrosine kinase is often overactive in various cancers, and pyrazolo[3,4-d]pyrimidines have been identified as effective Src inhibitors.[10]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib, a potent BTK inhibitor used for the treatment of B-cell malignancies, features a pyrazolo[3,4-d]pyrimidine core.[1]

The benzyl group at the N1 position of this compound can occupy a hydrophobic pocket in the kinase active site, while the heterocyclic core can form crucial hydrogen bonding interactions with the hinge region of the enzyme. The thiol group at the C4 position can also participate in hydrogen bonding or be a site for further derivatization to enhance potency and selectivity.

G cluster_0 Kinase Inhibition Mechanism A Pyrazolo[3,4-d]pyrimidine Core B Kinase Hinge Region A->B Hydrogen Bonding C ATP Binding Site C->A D Benzyl Group C->D F Thiol Group C->F E Hydrophobic Pocket D->E Hydrophobic Interaction G Solvent-Exposed Region / Additional Interactions F->G Potential Interactions / Derivatization Site

Figure 2. A schematic representation of the potential binding mode of this compound in a kinase active site.

Future Directions and Conclusion

This compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: A detailed, reproducible synthetic protocol and full analytical characterization are necessary to enable further investigation.

  • Biological Screening: The compound should be screened against a panel of kinases to determine its inhibitory profile and identify potential therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Modification of the benzyl group and derivatization of the thiol group will be crucial for optimizing potency, selectivity, and drug-like properties.

References

  • American Elements. This compound. Available at: [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2013). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 2013.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • PubChem. 1-benzyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5236.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-457.
  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(13), 5519-5533.
  • Martino, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11045.
  • World Intellectual Property Organization. (2015). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
  • ChemSynthesis. 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 23(12), 3122.
  • Ghorab, M. M., et al. (2013). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 5(4), 1-10.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • Al-Omair, M. A., et al. (2024).
  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of medicinal chemistry, 54(6), 1972-1982.

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The Ascendancy of a Privileged Scaffold: A Technical Guide to 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, lauded for its remarkable versatility as a privileged scaffold in the design of potent therapeutic agents. This technical guide delves into the discovery, history, and synthetic intricacies of a key derivative, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. We will explore the foundational work that established this chemical class as potent purine antagonists and trace its evolution into a framework for targeted therapies, particularly in oncology. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential biological significance of this specific molecule, underpinned by detailed experimental protocols and a robust framework of scientific literature.

Historical Perspective: The Legacy of Purine Antagonism

The story of pyrazolo[3,4-d]pyrimidines is intrinsically linked to the pioneering work of Roland K. Robins in the mid-20th century. His research was driven by the quest for purine antagonists—molecules that could mimic natural purines like adenine and guanine, thereby interfering with nucleic acid biosynthesis and cellular proliferation. This foundational concept laid the groundwork for the development of numerous anticancer and antiviral drugs. The pyrazolo[3,4-d]pyrimidine scaffold, being an isomer of purine, was a logical and fruitful starting point for these investigations.[1][2]

The initial exploration into this class of compounds revealed their potential to disrupt key enzymatic processes, establishing them as a significant area of interest for therapeutic development. Over the decades, this initial promise has been realized in the form of numerous derivatives investigated for a wide array of biological activities.

The Emergence of this compound

While the precise first synthesis of this compound (CAS Number: 56156-23-1) is not prominently documented in seminal publications, its existence is a testament to the systematic exploration of the pyrazolo[3,4-d]pyrimidine scaffold. The introduction of a benzyl group at the N1 position and a thiol group at the C4 position are strategic modifications aimed at modulating the compound's physicochemical properties and biological activity. The benzyl group can enhance lipophilicity and introduce specific steric and electronic interactions within biological targets, while the thiol group offers a reactive handle for further chemical modification or can participate in key binding interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56156-23-1[3][4][5]
Molecular Formula C₁₂H₁₀N₄S[3][4]
Molecular Weight 242.30 g/mol [6]
Appearance (Predicted) Light yellow to yellow solidN/A
Solubility (Predicted) Soluble in organic solvents like DMSO and DMFN/A

Synthetic Strategies: Building the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of this compound follows a logical and well-established pathway in heterocyclic chemistry. The general approach involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from a readily available pyrazole precursor.

Synthetic Workflow A 1-Benzyl-3-amino-1H-pyrazole-4-carbonitrile B 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->B Formamide or Triethyl Orthoformate C 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Hydrolysis D This compound C->D Thionation (e.g., Lawesson's Reagent)

Caption: A generalized synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, literature-informed synthesis. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available starting materials.

Step 1: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • To a solution of 1-benzyl-3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in formamide (10 vol), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Suspend 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a mixture of a suitable mineral acid (e.g., 6M HCl) and water.

  • Heat the suspension to reflux (approximately 100-110 °C) for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 3: Synthesis of this compound

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5-1.0 eq) portion-wise to the suspension.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. The reaction mixture should become homogeneous.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the benzyl and pyrazolopyrimidine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the C=S (thione) and aromatic C-H bonds.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a crucial technique to determine the purity of the final compound.

Biological Significance and Therapeutic Potential

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the field of oncology. Numerous derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8][9][10][11][12]

Kinase_Inhibition A Pyrazolo[3,4-d]pyrimidine Core B ATP Binding Site of Kinase A->B Competitive Binding C Uncontrolled Cell Proliferation Angiogenesis Metastasis D Inhibition D->B

Caption: Mechanism of action for many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine allows it to act as an ATP-competitive inhibitor, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates. This mode of action disrupts the signaling cascades that drive cancer cell growth and survival.[7]

While specific biological data for this compound is not extensively reported, its structural features suggest it could be a valuable intermediate or a potential bioactive molecule in its own right. The benzyl group can be tailored to target specific hydrophobic pockets within a kinase active site, and the thiol group can be used as a handle for covalent modification or to form key hydrogen bonds. The evaluation of this compound in various kinase inhibitor screening panels and cancer cell line proliferation assays would be a logical next step to elucidate its therapeutic potential.

Future Directions and Conclusion

This compound is a molecule of significant interest, stemming from the rich history of its parent scaffold as a source of therapeutic agents. While its own discovery and biological profile are not yet fully elucidated in the public domain, the well-defined synthetic routes and the known biological importance of related compounds make it a compelling target for further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A comprehensive publication detailing the optimized synthesis and full analytical characterization of this compound is needed.

  • Biological Screening: Evaluation against a broad panel of kinases and cancer cell lines will be crucial to uncover its potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point, the synthesis and evaluation of a library of analogues with modifications to the benzyl and thiol moieties could lead to the discovery of highly potent and selective drug candidates.

References

  • Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). J Enzyme Inhib Med Chem. Retrieved January 19, 2026, from [Link]

  • Cheng, C. C., & Robins, R. K. (1959). Potential Purine Antagonists. VII. Synthesis of 6-Alkylpyrazolo-[3,4-d]pyrimidines. The Journal of Organic Chemistry, 24(2), 191–195. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chem Biol Drug Des. Retrieved January 19, 2026, from [Link]

  • This compound | CAS 56156-23-1. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. (2020). Eur J Med Chem. Retrieved January 19, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Adv. Retrieved January 19, 2026, from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. Retrieved January 19, 2026, from [Link]

  • Potential Purine Antagonists. V. Synthesis of Some 3-Methyl-5,7-substituted Pyrazolo[4,3-d]pyrimidines1,2. (1956). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. (2009). Eur J Med Chem. Retrieved January 19, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Pharmaceuticals (Basel). Retrieved January 19, 2026, from [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Chemspace. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2014). J Med Chem. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules. Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This similarity allows it to function as an antagonist or inhibitor in various biological pathways by mimicking adenine or guanine. Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors for anticancer therapy, anti-proliferative agents, and modulators of the central nervous system.[1][2][3][4] The introduction of a thiol group at the C4 position, creating a pyrimidine-4-thione, further enhances the molecule's utility as a versatile intermediate for introducing diverse functionalities or as a pharmacologically active agent in its own right.

This document provides a detailed, three-part protocol for the synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. The synthesis is logically structured, beginning with the construction of the core pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with a thionation step. Each part includes a discussion of the underlying chemical principles, a detailed experimental procedure, and a list of necessary materials, designed for researchers in organic synthesis and drug development.

Overall Synthetic Workflow

The synthesis is achieved through a robust three-step sequence, starting from commercially available reagents. The workflow is designed to be efficient and scalable for laboratory settings.

Synthetic_Workflow cluster_0 Part 1: Pyrazole Formation cluster_1 Part 2: Pyrimidine Annulation cluster_2 Part 3: Thionation A Benzylhydrazine + (Ethoxymethylene)malononitrile B Intermediate I: 5-Amino-1-benzyl-1H- pyrazole-4-carbonitrile A->B Reflux in EtOH C Intermediate II: 1-Benzyl-1H-pyrazolo[3,4-d]- pyrimidin-4(5H)-one B->C Reflux in Formic Acid D Final Product: 1-Benzyl-1H-pyrazolo[3,4-d]- pyrimidine-4-thiol C->D Lawesson's Reagent in Toluene

Caption: Overall three-step synthesis of the target compound.

Part 1: Synthesis of 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile (Intermediate I)

Principle & Mechanism

The synthesis of the pyrazole core is achieved through the condensation of benzylhydrazine with (ethoxymethylene)malononitrile (EMMN). This reaction proceeds via a well-established pathway for 5-aminopyrazole synthesis.[1][5] The mechanism involves an initial nucleophilic attack by the more nucleophilic nitrogen of benzylhydrazine onto the electron-deficient β-carbon of EMMN in a Michael-type addition. This is followed by the elimination of ethanol to form a hydrazine-ylidene intermediate. The final step is an intramolecular Thorpe-Ziegler type cyclization, where the terminal amino group attacks the nitrile carbon, leading to the stable aromatic 5-aminopyrazole ring after tautomerization.[5] The choice of benzylhydrazine directly installs the required N1-benzyl substituent.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P./B.P. (°C)Density (g/mL)CAS No.
BenzylhydrazineC₇H₁₀N₂122.17- / 105 (15 mmHg)1.026583-09-5
(Ethoxymethylene)malononitrileC₆H₆N₂O122.1266-68-123-06-8
Ethanol (Absolute)C₂H₅OH46.07- / 78.50.78964-17-5
Diethyl Ether(C₂H₅)₂O74.12- / 34.60.71360-29-7
Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (ethoxymethylene)malononitrile (10.0 g, 81.9 mmol).

  • Add absolute ethanol (100 mL) to dissolve the solid.

  • To the stirred solution, add benzylhydrazine (10.0 g, 81.9 mmol, 1.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to afford 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Part 2: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate II)

Principle & Mechanism

The annulation of the pyrimidine ring onto the pyrazole core is accomplished by reacting the 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile with formic acid. Formic acid serves as the source for the C4 carbon of the pyrimidine ring. The reaction mechanism begins with the N-formylation of the C5-amino group of the pyrazole.[4] The resulting formamide intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the formyl oxygen is protonated, increasing the electrophilicity of the formyl carbon, which is then attacked by the nitrogen of the adjacent nitrile group. A subsequent tautomerization yields the stable pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P./B.P. (°C)Density (g/mL)CAS No.
Intermediate IC₁₁H₁₀N₄198.23---
Formic Acid (98-100%)CH₂O₂46.038 / 1011.22064-18-6
WaterH₂O18.020 / 1001.0007732-18-5
Sodium BicarbonateNaHCO₃84.0150 (dec.)2.20144-55-8
Experimental Protocol
  • Place 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile (Intermediate I, 10.0 g, 50.4 mmol) into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add formic acid (100 mL, ~98%) to the flask.

  • Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Maintain reflux for 6-8 hours. Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral (pH ~7). This can be checked with pH paper.

  • To ensure complete removal of formic acid, suspend the solid in a saturated sodium bicarbonate solution (200 mL), stir for 30 minutes, filter, and wash again with water.

  • Dry the solid product under vacuum at 60-70 °C to yield 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a solid.

Part 3: Synthesis of this compound (Final Product)

Principle & Mechanism

The final step is the conversion of the carbonyl group (a lactam) of the pyrimidinone to a thiocarbonyl (a thiolactam). This is a classic thionation reaction, for which Lawesson's Reagent is exceptionally well-suited.[6][7] Lawesson's Reagent, in solution, exists in equilibrium with a reactive dithiophosphine ylide monomer.[8][9] This monomer reacts with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond, leaving behind the desired thiocarbonyl group.[9][10] The product exists in tautomeric equilibrium between the thione and thiol forms.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P. (°C)CAS No.
Intermediate IIC₁₂H₁₀N₄O226.24--
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47228-23219172-47-5
Toluene (Anhydrous)C₇H₈92.14-95108-88-3
HexaneC₆H₁₄86.18-95110-54-3
Experimental Protocol
  • In a 500 mL round-bottom flask fitted with a reflux condenser and nitrogen inlet, suspend 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Intermediate II, 5.0 g, 22.1 mmol) in anhydrous toluene (200 mL).

  • Add Lawesson's Reagent (5.36 g, 13.3 mmol, 0.6 eq.) to the suspension. Note: 0.5 to 0.6 equivalents are typically sufficient as the reagent contains two thionating sulfur atoms.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The suspension should gradually become a clearer, yellow-to-orange solution. Maintain reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude residue contains the product and phosphorus byproducts. Purify the crude material using column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 10% to 50% ethyl acetate in hexane) is typically effective.

  • Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield This compound as a yellowish solid.

Characterization of Final Product

  • Compound: this compound[11]

  • CAS Number: 56156-23-1

  • Molecular Formula: C₁₂H₁₀N₄S

  • Molecular Weight: 242.30 g/mol

  • Appearance: Yellowish solid

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~14.0 (br s, 1H, SH/NH), 8.55 (s, 1H, pyrimidine C6-H), 8.20 (s, 1H, pyrazole C3-H), 7.40-7.25 (m, 5H, Ar-H), 5.60 (s, 2H, CH₂). Note: The thiol proton is exchangeable with D₂O and its chemical shift can be highly variable.

  • Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~175 (C=S), 155, 154, 145, 136, 134, 129, 128, 127.5, 112, 51 (CH₂). Note: Signal assignments are approximate.

  • Mass Spectrometry (ESI+): m/z 243.1 [M+H]⁺

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Benzylhydrazine: Is a suspected carcinogen and is toxic. Avoid inhalation, ingestion, and skin contact. Handle with extreme care.

  • Formic Acid: Is highly corrosive and can cause severe burns. Handle with care, ensuring no contact with skin or eyes. The neutralization step should be performed slowly to control effervescence.

  • Lawesson's Reagent: Has a strong, unpleasant odor of hydrogen sulfide. It is an irritant. Weigh and handle exclusively in a fume hood. Quench any residual reagent and contaminated glassware with an oxidizing agent like sodium hypochlorite (bleach) solution.

  • Solvents: Toluene, ethanol, and diethyl ether are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.

References

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. Available at: [Link]

  • Grote, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(5), 1848-1863. Available at: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • Mechanism of thionation using Lawesson's reagent. ResearchGate. Available at: [Link]

  • Hoang, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Rostamizadeh, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 220-257). Italian Society of Chemistry.
  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Singh, P. P., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2019(5), 115-163.
  • Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-158. Available at: [Link]

  • Grote, T., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. Available at: [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science. Available at: [Link]

  • Szostak, M., & Aubé, J. (2012). Synthesis and rearrangement of a bridged thioamide. Organic & Biomolecular Chemistry, 10(31), 5961-5964. Available at: [Link]

  • Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • This compound | CAS 56156-23-1. American Elements. Available at: [Link]

  • Converso, A., et al. (2001). Thionation of bicyclic β-lactam compounds by Lawesson's reagent. Arkivoc, 2001(5), 65-71.
  • Ferla, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. Available at: [Link]

  • Gouda, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 849. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5031. Available at: [Link]

  • Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. Available at: [Link]

  • Taylor, M. J., et al. (1999). The preparation of a solubilized form of Lawessons reagent and its thionation reactions. Journal of the Chemical Society, Perkin Transactions 1, (21), 3081-3086.
  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia. Available at: [Link]

  • Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-158.

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Application Notes & Protocols: Characterizing 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure is isomeric to the adenine ring of ATP, allowing molecules based on this scaffold to effectively compete with ATP for binding in the kinase active site.[2] This mimicry has led to the successful development of numerous potent and selective kinase inhibitors, including the FDA-approved BTK inhibitor, ibrutinib.[2] The versatility of the pyrazolo[3,4-d]pyrimidine ring system allows for chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against a wide range of kinases implicated in diseases like cancer.[2][3][4][5]

This document provides a detailed guide for researchers on how to evaluate the inhibitory potential of a representative compound from this class, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 56156-23-1)[6], against a target kinase. While specific biological data for this exact molecule is not extensively published, the protocols outlined here provide a robust framework for its characterization, applicable to any novel pyrazolo[3,4-d]pyrimidine derivative.

We will detail three widely-used, non-radioactive biochemical assay formats:

  • Luminescent ATP Depletion Assay (e.g., Kinase-Glo®): Ideal for initial high-throughput screening (HTS) due to its simplicity and robust signal.

  • Fluorescence Polarization (FP) Immunoassay: A homogeneous method well-suited for determining inhibitor potency (IC50) and for HTS.

  • Homogeneous Time-Resolved Fluorescence (HTRF®) Assay: A highly sensitive and specific format that minimizes interference from library compounds.

These protocols are designed to be self-validating systems, with clear explanations for each step, ensuring scientific integrity and reproducibility.

Part 1: Foundational Steps - Assay Development and Optimization

Before screening any inhibitor, it is critical to establish optimized and validated assay conditions for the specific kinase of interest. This ensures that the measured inhibition is a true reflection of the compound's activity.

Enzyme Titration: Determining the Optimal Kinase Concentration

The goal is to find the lowest enzyme concentration that produces a robust signal well above the background. This conserves expensive reagents and ensures the assay is running under initial velocity conditions (typically <20-30% substrate turnover).

Protocol Insight: We perform a matrix titration of the enzyme against a fixed, saturating concentration of substrate and ATP. The ideal concentration will be in the linear range of the signal response curve.

Parameter Luminescent Assay FP Assay HTRF Assay
Principle ATP depletionCompetitive bindingProduct formation
Signal Change Signal decreasePolarization decreaseHTRF ratio increase
Typical Enzyme Range 0.1 - 10 nM1 - 50 nM0.5 - 25 nM
Endpoint Linear signal responseStable polarization windowS:B > 5
ATP Titration: Determining the ATP Km(app)

For ATP-competitive inhibitors like many pyrazolo[3,4-d]pyrimidines, the apparent potency (IC50) is highly dependent on the ATP concentration used in the assay.[7][8] Determining the Michaelis constant for ATP (Km(app)) is crucial for standardizing the assay and understanding the inhibitor's mechanism of action. Assays are typically run at or near the Km of ATP.[8]

Protocol Insight: The kinase reaction is performed with a fixed, optimal enzyme concentration while titrating the ATP concentration. The resulting data are fitted to the Michaelis-Menten equation to calculate the Km(app).

cluster_0 Assay Development Workflow Enzyme_Titration 1. Enzyme Titration (Determine Optimal [E]) ATP_Titration 2. ATP Titration (Determine Km(app) for ATP) Enzyme_Titration->ATP_Titration Use Optimal [E] Z_Factor 3. Assay Validation (Calculate Z' Factor) ATP_Titration->Z_Factor Use [ATP] at Km Inhibitor_Screen 4. Proceed to Inhibitor Screening Z_Factor->Inhibitor_Screen

Caption: Workflow for kinase assay development.

Part 2: Kinase Inhibition Assay Protocols

Here we provide detailed, step-by-step protocols for evaluating This compound .

Protocol 1: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10][11] Active kinases consume ATP, leading to a decrease in the luminescent signal, which is inversely proportional to kinase activity.[12][13]

Principle:

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP

  • Detection: Remaining ATP + Luciferin/Luciferase → Light

Kinase_Reaction Kinase Reaction Kinase + Substrate + ATP → ADP Detection Detection Add Kinase-Glo® Reagent (Luciferase/Luciferin) Kinase_Reaction:f0->Detection:f0 ATP consumed Inhibitor Inhibitor Present (e.g., 1-Benzyl...thiol) Inhibitor->Kinase_Reaction:f0 Signal High ATP → High Light Low ATP → Low Light Detection:f0->Signal

Caption: Principle of the luminescent kinase assay.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.[10]

  • Target Kinase and its specific substrate.

  • This compound, dissolved in 100% DMSO.

  • Kinase buffer (specific to the kinase).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM. Transfer 1 µL of each concentration to the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 25 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at 2X the final desired concentration (e.g., 2X Km(app)). Add 25 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the determined linear time (e.g., 60 minutes).

  • Detection: Allow the plate to equilibrate to room temperature. Add 50 µL of the reconstituted Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This is a competitive immunoassay where a fluorescently labeled phosphopeptide tracer competes with the enzyme-generated phosphosubstrate for binding to a specific antibody.[14][15] When the tracer is bound to the large antibody, it tumbles slowly, emitting highly polarized light. When displaced by the phosphosubstrate, the free tracer tumbles rapidly, emitting depolarized light.[16][17]

Principle:

  • High Kinase Activity: More phosphosubstrate is produced, displacing the fluorescent tracer from the antibody, resulting in low polarization.

  • Low Kinase Activity (Inhibited): Less phosphosubstrate is produced, the tracer remains bound to the antibody, resulting in high polarization.

cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) Tracer_Free Fluorescent Tracer (Free) → Low Polarization Antibody_Bound Antibody + Phosphosubstrate Antibody_Bound->Tracer_Free Displacement Tracer_Bound Antibody + Fluorescent Tracer → High Polarization

Caption: Principle of the FP kinase assay.

Materials:

  • FP-based kinase assay kit (e.g., from Molecular Devices, Echelon Biosciences).[16]

  • Target Kinase and its specific unlabeled substrate.

  • Fluorescent phosphopeptide tracer and anti-phospho-antibody.

  • This compound in DMSO.

  • Black, low-volume 384-well microplates.

  • Plate reader with FP capabilities.

Step-by-Step Methodology:

  • Compound Plating: Same as the luminescent assay.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, unlabeled substrate, and ATP (at Km(app)) in kinase buffer.

    • Add 10 µL of this master mix to the wells containing the compound.

    • Incubate at the optimal temperature for the optimal time to allow substrate phosphorylation.

  • Reaction Termination & Detection:

    • Prepare a "Stop/Detection" mix containing the anti-phospho-antibody and the fluorescent tracer in FP buffer.

    • Add 10 µL of this mix to each well. This stops the kinase reaction and initiates the competitive binding.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization (in mP units) on a plate reader.

Data Analysis: The FP signal (mP) is inversely proportional to kinase activity. A decrease in mP indicates kinase activity. Calculate percent inhibition and determine the IC50 as described for the luminescent assay.

Protocol 3: HTRF® Kinase Assay

HTRF (Homogeneous Time-Resolved Fluorescence) is a FRET-based technology.[18] In a typical kinase assay, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, allowing FRET to occur.[19][20][21]

Principle:

  • Phosphorylation Event: Brings Europium (Eu3+) donor and XL665 acceptor close together.

  • FRET: Excitation of the Eu3+ donor leads to energy transfer to the XL665 acceptor, which then emits light at a specific wavelength.

  • Signal: The ratio of acceptor to donor emission is directly proportional to the amount of phosphorylated substrate.

Components Kinase Reaction Biotin-Substrate + ATP + Kinase → Biotin-P-Substrate Detection_Mix Detection Add Eu-Ab + SA-XL665 Components:f0->Detection_Mix:f0 Phosphorylation FRET Proximity → FRET High HTRF Signal Detection_Mix:f0->FRET:f0 No_FRET No Proximity → No FRET Low HTRF Signal Inhibitor Inhibitor Inhibitor->Components:f0

Caption: Principle of the HTRF kinase assay.

Materials:

  • HTRF KinEASE® Kit (Revvity) or equivalent.[19][21]

  • Target Kinase.

  • This compound in DMSO.

  • Low-volume 384-well white or black microplates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Compound Plating: Same as previous protocols (e.g., 2 µL).

  • Enzyme/Substrate Addition: Prepare a 2X master mix of kinase and biotinylated substrate in reaction buffer. Add 4 µL to the wells.

  • Initiate Reaction: Prepare a 2X ATP solution. Add 4 µL to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate at the optimal temperature for the optimal time (e.g., 30-60 minutes).

  • Detection: Prepare a detection mix containing the Eu3+-cryptate labeled antibody and SA-XL665 in detection buffer. Add 10 µL to each well to stop the reaction and initiate detection.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis: The HTRF signal is calculated as a ratio: (Emission 665nm / Emission 620nm) * 10,000. This ratio is directly proportional to kinase activity. Calculate percent inhibition and determine the IC50 as previously described.

Part 3: Data Interpretation and Best Practices

  • IC50 Determination: The IC50 value represents the concentration of an inhibitor required to reduce the kinase activity by 50%. It is a measure of the inhibitor's potency. A lower IC50 indicates a more potent compound.[22]

Compound Assay Type Hypothetical IC50 (µM)
1-Benzyl-...-thiolLuminescent1.2
1-Benzyl-...-thiolFP1.5
1-Benzyl-...-thiolHTRF1.1
Staurosporine (Control)Luminescent0.015
  • Controls are Critical: Always include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls on every plate. A known potent inhibitor (e.g., Staurosporine) should also be run as a reference control.[22][23]

  • Z'-Factor: To ensure the quality and robustness of the assay for screening, calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 indicates an excellent assay.[13]

  • Mechanism of Action: To determine if the inhibitor is ATP-competitive, the IC50 determination can be repeated at a high, non-physiological concentration of ATP (e.g., 10x Km). A significant rightward shift in the IC50 value at high ATP concentration is indicative of an ATP-competitive mechanism of action.[24]

  • Selectivity Profiling: To understand the specificity of the compound, it should be screened against a panel of other kinases.[22][25][26] This is crucial for identifying potential off-target effects and for developing a safe and effective therapeutic.

Conclusion

The protocols described in this application note provide a comprehensive framework for the initial biochemical characterization of This compound as a kinase inhibitor. By leveraging robust and validated assay technologies like luminescence, fluorescence polarization, and HTRF, researchers can confidently determine the compound's potency and begin to explore its mechanism of action. Subsequent studies should include cell-based assays to confirm on-target activity in a more physiological context and broad kinome profiling to establish selectivity.[23][27]

References

  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.
  • PI3-Kinase Activity Fluorescence Polariz
  • Development of a HTRF® Kinase Assay for Determin
  • HTRF KinEASE STK S1 Kit, 1,000 Assay Points. Revvity.
  • HTRF® Enzyme Assays. Merck Millipore.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Kinase-Glo® Luminescent Kinase Assays.
  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex.
  • Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Micropl
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][19][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Fluorescence Polariz
  • Fluorescence Polariz
  • Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • This compound | CAS 56156-23-1. American Elements.
  • This compound. Sigma-Aldrich.

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Application Notes and Protocols for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized for their significant therapeutic potential, particularly in oncology. Structurally, this scaffold is a bioisostere of purines, allowing it to interact with a wide range of biological targets, most notably protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Cyclin-Dependent Kinases (CDKs).[1][2] These kinases are crucial regulators of cell proliferation, survival, angiogenesis, and metastasis.

The specific compound, this compound, incorporates a benzyl group at the N1 position and a thiol group at the C4 position. The benzyl group can enhance hydrophobic interactions within the ATP-binding pocket of kinases, while the thiol group offers a reactive site for covalent bonding or can be derivatized to modulate solubility and activity. Although specific data on this exact molecule is emerging, the broader family of pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potent anti-proliferative and pro-apoptotic effects across a diverse range of cancer cell lines.[3][4] This document provides a comprehensive guide to the anticipated applications and experimental protocols for evaluating this compound in cancer research, based on the established activities of closely related analogs.

Anticipated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the catalytic domain of protein kinases.[4] This inhibition can block downstream signaling cascades that are essential for cancer cell growth and survival.

One of the most common targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By blocking the ATP-binding site of EGFR, this compound is expected to abrogate these signals, leading to cell cycle arrest and apoptosis.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Inhibits Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Compound This compound Compound->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds

Figure 1: Proposed inhibition of the EGFR signaling pathway by this compound.

Demonstrated Efficacy in Cancer Cell Lines: A Comparative Overview

While specific IC50 values for this compound are not yet widely published, the anti-proliferative activity of analogous pyrazolo[3,4-d]pyrimidine derivatives has been documented in a variety of cancer cell lines. These studies provide a strong rationale for testing the title compound in similar models.

Compound Class Cancer Cell Line Cell Type Reported IC50 (µM) Reference
Pyrazolo[3,4-d]pyrimidine DerivativeA549Lung Carcinoma8.21[5]
Pyrazolo[3,4-d]pyrimidine DerivativeHCT-116Colon Carcinoma19.56[5]
Pyrazolo[3,4-d]pyrimidine DerivativeMCF-7Breast Adenocarcinoma11[1]
Pyrazolo[3,4-d]pyrimidine DerivativeMDA-MB-231Breast Adenocarcinoma3.48[6]
Phenylpyrazolo[3,4-d]pyrimidine AnalogHepG2Hepatocellular CarcinomaVaries[7]

Table 1: Anti-proliferative activities of representative pyrazolo[3,4-d]pyrimidine derivatives in various human cancer cell lines.

Experimental Protocols: A Guide for In Vitro Evaluation

The following protocols provide a framework for assessing the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Rationale: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cells, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well Plate B Prepare Compound Dilutions A->B C Treat Cells with Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Rationale: By examining the cell cycle profile, researchers can determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for anticancer agents.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as an anticancer agent. Based on the extensive research on the pyrazolo[3,4-d]pyrimidine scaffold, this compound is likely to exert its effects through the inhibition of key oncogenic kinases, leading to reduced cell proliferation and the induction of apoptosis. The provided protocols offer a robust starting point for characterizing its in vitro efficacy.

Future studies should focus on confirming the specific kinase targets of this compound through enzymatic assays and Western blotting for downstream signaling proteins. Furthermore, in vivo studies using xenograft models will be crucial to evaluate its therapeutic potential in a more complex biological system. The exploration of structure-activity relationships by synthesizing and testing related analogs could also lead to the development of even more potent and selective anticancer agents.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). Molecules. Available at: [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of key enzymes in various disease pathways, including protein kinases and xanthine oxidase.[3][4][5] Notably, their roles as anticancer agents and treatments for hyperuricemia have been a major focus of research.[6][7] 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol belongs to this versatile class of molecules, and its structural features suggest potential as a modulator of enzymatic activity.

These application notes provide a comprehensive guide for the in vitro experimental design involving this compound. We will detail protocols for assessing its potential as both a direct enzyme inhibitor, using xanthine oxidase as a primary example, and as a modulator of cancer cell proliferation. The methodologies are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.

Mechanism of Action: The Pyrazolo[3,4-d]pyrimidine Scaffold

The versatility of the pyrazolo[3,4-d]pyrimidine core lies in its ability to mimic the purine structure, allowing it to interact with the ATP-binding sites of various kinases or the active sites of enzymes involved in purine metabolism.[8] For instance, many derivatives have been developed as potent inhibitors of epidermal growth factor receptor (EGFR), Src kinase, and vascular endothelial growth factor receptor 2 (VEGFR-2), all crucial targets in oncology.[3][9][10][11]

Furthermore, compounds with this scaffold have demonstrated significant inhibitory activity against xanthine oxidase, the terminal enzyme in the purine catabolism pathway responsible for uric acid production.[7] By blocking this enzyme, these compounds can lower uric acid levels, offering a therapeutic strategy for conditions like gout.[7] Given this precedent, a primary avenue of investigation for this compound is its potential as a xanthine oxidase inhibitor.

Experimental Design: A Two-Tiered Approach

A logical in vitro evaluation of this compound should begin with a direct biochemical assay to determine its effect on a purified enzyme, followed by cell-based assays to assess its activity in a more complex biological context.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Assays a Xanthine Oxidase Inhibition Assay b Determine IC50 & Ki a->b Quantify direct enzyme inhibition c Antiproliferative Activity (e.g., MTT/Resazurin Assay) b->c If active, proceed to cellular context e Determine GI50 c->e Assess cytotoxicity & cell viability d Select Cancer Cell Lines (e.g., A549, MCF-7) d->c G a Seed Cells in 96-well Plate b Allow Cells to Adhere (e.g., 24 hours) a->b c Add Serial Dilutions of Test Compound b->c d Incubate for (e.g., 48-72 hours) c->d e Add Viability Reagent (MTT or Resazurin) d->e f Incubate (2-4 hours) e->f g Add Solubilizing Agent (for MTT) f->g MTT Assay Only h Read Absorbance or Fluorescence f->h Resazurin Assay g->h

Caption: Workflow for cell viability assay.

1. Materials and Reagents:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Doxorubicin or another standard anticancer drug (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Solubilizing agent for MTT (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well cell culture plates

2. Assay Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include vehicle-only wells (negative control) and no-cell wells (blank).

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its effects.

  • Addition of Viability Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Following incubation, remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • For Resazurin: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • For MTT: Measure the absorbance at approximately 570 nm.

    • For Resazurin: Measure the fluorescence with excitation around 530-560 nm and emission around 590 nm.

3. Data Analysis:

  • Subtract the average absorbance/fluorescence of the blank wells from all other wells.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (SignalSample / SignalControl) x 100

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Expertise in Protocol Design:
  • Cell Line Selection: The choice of cell lines is critical. Using a panel of cell lines (e.g., from different tissue origins or with different known mutations) can provide insights into the compound's spectrum of activity and potential mechanism. [1][3]* Distinguishing Cytostatic vs. Cytotoxic Effects: A single time-point assay provides a snapshot of cell health. To distinguish between compounds that halt cell division (cytostatic) and those that kill cells (cytotoxic), one can perform the assay at multiple time points or complement it with a cytotoxicity assay that measures cell death (e.g., LDH release). [12][13]* Seeding Density and Incubation Time: Optimizing the initial cell seeding density and the drug incubation time is crucial for obtaining reproducible results. The goal is to ensure that the control cells are in the logarithmic growth phase at the end of the assay. [14]

Conclusion

The in vitro experimental designs outlined in these application notes provide a robust starting point for characterizing the biological activity of this compound. By beginning with a specific biochemical target like xanthine oxidase and progressing to broader cell-based antiproliferative screens, researchers can efficiently elucidate the compound's potential as a therapeutic agent. Adherence to the principles of including appropriate controls, optimizing assay conditions, and thoughtful data analysis will ensure the generation of high-quality, reliable data.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • RSC Publishing. (n.d.). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.
  • PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • PMC - NIH. (n.d.). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • PubMed. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • Impactfactor. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants.
  • PubMed. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.
  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • Biology LibreTexts. (2025). 6.4: Enzyme Inhibition.
  • Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • LPUB Research. (n.d.). In Vitro Xanthine Oxidase Inhibition of Ethanolic Crude Leaf Extract from Leea aculeata (Mali-mali).
  • YouTube. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis.
  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • ResearchGate. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
  • Sigma-Aldrich. (n.d.). This compound.
  • American Elements. (n.d.). This compound | CAS 56156-23-1.
  • BLDpharm. (n.d.). 56156-23-1|this compound.
  • (n.d.). 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ChemicalBook. (2023). This compound | 56156-23-1.
  • PMC - NIH. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.
  • NIH. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • PMC. (n.d.). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1.
  • PubMed. (n.d.). Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line.
  • Google Patents. (n.d.). CN113004208A - Compound for inhibiting xanthine oxidase activity and preparation method and application thereof.

Sources

Application Note: Characterizing and Utilizing 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol as a Chemical Probe for Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Small molecule inhibitors are indispensable tools for the temporal and dose-dependent dissection of complex cellular signaling pathways.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to target the ATP-binding site of protein kinases due to its structural similarity to adenine.[3][4] This has led to the development of numerous clinically successful kinase inhibitors.[5] This guide introduces 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, hereafter referred to as BPP-4T, a novel compound belonging to this potent class. We present a comprehensive framework and a series of detailed protocols to empower researchers to: 1) Characterize the in vitro potency and selectivity of BPP-4T; 2) Validate its direct engagement with target kinases within a cellular context; and 3) Employ it as a precise chemical probe to investigate its impact on downstream signaling events and cellular functions. The methodologies described herein establish a rigorous workflow for validating and utilizing novel pyrazolopyrimidine derivatives in signal transduction research.

Part 1: Foundational Principles & Validation Workflow

The Pyrazolo[3,4-d]pyrimidine Scaffold: An ATP Mimic

The efficacy of the pyrazolo[3,4-d]pyrimidine core lies in its bioisosteric relationship with adenine, the nitrogenous base of ATP.[4] This structural mimicry allows compounds built on this scaffold to compete with endogenous ATP for binding within the kinase active site, specifically by forming key hydrogen bonds with the "hinge region" of the kinase domain.[3] By occupying this site, these inhibitors block the phosphotransfer reaction, thereby inhibiting the kinase's function and disrupting the downstream signaling cascade.

Caption: Structural similarity between adenine and the pyrazolopyrimidine core.

A Rigorous Workflow for Chemical Probe Validation

To confidently attribute a cellular phenotype to the inhibition of a specific target, a chemical probe must undergo a systematic validation process. The following workflow ensures that the observed biological effects are a direct consequence of on-target engagement.

Validation_Workflow cluster_0 Step 1: Biochemical Characterization cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Cellular Pathway Analysis cluster_3 Step 4: Functional Outcome node_vitro In Vitro Kinase Assay (Potency & Selectivity) node_cetsa Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) node_vitro->node_cetsa Confirm in-cell binding node_wb Western Blot (Phospho-protein Levels) node_cetsa->node_wb Measure proximal pathway effect node_reporter Reporter Gene Assay (Pathway Activity) node_wb->node_reporter Correlate with pathway output node_pheno Phenotypic Assay (e.g., Proliferation, Migration) node_wb->node_pheno Link to biological function

Caption: Systematic workflow for validating a new chemical probe.

Part 2: In Vitro Characterization: Determining Potency and Selectivity

Objective: The initial step is to determine the half-maximal inhibitory concentration (IC50) of BPP-4T against a panel of purified protein kinases. This biochemical assay establishes the compound's intrinsic potency and provides the first look at its selectivity profile.

Causality Behind Experimental Choices: We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™) for its high sensitivity, broad dynamic range, and non-radioactive format, making it suitable for high-throughput screening.[6][7] Running the compound against a panel of kinases is critical; a selective probe is more valuable for dissecting a specific pathway, whereas a multi-targeted inhibitor might be useful for overcoming pathway redundancy.[8]

Protocol 1: In Vitro Luminescence-Based Kinase Assay

Materials:

  • Purified recombinant kinases of interest (e.g., Src, Abl, EGFR, BTK).

  • Corresponding kinase-specific substrate peptides.

  • ATP (analytical grade).

  • BPP-4T stock solution (e.g., 10 mM in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capability.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BPP-4T in 100% DMSO. Then, further dilute these concentrations into Kinase Assay Buffer. Your final assay concentration of DMSO should be ≤1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of diluted BPP-4T or DMSO vehicle control to appropriate wells.

    • Add 2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer to 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture (prepared at 2X final concentration in Kinase Assay Buffer) to all wells to start the reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis:

    • Normalize the data: Set the average signal from DMSO-only wells as 100% activity and the signal from "no enzyme" or high-concentration staurosporine wells as 0% activity.

    • Plot the percent inhibition versus the log of the BPP-4T concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC50 value.

Data Presentation:

Kinase TargetBPP-4T IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A (Src)155
Kinase B (Abl)25010
Kinase C (EGFR)>10,00020
Kinase D (BTK)82
Kinase E (PI3Kα)75015
Table 1: Hypothetical inhibitory activity of BPP-4T against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[6]

Part 3: Validating Target Engagement in a Cellular Environment

Objective: A potent in vitro IC50 does not guarantee a compound will work in a cell. It is essential to confirm that BPP-4T can cross the cell membrane and physically bind to its intended target protein in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.[9][10]

Causality Behind Experimental Choices: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein is bound by a ligand (like BPP-4T), its structure is stabilized, increasing its resistance to heat-induced denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly infer binding.[12] This method requires no modification of the compound or the protein and is performed in a physiologically relevant environment.

CETSA_Workflow cluster_result Expected Outcome node_treat 1. Treat intact cells with BPP-4T or DMSO node_heat 2. Heat cell aliquots across a temperature gradient node_treat->node_heat node_lyse 3. Lyse cells and separate soluble vs. aggregated proteins node_heat->node_lyse node_detect 4. Detect soluble target protein (e.g., via Western Blot) node_lyse->node_detect node_plot 5. Plot protein abundance vs. temp to generate melt curves node_detect->node_plot node_result BPP-4T-treated cells show more soluble protein at higher temps, a 'thermal shift' indicating binding.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Materials:

  • Cell line expressing the target kinase of interest.

  • Complete cell culture medium.

  • BPP-4T and DMSO vehicle.

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibody against the target kinase, appropriate HRP-conjugated secondary antibody.

  • Standard Western blotting equipment and reagents.[13]

  • PCR machine or thermal cycler for heating step.

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the desired concentration of BPP-4T (e.g., 10x the in vitro IC50) or DMSO for 1-2 hours in culture medium.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10-20x10⁶ cells/mL. Aliquot the cell suspension (e.g., 50 µL) into PCR tubes, one for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release cellular contents.

  • Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blot Analysis:

    • Run the normalized samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target kinase.

    • Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.[14]

  • Data Analysis:

    • Quantify the band intensity for each temperature point using software like ImageJ.

    • For both DMSO and BPP-4T treatments, plot the relative band intensity (normalized to the 40°C sample) against the temperature.

    • A rightward shift in the melting curve for the BPP-4T-treated sample compared to the DMSO control indicates thermal stabilization and confirms target engagement.[9]

Part 4: Elucidating Cellular Signaling Pathway Modulation

Objective: Once target binding is confirmed, the next step is to demonstrate that this engagement is functionally relevant—that is, it inhibits the kinase's activity and perturbs the signaling pathway it controls. This is typically assessed by measuring the phosphorylation status of a known downstream substrate.

Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation

Causality Behind Experimental Choices: Western blotting is a direct and robust method to visualize the consequence of kinase inhibition.[15] By using a phospho-specific antibody for a known substrate of the target kinase, we can directly measure the reduction in signaling output. Including antibodies for the total substrate protein and a loading control (like GAPDH or β-actin) is a self-validating system, ensuring that any observed decrease in phosphorylation is due to kinase inhibition, not changes in total protein levels or loading errors.[13]

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Starve cells in low-serum media if necessary to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat cells with a dose-response of BPP-4T (e.g., 0, 10, 100, 1000, 10000 nM) for 1-2 hours.

  • Pathway Stimulation: If the pathway is not basally active, stimulate all wells (including the untreated control) with an appropriate agonist (e.g., EGF for the EGFR pathway, LPS for the TLR4/NF-κB pathway) for a short period (e.g., 15-30 minutes).[16]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Sample Processing: Scrape and collect the lysate. Sonicate briefly to shear DNA and reduce viscosity. Determine protein concentration, normalize samples, and prepare for SDS-PAGE.

  • Immunoblotting:

    • Perform SDS-PAGE and protein transfer as described in Protocol 2.

    • Probe one membrane with a phospho-specific antibody against the substrate of interest (e.g., anti-phospho-ERK if targeting the MAPK pathway).

    • Probe a second membrane (run with identical samples) with an antibody against the total substrate protein (e.g., anti-total-ERK).

    • Probe a third membrane or re-probe one of the above with a loading control antibody (e.g., anti-GAPDH).

  • Analysis: Compare the levels of the phosphorylated substrate across the BPP-4T dose-response. A dose-dependent decrease in the phospho-protein signal, without a change in the total protein or loading control, confirms cellular inhibition of the signaling pathway.

Protocol 4: Luciferase Reporter Assay for Pathway Activity

Causality Behind Experimental Choices: While Western blotting measures a proximal event (substrate phosphorylation), a reporter assay measures the integrated, transcriptional output of an entire signaling pathway.[18] By using a plasmid where luciferase expression is driven by a promoter containing response elements for a pathway-specific transcription factor (e.g., NF-κB, AP-1, CREB), we can quantify the overall effect of BPP-4T on the cascade.[19] A co-transfected constitutive reporter (like Renilla luciferase) serves as an internal control for transfection efficiency and cell viability, making the assay highly reliable.[20]

Signaling_Pathway_Example cluster_pathway Example: MAPK Signaling Cascade cluster_reporter Reporter System node_receptor Receptor Tyrosine Kinase (e.g., EGFR) node_ras Ras node_receptor->node_ras node_raf Raf node_ras->node_raf node_mek MEK node_raf->node_mek node_erk ERK node_mek->node_erk node_tf Transcription Factor (e.g., AP-1) node_erk->node_tf node_sre Promoter with SRE (Serum Response Element) node_tf->node_sre Binds & Activates node_luc Luciferase Gene node_sre->node_luc Drives Expression node_light Light Output (Measured Signal) node_luc->node_light Produces node_inhibitor BPP-4T (Hypothetical Target: MEK) node_inhibitor->node_mek

Sources

Analytical techniques for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Abstract

This comprehensive application note provides detailed methodologies and validation protocols for the quantitative analysis of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Recognizing the compound's structural analogy to purine bases, which makes the pyrazolopyrimidine scaffold a "privileged" structure in pharmacology, robust and reliable quantification is paramount for preclinical and clinical research.[1] This guide details three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, adherence to international validation standards, and practical insights for implementation in a research or quality control environment.

Introduction and Physicochemical Profile

This compound is a synthetic heterocyclic compound. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, allowing it to interact with a wide range of biological targets, including kinases and phosphodiesterases.[1] As such, derivatives of this scaffold are actively investigated for various therapeutic applications, including oncology and inflammatory diseases.[2][3][4][5] Accurate quantification is essential for pharmacokinetic studies, stability testing, quality control of active pharmaceutical ingredients (APIs), and formulation development.

Physicochemical Properties:

PropertyValueSource
Chemical Formula C₁₂H₁₀N₄S[6]
Molecular Weight 242.30 g/mol [7][8]
CAS Number 56156-23-1[6][7]
Appearance Solid (Typically light yellow)Inferred
Solubility Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water.Inferred from structure
UV Absorbance Exhibits UV absorbance due to aromatic rings and heterocyclic system.Inferred from structure

Strategic Selection of Analytical Techniques

The choice of analytical method depends critically on the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides a decision-making framework to assist researchers in selecting the optimal technique.

G start Start: Define Analytical Goal matrix_q What is the sample matrix? start->matrix_q bulk_api Bulk API or Simple Formulation matrix_q->bulk_api Simple complex_matrix Complex Matrix (Plasma, Urine, Tissue) matrix_q->complex_matrix Complex sensitivity_q High Sensitivity Required? (e.g., pg/mL) hplc Recommend: HPLC-UV sensitivity_q->hplc No (e.g., µg/mL) lcms Recommend: LC-MS/MS sensitivity_q->lcms Yes specificity_q High Specificity Needed? specificity_q->hplc Yes (e.g., Impurities) uv_vis Recommend: UV-Vis Spectrophotometry specificity_q->uv_vis No (Pure Sample) bulk_api->specificity_q complex_matrix->sensitivity_q

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the cornerstone technique for the quantification of APIs in bulk form and pharmaceutical dosages due to its high precision, accuracy, and robustness. A reversed-phase method is most suitable for a moderately polar compound like this compound.

Principle

The method separates the analyte from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column, with the peak area being proportional to its concentration.

Recommended Protocol

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), purified water.

  • Reagents: Formic acid or Phosphate buffer components.

  • Standard: this compound reference standard (>98% purity).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)Formic acid ensures the thiol group is protonated, leading to better peak shape. ACN is a common organic modifier providing good elution strength.
Elution Mode Isocratic: 60% A, 40% BAn isocratic method is simpler and more robust for routine QC analysis once separation is optimized. A gradient can be used for complex mixtures.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection λ ~275 nm (Verify with PDA)Pyrimidine derivatives often show strong absorbance in this region.[9] A PDA scan of the standard should be run to determine the optimal wavelength (λmax).
Run Time 10 minutesShould be sufficient to elute the main peak and any closely related impurities.

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample to a target concentration within the calibration range using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards to generate a calibration curve, followed by the samples.

Method Validation (ICH Q2(R2) Framework)

The developed method must be validated to ensure it is fit for its intended purpose.[10] The validation process provides a system of self-verification for the protocol's trustworthiness.[11][12][13]

G cluster_0 Validation ICH Q2(R2) Validation Workflow Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity_Desc Peak Purity (PDA) No interference at analyte RT Validation:p1->Specificity_Desc Ensures analyte is measured without interference Linearity_Desc Inject 5+ concentrations Plot Area vs. Conc. R² ≥ 0.999 Validation:p2->Linearity_Desc Confirms proportional response Accuracy_Desc Spike known amounts into blank matrix Calculate % Recovery (98-102%) Validation:p3->Accuracy_Desc Measures closeness to true value Precision_Desc Repeatability (n=6) Intermediate Precision %RSD ≤ 2% Validation:p4->Precision_Desc Measures variability of results LOD_LOQ_Desc Based on Signal-to-Noise (3:1, 10:1) or Standard Deviation of Response Validation:p5->LOD_LOQ_Desc Defines method sensitivity limits Robustness_Desc Vary Flow Rate, Temp, pH Assess impact on results Validation:p6->Robustness_Desc Measures reliability during normal use

Sources

Application Note: High-Throughput Screening Strategies for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1][2] As a bioisostere of adenine, this scaffold is particularly effective at targeting ATP-binding sites, making it a fertile ground for the development of kinase inhibitors.[3] This application note presents a comprehensive guide for conducting high-throughput screening (HTS) of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 56156-23-1), a representative member of this class.[4][5] We provide detailed protocols for a multi-tiered screening approach, beginning with a primary biochemical assay to identify inhibitors of a representative kinase, followed by an orthogonal assay to confirm hits, and a crucial cell-based counter-screen to assess cytotoxicity. The methodologies are designed to be robust, scalable, and provide a clear path from initial hit identification to validated leads.

Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a recurring motif in a multitude of pharmacologically active agents. Its derivatives have demonstrated a vast array of activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] A significant portion of this activity stems from the inhibition of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Members of this chemical family have been successfully developed as inhibitors for a range of kinases, including Src, Abl, CDK2, and EGFR-TK.[3][6][7][8]

Given this background, this compound represents a promising candidate for inhibitor discovery campaigns. Its structure suggests a high likelihood of interaction with kinase targets. High-throughput screening is the cornerstone of modern inhibitor discovery, offering the efficiency and statistical power needed to evaluate large compound libraries.[9] This guide outlines a strategic HTS workflow to efficiently identify and characterize the biological activity of this compound.

The HTS Workflow: A Multi-Pronged Approach

A successful HTS campaign requires more than just a primary screen; it necessitates a carefully planned cascade of assays to confirm activity and eliminate artifacts. Our proposed workflow is designed to maximize efficiency and confidence in the results.

HTS_Workflow cluster_0 Screening Cascade Start Compound Library (including this compound) Primary Primary Screen: Fluorescence Polarization (FP) Kinase Binding Assay Start->Primary Identify Potential Binders Orthogonal Orthogonal Screen: AlphaLISA Kinase Activity (Confirms Primary Hits) Primary->Orthogonal Confirm with Different Technology Cytotoxicity Counter-Screen: MTT Cell Viability Assay (Eliminates Cytotoxic Compounds) Orthogonal->Cytotoxicity Assess Specificity Validated Validated Hits for Downstream Studies Cytotoxicity->Validated Prioritize Non-Toxic Hits

Caption: High-level overview of the proposed HTS workflow.

Primary Screen: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: Fluorescence Polarization (FP) is a robust, homogeneous assay technology ideal for HTS.[10] It measures changes in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[11][12] A small, fluorescently labeled tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein (e.g., a kinase), its tumbling slows, and the polarization of light increases. A test compound that competes with the tracer for the kinase's binding site will displace the tracer, causing a decrease in polarization. This makes FP an excellent method for identifying compounds that bind to a target protein.[11][12]

FP_Principle cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Competitive Displacement (Hit) Free_Tracer Fluorescent Tracer Rapid Tumbling Depolarized Light Kinase_Free Kinase Bound_Complex Kinase-Tracer Complex Slow Tumbling Polarized Light Free_Tracer->Bound_Complex Binding Tracer_Displaced Displaced Tracer Bound_Complex->Tracer_Displaced Displacement Inhibitor Inhibitor (Test Compound) Inhibitor_Bound Kinase-Inhibitor Complex Inhibitor->Inhibitor_Bound Inhibitor_Bound->Tracer_Displaced causes

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Protocol: FP Assay for a Generic Serine/Threonine Kinase

This protocol is a template and must be optimized for the specific kinase target.

A. Materials & Reagents:

  • Kinase: Purified, active serine/threonine kinase (e.g., CDK2, Src).

  • FP Tracer: A fluorescently labeled ligand known to bind the kinase's ATP pocket.

  • Assay Buffer: E.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: this compound dissolved in 100% DMSO to create a 10 mM stock.

  • Microplates: Low-volume, black, 384-well non-binding surface plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

B. Assay Development & Optimization:

  • Tracer Concentration: Determine the lowest tracer concentration that provides a robust signal-to-noise ratio (typically >3x buffer background).[13] The tracer concentration should ideally be at or below its dissociation constant (Kd).

  • Kinase Titration: Titrate the kinase against the fixed, optimal tracer concentration to determine the concentration that yields a significant FP window (difference between bound and free tracer) while remaining in the linear range of the binding curve.

  • DMSO Tolerance: Confirm that the assay is not significantly affected by the final concentration of DMSO used for compound delivery (typically ≤1%).

C. HTS Protocol:

  • Prepare a compound plate by serially diluting the 10 mM stock of this compound in DMSO.

  • Using an automated liquid handler, dispense 50 nL of compound solution from the compound plate into the 384-well assay plate.

  • Add 5 µL of kinase solution (at 2x final concentration in assay buffer) to all wells.

  • Add 5 µL of FP tracer solution (at 2x final concentration in assay buffer) to all wells.

  • Controls:

    • Negative Control (High Signal): Wells with kinase, tracer, and DMSO (no compound).

    • Positive Control (Low Signal): Wells with a known potent inhibitor of the kinase.

    • Tracer-Only Control: Wells with tracer and DMSO (no kinase).

  • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at room temperature for 60 minutes (or as optimized).

  • Read the plate on an FP-capable plate reader.

D. Data Analysis:

  • Calculate polarization (mP) values.

  • Normalize data against controls: % Inhibition = 100 * (High_Signal - Sample_Signal) / (High_Signal - Low_Signal).

  • Identify "hits" as compounds that show inhibition above a defined threshold (e.g., >3 standard deviations from the mean of the negative controls).

Orthogonal Screen: AlphaLISA Kinase Activity Assay

Principle: An orthogonal assay uses a different technology to confirm the results of the primary screen, reducing the likelihood of false positives. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[14] It is a bead-based proximity assay that measures enzyme activity directly.[15][16] In a kinase assay, a biotinylated substrate peptide and an antibody specific for the phosphorylated version of that substrate are used. One is attached to a Streptavidin-coated "Donor" bead, and the other to an "Acceptor" bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the beads into close proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[15][17] An inhibitor prevents substrate phosphorylation, thus no signal is generated.

AlphaLISA_Principle cluster_0 No Kinase Activity (or Inhibited) cluster_1 Kinase Activity Donor_Bead Donor Bead Substrate Unphosphorylated Substrate Acceptor_Bead Acceptor Bead No_Signal No Signal Donor_Active Donor Bead Phospho_Substrate Biotin Phosphorylated Substrate Epitope Donor_Active:f0->Phospho_Substrate:f0 Binds Light_Signal Light Signal (615nm) Donor_Active->Light_Signal Proximity Leads to Acceptor_Active Acceptor Bead Acceptor_Active->Phospho_Substrate:f2 Binds Acceptor_Active->Light_Signal Proximity Leads to

Caption: Principle of the AlphaLISA kinase activity assay.

Protocol: AlphaLISA Assay for a Generic Serine/Threonine Kinase

A. Materials & Reagents:

  • Kinase, Test Compound, Assay Buffer, Plates: As in the FP assay.

  • ATP: Adenosine triphosphate.

  • Biotinylated Substrate Peptide: Specific for the kinase of interest.

  • Phospho-specific Antibody: Recognizes the phosphorylated substrate.

  • AlphaLISA Reagents: Streptavidin Donor beads and Acceptor beads (e.g., Protein A-conjugated).

B. HTS Protocol:

  • Dispense 50 nL of hit compounds (identified from the FP screen) into a 384-well assay plate.

  • Add 2.5 µL of a 4x mix of kinase and biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution in assay buffer.

  • Seal the plate, centrifuge, and incubate at room temperature for 60 minutes (or as optimized).

  • Stop the reaction by adding 5 µL of a 2x mix of AlphaLISA Acceptor beads and the phospho-specific antibody (in AlphaLISA buffer).

  • Incubate for 60 minutes in the dark at room temperature.

  • Add 5 µL of 2x Streptavidin Donor beads (in AlphaLISA buffer).

  • Incubate for 30-60 minutes in the dark at room temperature.

  • Read the plate on an Alpha-enabled plate reader.

C. Data Analysis:

  • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

  • Compounds that show dose-dependent inhibition and potent IC₅₀ values are considered confirmed hits.

Counter-Screen: MTT Cell Viability Assay

Principle: It is critical to ensure that the inhibitory activity observed in biochemical assays is not simply due to compound-induced cell death.[18] A cytotoxicity counter-screen is essential. The MTT assay is a classic, reliable colorimetric method for assessing cell viability.[19][20] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which is insoluble.[19] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[19]

Protocol: MTT Cytotoxicity Assay

A. Materials & Reagents:

  • Cell Line: A relevant human cell line (e.g., a cancer cell line like MCF-7 or HCT-116 if screening for anti-cancer agents).[3]

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: E.g., DMSO or a solution of 10% SDS in 0.01 M HCl.[19]

  • Microplates: Clear, flat-bottomed 96-well or 384-well tissue culture-treated plates.

  • Absorbance Plate Reader.

B. Protocol:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[19]

  • Prepare serial dilutions of the confirmed hit compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only (DMSO) controls.

  • Incubate for 24-72 hours (depending on the cell doubling time and experimental goals).

  • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 570-590 nm. A reference wavelength of 630 nm can be used to correct for background.[20]

C. Data Analysis:

  • Calculate percent viability: % Viability = 100 * (Absorbance_Sample / Absorbance_Control).

  • Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

  • Compare the biochemical IC₅₀ with the cellular CC₅₀. A desirable hit will have an IC₅₀ significantly lower than its CC₅₀, indicating that its primary effect is target inhibition, not general cytotoxicity.

Data Summary and Interpretation

All quantitative data from the screening cascade should be compiled for clear interpretation.

Compound IDPrimary Screen (% Inhibition @ 10µM)Orthogonal Screen (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀ / IC₅₀)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
Control Inhibitor >95%<0.1>50>500
Non-hit Example <10%>100>100N/A
Cytotoxic Hit Example 85%1.52.01.3

Interpretation:

  • A promising hit will show high inhibition in the primary screen, a potent IC₅₀ in the orthogonal assay, and a high CC₅₀ value, resulting in a large selectivity index.

  • A cytotoxic compound will be active in the biochemical assays but will also have a potent (low) CC₅₀, indicating non-specific cell killing. These are generally deprioritized.

  • An assay artifact might be active in one biochemical assay (e.g., FP) but inactive in the orthogonal assay (e.g., AlphaLISA), suggesting it interferes with the assay technology rather than the biological target.

Conclusion

This application note provides a robust, field-proven framework for the high-throughput screening of this compound. By employing a strategic cascade of a primary binding assay, an orthogonal activity assay, and a critical cytotoxicity counter-screen, researchers can efficiently identify and validate specific, non-toxic modulators of kinase activity. This structured approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead optimization efforts in drug discovery.

References

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available from: [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. Available from: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available from: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Available from: [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available from: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. NIH. Available from: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. Available from: [Link]

  • Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. PubMed. Available from: [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. Available from: [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available from: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • AlphaScreen. BMG LABTECH. Available from: [Link]

  • high-throughput cell-based assay: Topics by Science.gov. Science.gov. Available from: [Link]

  • Development of a High-Throughput Homogeneous AlphaLISA Drug Screening Assay for the Detection of SARS-CoV-2 Nucleocapsid. ACS Publications. Available from: [Link]

  • High-Throughput Cell Toxicity Assays. Springer Nature Experiments. Available from: [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. Available from: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available from: [Link]

  • This compound | CAS 56156-23-1. American Elements. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

Sources

Application Notes & Protocols: 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its bioisosteric relationship with adenine. This structural mimicry allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology.[1][2][3] This document provides a comprehensive guide to the synthesis, handling, and biological evaluation of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 56156-23-1), a key intermediate and potential lead compound. We present detailed protocols for its synthesis and for robust in vitro assays to characterize its inhibitory activity against critical drug targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Xanthine Oxidase (XO). These notes are intended for researchers and scientists engaged in drug discovery and development, offering a practical framework for exploring the therapeutic potential of this compound class.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that is isosteric to the purine ring system found in adenine. This fundamental similarity enables molecules built on this scaffold to act as competitive inhibitors at the ATP-binding cleft of a wide array of protein kinases.[4] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the pyrazolo[3,4-d]pyrimidine framework has been successfully exploited to generate inhibitors for multiple oncogenic targets, including EGFR, VEGFR, Src, and cyclin-dependent kinases (CDKs).[1][5][6]

Beyond oncology, this scaffold has also demonstrated significant potential in other therapeutic areas. Derivatives have been developed as potent inhibitors of xanthine oxidase, an enzyme critical in purine metabolism whose overactivity leads to hyperuricemia and gout.[7][8]

1.1. The Subject Compound: this compound

This guide focuses on a specific, yet under-characterized derivative: This compound . The strategic placement of substituents on the core scaffold dictates target specificity and potency.

  • N1-Benzyl Group: The benzyl group at the N1 position is hypothesized to occupy a hydrophobic pocket within the kinase ATP-binding site, a common feature exploited in kinase inhibitor design to enhance binding affinity and selectivity.[4][9]

  • C4-Thiol Group: The thiol (-SH) group at the C4 position is a versatile functional handle. It can act as a key hydrogen bond donor/acceptor for interaction with the hinge region of the kinase active site.[6] Furthermore, it serves as a reactive site for further chemical modification, allowing for the generation of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds.[10][11]

Given its structural features, this compound represents a valuable starting point for screening campaigns and lead optimization efforts targeting kinases and other relevant enzymes.

Table 1: Compound Identification

PropertyValueSource(s)
Compound Name This compound-
CAS Number 56156-23-1[12][13]
Molecular Formula C₁₂H₁₀N₄S[12]
Molecular Weight 242.30 g/mol [14]
Structure

[12]

Synthesis Protocol

A highly plausible route involves the conversion of a 4-chloro intermediate with a sulfur source.

Synthesis_Workflow A 4,6-Dichloropyrimidine- 5-carboxaldehyde C Intermediate Hydrazone A->C Reaction B Benzylhydrazine B->C D 4-Chloro-1-benzyl-1H- pyrazolo[3,4-d]pyrimidine C->D Cyclization (Heat) F 1-Benzyl-1H-pyrazolo[3,4-d] pyrimidine-4-thiol D->F Thionation / Displacement (Solvent, e.g., Ethanol) E Sodium Hydrosulfide (NaSH) or Thiourea E->F

Caption: Representative synthetic workflow for the target compound.

Protocol 2.1: Representative Synthesis of this compound

Step 1: Synthesis of 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine [3]

  • To a solution of 4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add benzylhydrazine (1.0-1.1 eq).

  • For aliphatic hydrazines like benzylhydrazine, the reaction can be facilitated by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of hydrazone formation, heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-12 hours to effect cyclization.

  • Monitor the cyclization by TLC until the hydrazone intermediate is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Synthesis of this compound [15]

  • Dissolve the 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) from Step 1 in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

  • Add a sulfur nucleophile such as sodium hydrosulfide (NaSH) (1.5-2.0 eq) or thiourea (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (e.g., 70-90 °C) for 6-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. If thiourea was used, an acidic or basic workup may be required to hydrolyze the isothiouronium salt intermediate.

  • Neutralize the reaction mixture carefully with an acid (e.g., acetic acid or dilute HCl) to precipitate the thiol product.

  • Filter the resulting solid, wash with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Safety, Handling, and Storage

3.1. Hazard Profile While a specific MSDS for this compound is not widely available, it should be handled with the care afforded to all novel chemical entities. Based on its functional groups, the following hazards should be considered:

  • Thiols: Thiol-containing compounds are notoriously malodorous and can cause headaches or nausea upon inhalation.[8] They are considered a nuisance by environmental regulations due to their smell.[8]

  • Heterocyclic Amines: The pyrazolopyrimidine core is a nitrogen-containing heterocycle, which as a class can have various toxicological profiles.

3.2. Handling Precautions [9][16]

  • Engineering Controls: All work, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and malodors.

  • Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Waste Disposal: All solid and liquid waste containing the thiol must be segregated into a dedicated, labeled hazardous waste container.

  • Decontamination: To neutralize the odor and reactivity of residual thiol, all glassware and equipment should be immediately rinsed and soaked in a bleach solution within the fume hood for at least 12-24 hours before standard washing.[9]

3.3. Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration or freezing (-20 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.

Application Protocols: In Vitro Biological Evaluation

The following protocols provide robust methods to screen this compound for its inhibitory activity against key therapeutic targets.

4.1. Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescent kinase assays, such as ADP-Glo™, which quantifies kinase activity by measuring the amount of ADP produced in the reaction.[12][17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against EGFR.

EGFR_Assay_Workflow A Prepare Reagents: Enzyme, Substrate, ATP, Test Compound Dilutions B Dispense Compound/ Controls to 384-well Plate A->B C Add Enzyme, Substrate/ATP Mix to Initiate Kinase Reaction B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F Incubate at RT (e.g., 40 min) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Incubate at RT (e.g., 30 min) G->H I Read Luminescence H->I J Analyze Data (Calculate IC₅₀) I->J

Sources

Application Notes and Protocols for the Experimental Use of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Rationale for Targeting EGFR with Pyrazolo[3,4-d]pyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous epithelial cancers, such as non-small cell lung cancer (NSCLC), breast, colon, and ovarian cancers.[1][3] This makes EGFR a prime target for anticancer drug development.[1][3]

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry for the development of kinase inhibitors.[4] This is largely due to its structural similarity to the adenine ring of ATP, allowing it to effectively compete for binding at the ATP-binding site within the catalytic domain of kinases like EGFR.[4][5][6] This competitive inhibition blocks the downstream signaling cascades that drive oncogenesis. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-proliferative and EGFR inhibitory activity, with some advancing into clinical trials for various cancers.[4]

This guide provides a comprehensive overview of the experimental methodologies for evaluating the efficacy of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. The protocols herein are designed to be self-validating and are grounded in established laboratory practices.

II. Mechanism of Action: Competitive Inhibition of the EGFR Kinase Domain

Pyrazolo[3,4-d]pyrimidine derivatives typically function as Type I kinase inhibitors, binding to the active conformation of the EGFR kinase domain.[5] The core of their inhibitory action lies in their ability to mimic the binding of ATP in the kinase's active site.

The pyrazolo[3,4-d]pyrimidine core itself occupies the adenine binding region, forming crucial hydrogen bonds with the "hinge" residues of the kinase.[1][5] Various substitutions on this core scaffold are strategically designed to occupy adjacent hydrophobic regions within the ATP-binding pocket, enhancing both potency and selectivity.[1][7]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Binds at Active Site Downstream Downstream Signaling (Proliferation, Survival) ATP->Downstream Phosphorylates & Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR Competitively Binds Active Site Inactive_Downstream Signaling Blocked Inhibitor->Inactive_Downstream Prevents Activation Ligand EGF Ligand Ligand->EGFR Binds & Activates

Caption: Competitive inhibition of EGFR by a pyrazolo[3,4-d]pyrimidine derivative.

III. Experimental Workflow for Inhibitor Validation

A systematic approach is crucial for validating the efficacy and mechanism of action of novel pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors. The following workflow outlines the key experimental stages:

experimental_workflow A Biochemical Assay: EGFR Kinase Inhibition (IC50) B Cell-Based Assay: Anti-Proliferative Activity (GI50) A->B Confirm Cellular Activity C Mechanism of Action: Western Blot for p-EGFR B->C Validate Target Engagement D Cellular Fate Analysis: Cell Cycle & Apoptosis Assays C->D Determine Cellular Consequences E In Vivo Studies: Tumor Xenograft Models D->E Assess In Vivo Efficacy

Caption: A typical experimental workflow for evaluating EGFR inhibitors.

IV. Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against EGFR and cancer cell lines. This data provides a benchmark for evaluating newly synthesized compounds.

Compound IDTargetIC50 (µM)Cell LineGI50 (µM)Reference
Compound 12b EGFR (Wild Type)0.016A549 (NSCLC)8.21[7][8][9]
Compound 12b EGFR (T790M Mutant)0.236HCT-116 (Colon)19.56[7][8][9]
Compound 4 EGFR Tyrosine Kinase0.054--[3][10]
Compound 15 EGFR Tyrosine Kinase0.135Multiple1.18 - 8.44[3][10]
Compound 16 EGFR Tyrosine Kinase0.034Multiple0.018 - 9.98[3][10]
Compound 14d EGFR (Wild Type)56.02HepG-2, Hela, HCT-116, MCF-73.97 - 9.85[11]

V. Detailed Application Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (HTRF)

Principle: This biochemical assay quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant EGFR. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for this purpose, measuring the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (pyrazolo[3,4-d]pyrimidine derivatives)

  • HTRF Kinase Buffer

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a working range of 100 µM to 0.1 nM.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate peptide in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 4 µL of ATP solution (at the Km concentration for EGFR) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The precise time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 5 µL of the detection mixture containing the europium-labeled anti-phosphotyrosine antibody.

    • Add 5 µL of Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Choices:

  • DMSO as solvent: It is a standard solvent for dissolving organic compounds for biological assays and is generally well-tolerated by enzymes at low final concentrations (<1%).

  • Pre-incubation with inhibitor: This step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate (ATP) is introduced, providing a more accurate measurement of its inhibitory potential.

  • ATP at Km: Using ATP at its Michaelis-Menten constant (Km) concentration ensures that the assay is sensitive to competitive inhibitors.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT/MTS)

Principle: This assay determines the effect of the test compounds on the viability and proliferation of cancer cells that overexpress EGFR (e.g., A549, MDA-MB-468). The reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by metabolically active cells is used as a proxy for cell number.

Materials:

  • A549 (human lung carcinoma) or other relevant cancer cell lines.[3][7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Measurement:

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Trustworthiness of the Protocol: This is a standardized and widely accepted method for assessing cytotoxicity. Including both positive (e.g., a known EGFR inhibitor like Erlotinib) and negative (vehicle) controls in each experiment is crucial for validating the results.

Protocol 3: Western Blot Analysis of EGFR Pathway Phosphorylation

Principle: This protocol is designed to confirm that the anti-proliferative effects observed are due to the inhibition of EGFR signaling. It measures the levels of phosphorylated (active) EGFR and downstream effectors like Akt and ERK.

Materials:

  • Cancer cell line (e.g., A549)

  • Test compounds

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Grow cells to 70-80% confluency in 6-well plates.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A loading control (GAPDH or β-actin) should be used to ensure equal protein loading.

Expertise & Experience: The serum starvation step is critical to lower the background phosphorylation of EGFR, making the effects of EGF stimulation and subsequent inhibition by the compound more pronounced and easier to interpret.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: EGFR signaling promotes cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest. This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compounds

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in a particular phase suggests cell cycle arrest. Some compounds have been shown to induce S phase arrest.[12]

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI)

Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its GI50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant. An increase in the percentage of apoptotic cells is an expected outcome for effective anticancer compounds.[8][9]

VI. References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Taylor & Francis.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - ResearchGate.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Publishing.

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed.

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed.

  • Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers-Bohrium.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH.

Sources

Application Notes and Protocols for In Vivo Studies of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyrimidine Scaffold

The compound 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol belongs to the pyrazolopyrimidine class, a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are structural analogs of purines, allowing them to interact with a wide array of biological targets.[1] This structural similarity has led to the development of numerous derivatives with diverse and potent pharmacological activities. Published research highlights their potential as anticancer agents (targeting kinases like B-Raf, EGFR, and Src), xanthine oxidase inhibitors for the management of hyperuricemia and gout, and as ligands for the sigma-1 receptor in pain management.[2][3][4][5][6]

These application notes provide a comprehensive guide for researchers and drug development professionals on conducting in vivo studies to explore the therapeutic potential of this compound. The protocols outlined below are synthesized from established methodologies for analogous compounds and are designed to be adaptable based on the specific research hypothesis.

Part 1: Preclinical Rationale and Mechanistic Considerations

Before embarking on in vivo studies, a thorough understanding of the compound's potential mechanisms of action is crucial. Given the known activities of the pyrazolopyrimidine core, several hypotheses can be formulated for this compound.

Hypothesized Mechanisms of Action:
  • Xanthine Oxidase Inhibition: The pyrazolopyrimidine scaffold is a known inhibitor of xanthine oxidase, an enzyme critical in purine metabolism and uric acid production.[2] Inhibition of this enzyme is a key therapeutic strategy for gout and other conditions associated with hyperuricemia.

  • Kinase Inhibition: Many pyrazolopyrimidine derivatives have been developed as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as B-Raf, EGFR, and Src.[3][4][5]

  • Receptor Interacting Protein 1 (RIP1) Kinase Inhibition: Some pyrazole derivatives have shown inhibitory activity against RIP1 kinase, which plays a role in necroptosis, a form of programmed cell death implicated in inflammatory diseases.[7]

The following diagram illustrates a potential signaling pathway involving xanthine oxidase, a primary target for this class of compounds.

XanthineOxidasePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Hyperuricemia Hyperuricemia & Gout UricAcid->Hyperuricemia XO Xanthine Oxidase Compound 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidine-4-thiol Compound->XO Inhibition

Caption: Inhibition of Uric Acid Production by this compound.

Part 2: Experimental Protocols for In Vivo Evaluation

This section details the protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The choice of model will depend on the therapeutic indication being investigated.

Protocol 1: Evaluation of Xanthine Oxidase Inhibitory Activity in a Potassium Oxonate-Induced Hyperuricemia Rat Model

This model is a standard for assessing the uric acid-lowering effects of xanthine oxidase inhibitors.[8]

Objective: To determine the efficacy of this compound in reducing serum uric acid levels in a hyperuricemic rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Potassium Oxonate

  • Allopurinol or Febuxostat (positive control)[8]

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium)

  • Blood collection supplies

  • Uric acid assay kit

Experimental Workflow:

Caption: Workflow for evaluating in vivo efficacy against hyperuricemia.

Detailed Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into four groups (n=6-8 per group).

  • Induction of Hyperuricemia: On days 1, 3, and 7, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250 mg/kg).[8]

  • Compound Administration: One hour after potassium oxonate administration, administer the respective treatments via oral gavage:

    • Group 1 (Normal Control): Vehicle only.

    • Group 2 (Hyperuricemic Control): Vehicle.

    • Group 3 (Positive Control): Allopurinol (e.g., 5 mg/kg) or Febuxostat (e.g., 5 mg/kg).[8]

    • Group 4 (Test Group): this compound at various doses.

  • Blood Collection: Collect blood samples from the tail vein at baseline (day 0) and on days 1, 3, and 7.

  • Biochemical Analysis: Separate the serum and measure uric acid levels using a commercial uric acid assay kit.

  • Data Analysis: Analyze the data to determine the percentage reduction in serum uric acid levels compared to the hyperuricemic control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Day 0 Uric Acid (mg/dL)Day 1 Uric Acid (mg/dL)Day 3 Uric Acid (mg/dL)Day 7 Uric Acid (mg/dL)% Reduction (Day 7)
1Normal Control-
2Hyperuricemic Control-
3Positive Control
4Test Compound
5Test Compound
6Test Compound
Protocol 2: Evaluation of Anticancer Activity in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

This model is suitable for preliminary in vivo screening of potential anticancer agents.[9][10]

Objective: To assess the antitumor efficacy of this compound in a murine tumor model.

Materials:

  • Swiss albino mice (20-25 g)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • This compound

  • 5-Fluorouracil (positive control)

  • Vehicle

  • Trypan blue dye

  • Hematological analysis equipment

Experimental Procedure:

  • Tumor Inoculation: Inoculate EAC cells (e.g., 2 x 10^6 cells/mouse) intraperitoneally into Swiss albino mice.

  • Treatment: 24 hours after inoculation, divide the mice into treatment groups and administer the test compound, positive control, or vehicle intraperitoneally for a specified period (e.g., 9 consecutive days).

  • Monitoring: Monitor the animals daily for changes in body weight and survival.

  • Endpoint Analysis: On day 10, sacrifice the animals and collect ascitic fluid. Measure the tumor volume and count viable tumor cells using the trypan blue exclusion method.

  • Hematological Parameters: Analyze blood samples for red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels to assess hematological toxicity.[9]

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Survival Time (days)% Increase in LifespanTumor Volume (mL)Viable Tumor Cell Count (x10^6)
1Normal Control-
2EAC Control-
3Positive Control
4Test Compound
5Test Compound

Part 3: Pharmacokinetic and Toxicological Considerations

A preliminary assessment of the pharmacokinetic (PK) and toxicological profile of this compound is essential.

  • Pharmacokinetics: Conduct a pilot PK study in rodents to determine key parameters such as Cmax, Tmax, AUC, and half-life. This will inform the dosing regimen for efficacy studies.

  • Acute Toxicity: Perform an acute toxicity study to determine the LD50 and identify potential target organs for toxicity.

Conclusion

The protocols provided in these application notes offer a robust framework for the in vivo evaluation of this compound. The adaptability of these models allows for the investigation of this compound across various therapeutic areas, including metabolic disorders and oncology. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for advancing novel therapeutic candidates from preclinical research to clinical development.

References

  • Wikipedia. Xanthine oxidase inhibitor. [Link]

  • ResearchGate. (PDF) Development of a new animal model-bioassay procedure for the evaluation of Xanthine oxidase inhibitors. [Link]

  • Scholars Middle East Publishers. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model. [Link]

  • ResearchGate. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma | Request PDF. [Link]

  • PubMed. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. [Link]

  • National Institutes of Health (NIH). Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats - PMC. [Link]

  • Semantic Scholar. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. [Link]

  • ACS Publications. Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity | Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC. [Link]

  • Synthesis and Biological Studies of Pyrazolo [ 3, 4- d ] Pyrimidines. [Link]

  • National Institutes of Health (NIH). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

  • American Elements. This compound | CAS 56156-23-1. [Link]

  • National Institutes of Health (NIH). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. [Link]

  • National Institutes of Health (NIH). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. [Link]

  • National Institutes of Health (NIH). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • National Institutes of Health (NIH). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process culminating in a critical thionation reaction. While seemingly straightforward, each stage presents unique challenges that can impact the overall yield and purity. This guide provides a logical, experience-based framework for navigating these challenges, ensuring a successful and reproducible synthesis.

The overall synthetic strategy involves two key stages:

  • Formation of the Precursor: Synthesis of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Thionation: Conversion of the pyrimidinone to the corresponding pyrimidine-4-thiol.

This guide will focus on troubleshooting and optimizing both stages of this synthesis.

Visualizing the Workflow

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Thionation Start Starting Materials: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile and Formic Acid Cyclization Cyclization Reaction Start->Cyclization Precursor 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Cyclization->Precursor Thionation_Reaction Thionation Precursor->Thionation_Reaction Thionation_Reagent Thionating Agent (Lawesson's Reagent or P4S10) Thionation_Reagent->Thionation_Reaction Workup_Purification Work-up & Purification Thionation_Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product Thionation_Troubleshooting cluster_solutions Start Low Yield or Incomplete Thionation Check_TLC Analyze TLC Plate Start->Check_TLC High_SM High amount of starting material (SM) Check_TLC->High_SM Yes Multiple_Spots Multiple spots/ streaking Check_TLC->Multiple_Spots No Sol_High_SM 1. Check purity/equivalents of LR/P4S10 2. Increase reaction temperature/time 3. Change to a more suitable solvent (e.g., pyridine) High_SM->Sol_High_SM Low_Product Low product spot intensity Multiple_Spots->Low_Product Yes Sol_Multiple_Spots 1. Reduce reaction time/temperature 2. Use purer thionating agent 3. Optimize work-up to remove byproducts Multiple_Spots->Sol_Multiple_Spots Sol_Low_Product 1. Check for product decomposition (TLC over time) 2. Optimize work-up to prevent hydrolysis 3. Improve purification method (e.g., pre-treat silica) Low_Product->Sol_Low_Product

Technical Support Center: Purification of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a member of the pyrazolopyrimidine class of compounds, which are known for their diverse biological activities and are often investigated in drug discovery programs.[1] A critical aspect of working with this molecule is understanding its inherent properties that influence purification:

  • Low Aqueous Solubility: As with many pyrazolopyrimidine derivatives, this compound is expected to have poor solubility in water.[2][3][4] This property is advantageous for precipitation but can pose challenges for certain purification techniques.

  • Thiol Group Reactivity: The thiol (-SH) group is susceptible to oxidation, particularly to form disulfides.[5][6][7] This reactivity necessitates careful handling and storage to prevent impurity formation.

  • Potential for Tautomerism: The thiol group can exist in equilibrium with its thione tautomer. This is an intrinsic property of the molecule that can influence its reactivity and spectroscopic characterization.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated or when the cooling rate is too fast.

  • Probable Cause: The solvent may be too good a solvent for your compound, or the cooling process is too rapid.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow the flask to cool to room temperature slowly, undisturbed. If necessary, wrap the flask in glass wool or a towel to insulate it and slow the cooling rate further.

    • Add a Co-solvent: If slow cooling doesn't work, you may need to use a mixed solvent system. Add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. Common co-solvents for pyrazolopyrimidine-type compounds include hexane or water with a more polar solvent like ethanol or ethyl acetate.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I am getting a low recovery yield after recrystallization. How can I improve it?

A2: Low recovery is often a result of using too much solvent or the compound having significant solubility in the cold solvent.

  • Probable Cause: Excessive solvent volume or high solubility of the compound in the chosen solvent at low temperatures.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Optimize Solvent Choice: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. For pyrazolopyrimidine derivatives, ethanol and ethyl acetate are often good starting points.[2][8]

    • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystallization. An ice bath can be used after the solution has reached room temperature to further decrease the solubility of your compound.

    • Solvent Evaporation: If you have used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.

Column Chromatography Challenges

Q3: My compound is streaking on the TLC plate and the column. How can I get sharp bands?

A3: Streaking is often caused by overloading the stationary phase, poor solubility in the mobile phase, or interactions between the compound and the silica gel.

  • Probable Cause: Overloading, compound insolubility, or strong interaction with the stationary phase.

  • Solutions:

    • Reduce Sample Load: Do not overload your TLC plate or column. For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Improve Solubility: Ensure your compound is fully dissolved in the mobile phase before it enters the column. If your compound is not very soluble in the eluent, you can dissolve it in a minimum amount of a stronger solvent (like dichloromethane or a small amount of methanol) and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

    • Modify the Mobile Phase:

      • Increase Polarity: Gradually increase the polarity of your eluent. For pyrazolopyrimidine derivatives, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are common.

      • Add a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier to the eluent can improve peak shape. For the thiol group, which is weakly acidic, adding a very small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can sometimes help by protonating any basic sites on the silica gel and reducing tailing. Conversely, a small amount of a base like triethylamine can be used if the compound is basic.

Q4: I am having trouble separating my product from a very similar impurity. What can I do?

A4: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.

  • Probable Cause: The impurity has a very similar polarity to your desired product.

  • Solutions:

    • Fine-tune the Mobile Phase: Test a variety of solvent systems with different polarities and solvent strengths. Sometimes, switching to a completely different solvent system (e.g., from a hexane/ethyl acetate system to a toluene/acetone system) can alter the selectivity and improve separation.

    • Use a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral, acidic, or basic) or reversed-phase silica (C18) can offer different selectivities.

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the column run (gradient elution) can improve the separation of closely eluting compounds.

III. Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my sample of this compound?

A: The impurity profile depends heavily on the synthetic route. Two common routes are:

  • Nucleophilic substitution of 1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with a sulfur source (e.g., NaSH):

    • Unreacted Starting Material: 1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

    • Hydrolysis Product: 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (from reaction with any water present).

    • Disulfide Impurity: Bis(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl) disulfide, formed by oxidation of the thiol product.[5][6][7]

  • Thionation of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with Lawesson's Reagent:

    • Unreacted Starting Material: 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    • Lawesson's Reagent Byproducts: Phosphorus-containing byproducts are the main contaminants from this reagent.[9][10][11] These are often polar and can sometimes be removed by washing the organic extract with an aqueous solution or by treatment with ethylene glycol to form more polar byproducts that are easier to separate.[10]

Q: How can I tell if my product is degrading?

A: Degradation, primarily through oxidation to the disulfide, can be monitored by Thin Layer Chromatography (TLC). The disulfide will likely have a different Rf value than the thiol. You may also observe a change in the appearance of the material, such as a color change. ¹H NMR spectroscopy can also be used to detect impurities. Look for the appearance of new signals or changes in the integration of existing signals over time.

Q: What is the best way to store this compound?

A: To minimize oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also advisable to store it in a cool, dark place, such as a refrigerator or freezer, to slow down any potential degradation pathways.

Q: What is a good starting point for developing a TLC method for this compound?

A: A good starting point for a TLC mobile phase would be a mixture of a non-polar solvent and a polar solvent. Begin with a system like 70:30 Hexane:Ethyl Acetate and adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your product. You can also try Dichloromethane:Methanol mixtures (e.g., 98:2) for more polar compounds.

IV. Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from a procedure used for a closely related compound, 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good solvent system will give your product an Rf of ~0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the silica-adsorbed product to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Oiling_Out Oils Out? Recrystallization->Oiling_Out Low_Yield Low Yield? Recrystallization->Low_Yield High_Purity High Purity? Recrystallization->High_Purity Column Column Chromatography Pure Pure Product Column->Pure Inseparable_Impurity Inseparable Impurity? Column->Inseparable_Impurity Oiling_Out->Recrystallization Adjust Solvent/ Cooling Rate Low_Yield->Recrystallization Optimize Solvent Volume/Choice High_Purity->Column No High_Purity->Pure Yes Inseparable_Impurity->Column Change Eluent/ Stationary Phase Inseparable_Impurity->Pure No

Caption: Decision workflow for purification.

VI. Data Summary Table

Purification MethodRecommended Solvents/Mobile PhasesKey Considerations
Recrystallization Ethanol, Ethyl Acetate, or mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane)Use minimal hot solvent; cool slowly to prevent oiling out and maximize yield.
Column Chromatography Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradientOptimize mobile phase with TLC first (target Rf ~0.2-0.4); use dry loading for poorly soluble samples.

VII. References

  • Moussaif, A., et al. (2013). 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1650. [Link]

  • Hu, Y., et al. (2017). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Green Chemistry, 19(23), 5592-5596.

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Jocelyn, P. C. (1972). Biochemistry of the SH group: The occurrence, chemical properties, metabolism and biological function of thiols and disulphides. Academic Press.

  • Babu, S., et al. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882–1885. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1159–1164. [Link]

  • Singh, R., & Whitesides, G. M. (1994). Thiol-disulfide interchange. In The Porphyrin Handbook (Vol. 3, pp. 245-271). Academic Press.

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.

  • Rashad, A. E., et al. (2009). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 44(8), 3285-3292.

  • Radi, M., et al. (2011). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines as new dual Src/Abl inhibitors. Journal of Medicinal Chemistry, 54(8), 2610-2625.

  • El-Enany, M. M., et al. (2014). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica, 6(2), 88-102.

  • Schenone, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5647-5662. [Link]

  • Beld, J., Woycechowsky, K. J., & Hilvert, D. (2007). Thiol-disulfide exchange in protein folding. Current Opinion in Chemical Biology, 11(6), 659-665.

  • Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. [Link]

  • O'Donnell, M. J. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

  • American Chemical Society. (n.d.). SciFinder. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

  • Elgemeie, G. H., et al. (2014). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 19(10), 15825-15846. [Link]

  • Ghozlan, S. A. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2300. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This document provides in-depth troubleshooting guides and FAQs to address solubility challenges commonly encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible experimental outcomes.

Introduction: Why is This Compound Challenging?

This compound is a heterocyclic compound of interest in drug discovery. However, its molecular structure, which includes a hydrophobic benzyl group and a pyrazolopyrimidine core, contributes to its inherently low aqueous solubility. This presents a significant hurdle in biological assays, which are typically conducted in aqueous buffers. When a concentrated stock solution (usually in DMSO) is diluted into an assay buffer, the compound can precipitate or "crash out," leading to inaccurate results.[1] This guide will walk you through the causes of this problem and provide robust solutions.

Part 1: Understanding the Molecule & The Problem
Q1: What are the key physicochemical properties of this compound I should be aware of?

Understanding the compound's properties is the first step to troubleshooting.

PropertyValue / InformationSignificance for Solubility
Molecular Formula C₁₂H₁₀N₄S[2]Indicates a structure with multiple nitrogen atoms capable of hydrogen bonding, but also a significant nonpolar carbon framework.
Molecular Weight ~254.3 g/mol Essential for accurate stock solution calculations.[3]
Key Structural Features Benzyl Group: A large, nonpolar aromatic ring.Significantly increases hydrophobicity, driving poor solubility in water.
Pyrazolopyrimidine Core: A fused heterocyclic system.Contributes to the molecule's rigidity and potential for π-π stacking, which can favor solid-state over solvated forms.
Thiol (-SH) Group: An ionizable functional group.The charge state of this group is pH-dependent. Ionization at higher pH can dramatically increase aqueous solubility.[4][5]

The primary issue arises from the transition from a favorable organic solvent like DMSO to an unfavorable aqueous environment. This sudden change in solvent polarity is the principal cause of compound precipitation in assays.[1]

Q2: What are the consequences of compound precipitation in my assay?

Compound precipitation is not a minor inconvenience; it can fundamentally invalidate your experimental data.

  • False Negatives: The actual concentration of the dissolved compound is much lower than the intended nominal concentration, potentially causing you to miss true biological activity.[1][6]

  • False Positives: Aggregates of the compound can act as non-specific inhibitors of enzymes or disrupt cell membranes, creating an illusion of targeted biological activity.[1]

  • Poor Data Reproducibility: Precipitation can cause light scattering, which interferes with optical detection methods (e.g., absorbance, fluorescence), leading to high variability in your data.[1]

  • Equipment Malfunction: In high-throughput screening (HTS), precipitates can clog the sensitive liquid handling robotics.[1][6]

Part 2: Foundational Protocols & Troubleshooting

This section provides a logical workflow for identifying and solving solubility issues. We will start with the most common source of error—solution preparation—and move to more advanced optimization strategies.

G cluster_0 Troubleshooting Flow A Problem: Compound Precipitation Observed B Step 1: Review Stock Solution Preparation A->B C Is stock clear & properly stored? B->C D Yes C->D E No C->E G Step 2: Optimize Dilution into Aqueous Buffer D->G F Action: Remake stock using Protocol 1. Ensure full dissolution. E->F F->B H Are you using serial dilution into pre-warmed buffer? G->H I Yes H->I J No H->J L Step 3: Modify Assay Buffer Conditions I->L K Action: Implement Protocol 2 for serial dilution. J->K K->G M Have you tested increasing buffer pH (if assay permits)? L->M N Yes M->N O No M->O Q Step 4: Consider Advanced Strategies N->Q P Action: Test buffer pH > 8.0 to ionize the thiol group. O->P P->L R Action: Explore co-solvents or formulation excipients. Q->R S Problem Resolved R->S

Caption: Troubleshooting workflow for addressing precipitation.
Q3: How do I prepare a reliable, high-concentration stock solution?

A properly prepared stock solution is the bedrock of your experiment.[7] Any errors here will cascade through all subsequent dilutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Preparation: Bring the vial of this compound and a bottle of high-purity, anhydrous DMSO (hygroscopic) to room temperature before opening to prevent water condensation.[1][3]

  • Calculation: Calculate the mass required.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • For 10 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.010 L * 254.3 g/mol * 1000 = 2.543 mg

  • Weighing: Use a calibrated analytical balance. Tare a clean weigh boat. Carefully weigh the calculated mass of the compound.[8]

  • Dissolution:

    • Transfer the weighed compound into an appropriate, clean, dry glass vial.

    • Add the calculated volume of DMSO (e.g., 10 mL).

    • Cap the vial securely and vortex vigorously for at least 2 minutes.

    • Visually inspect for any undissolved particulates. If any are present, sonicate the vial in a water bath for 5-10 minutes.[9] Allow it to return to room temperature and inspect again. The solution must be perfectly clear.

  • Storage:

    • To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials.[3][6]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store at -20°C for standard long-term storage.[3]

G cluster_1 Stock & Working Solution Workflow cluster_2 Dilution for Assay start Start: Solid Compound weigh 1. Accurately Weigh Compound start->weigh dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock 3. Create Concentrated Stock (e.g., 10 mM) dissolve->stock aliquot 4. Aliquot for Storage (-20°C or -80°C) stock->aliquot thaw 5. Thaw Single Aliquot aliquot->thaw serial_dilute 6. Perform Serial Dilution in Pre-Warmed Aqueous Buffer thaw->serial_dilute working 7. Final Working Concentrations serial_dilute->working end Use in Assay working->end

Caption: Recommended workflow for solution preparation.
Q4: My stock solution is clear, but precipitation occurs immediately upon dilution into my aqueous assay buffer. How can I fix this?

This is the most common failure point, known as "crashing out." It happens when the compound rapidly moves from a solvent it loves (DMSO) to one it dislikes (water). The key is to make this transition less abrupt.

Protocol 2: Serial Dilution into Aqueous Buffer

  • Objective: To avoid a large, single dilution step (e.g., 1:1000) directly from 100% DMSO into the buffer.

  • Method:

    • Pre-warm your assay buffer to the experimental temperature (e.g., 37°C). Solubility is often higher at elevated temperatures.[9]

    • Create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 into pre-warmed buffer to make a 1 mM solution (now in 10% DMSO). Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing.[9]

    • Use this 1 mM intermediate solution to make your final working concentrations. This way, you are diluting from a solution that is already mostly aqueous, reducing the solvent-exchange shock.

    • Crucially, ensure the final DMSO concentration is consistent across all wells , including your vehicle controls, to avoid solvent-induced artifacts.[10]

Part 3: Advanced Optimization & FAQs
Q5: The solution looks fine initially, but I see a precipitate after incubating for several hours. What's happening?

This is likely due to delayed precipitation or compound instability under assay conditions.

  • Cause 1: Unfavorable pH. The pH of cell culture media can drop over time due to cellular metabolism. If the compound's solubility is pH-sensitive, this can trigger precipitation.[9]

  • Cause 2: Interaction with Media Components. The compound may interact with salts, proteins (especially in serum), or other components in the media to form insoluble complexes.[9]

  • Solution: Perform a Solubility Test. Before running your full experiment, test the solubility of your compound under the exact experimental conditions.

    • Prepare a series of dilutions of your compound in the final assay buffer/media.

    • Incubate these solutions at 37°C for a period mimicking your experiment (e.g., 24, 48 hours).[9]

    • After incubation, visually inspect the solutions for any cloudiness or precipitate. The highest concentration that remains clear is your maximum working concentration under those specific conditions.

Q6: Can I adjust the buffer pH to improve solubility?

Yes, this can be a very effective strategy for this specific molecule due to its thiol group.

  • The Mechanism: Thiols generally have a pKa in the range of 8-10.[4]

    • At a pH below the pKa (e.g., pH 7.4), the thiol group is protonated (-SH) and neutral.

    • At a pH above the pKa, the thiol group is deprotonated, forming a negatively charged thiolate anion (-S⁻).

  • This negative charge significantly increases the molecule's polarity and, therefore, its aqueous solubility.[5][11]

Sources

Technical Support Center: Optimizing Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged isostere of purine, making it a cornerstone in the development of inhibitors for various protein kinases and other therapeutic targets.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis. Our goal is to empower you with the causal understanding needed to rationalize experimental choices, diagnose issues, and systematically optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of the target thiol derivatives is typically achieved in two main stages:

  • Cyclization: Formation of the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate.

  • Thionation: Conversion of the pyrimidinone's carbonyl group to a thiocarbonyl using a thionating agent.

This guide is structured to address potential issues in this workflow.

Part 1: The Pyrimidinone Precursor - Low Yields and Side Reactions

Question 1: My cyclization reaction to form the 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is resulting in consistently low yields. What are the primary causes and how can I optimize this step?

Low yields in heterocyclic cyclization reactions are a common yet solvable issue. The problem often stems from one of three areas: suboptimal reaction conditions, reactant purity, or competing reaction pathways.[2]

Core Causes & Optimization Strategies:

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of catalyst or base are critical. A systematic approach is necessary to identify the optimal parameter set for your specific substrate.

    • Temperature: While higher temperatures can accelerate the reaction, they can also promote the formation of degradation products or unwanted side-isomers. It is crucial to find a balance. For many pyrazolo[3,4-d]pyrimidine syntheses, temperatures in the range of 60-80 °C provide a good starting point.[3]

    • Solvent: The polarity and boiling point of the solvent can significantly influence reaction kinetics and solubility of intermediates. Alcohols are often effective for these types of cyclizations.[3]

    • Catalyst/Base: The choice and stoichiometry of the base are critical. For instance, using sodium alkoxides can be highly effective, but the amount used may need to be greater than catalytic, as it can participate in the reaction mechanism.[3]

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and, if required by the specific chemistry, are anhydrous. Trace amounts of water can hydrolyze key intermediates, and impurities in starting materials can inhibit the catalyst or introduce competing side reactions.[2]

  • Atmospheric Control: If any of your intermediates or reagents are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation and other side reactions.[2]

Data-Driven Optimization:

The following table provides a starting point for optimizing the cyclization step, based on common variables investigated in the literature for related heterocyclic syntheses.

Entry Solvent Temperature (°C) Catalyst/Base (equiv.) Typical Yield Range (%) Key Observation
1Toluene110 (reflux)NoneLowPoor solubility and low conversion often observed.
2Dioxane100 (reflux)p-TSA (0.1)ModerateAcid catalysis can promote cyclization but may require higher temperatures.
3Ethanol60NaOEt (1.2)Good to Excellent Alcohol-based solvents often give the highest yields for this scaffold.[3]
4Methanol60NaOMe (1.2)GoodA viable alternative to ethanol, choice may depend on substrate solubility.
5DMF80K₂CO₃ (2.0)Moderate to GoodHigher boiling point allows for increased temperature if needed.

Troubleshooting Workflow:

Below is a logical workflow for diagnosing and resolving low yield issues in the cyclization step.

G cluster_optimization Systematic Optimization start Low Yield in Cyclization check_purity Verify Purity of Starting Materials & Solvents (NMR, GC/MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity Confirmed opt_solvent Screen Solvents (e.g., EtOH, MeOH, DMF) check_conditions->opt_solvent Conditions Standard opt_temp Optimize Temperature (e.g., 40°C, 60°C, 80°C) opt_solvent->opt_temp opt_base Screen Base/Catalyst & Stoichiometry (e.g., NaOEt, K₂CO₃) opt_temp->opt_base monitor Monitor Reaction Progress (TLC/LC-MS) opt_base->monitor result Optimized Yield monitor->result High Conversion side_reaction Identify Side Products (Isolate & Characterize) monitor->side_reaction Incomplete Conversion/ Side Products side_reaction->check_conditions Adjust Conditions to Minimize

Caption: Troubleshooting workflow for low-yield cyclization reactions.

Part 2: The Thionation Step - From Pyrimidinone to Thiol

The conversion of the C=O group to a C=S group is most effectively achieved using Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.[4][5] While highly effective, this reagent requires careful handling and specific conditions to avoid incomplete reactions and side products.

Question 2: My thionation reaction with Lawesson's Reagent is sluggish or incomplete. How can I drive the reaction to completion?

Incomplete conversion is typically due to issues with reagent stoichiometry, temperature, or reaction time.

Core Causes & Optimization Strategies:

  • Lawesson's Reagent Stoichiometry: LR is a dimer. For mechanistic reasons, a minimum of 0.5 equivalents is theoretically required per carbonyl group. However, due to potential degradation and the stability of the intermediate, using 0.6 to 1.0 equivalents is often recommended to ensure complete conversion.

  • Temperature and Solvent: The thionation reaction requires thermal energy to proceed. Anhydrous solvents with relatively high boiling points, such as toluene, dioxane, or xylene , are preferred. Reaction temperatures typically range from 80 °C to 140 °C .

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[2] The disappearance of the starting material (the pyrimidinone) is a key indicator. Reactions can take anywhere from 2 to 24 hours.

Mechanism of Lawesson's Reagent:

Understanding the mechanism highlights the importance of heat. LR exists in equilibrium with a highly reactive dithiophosphine ylide intermediate. This ylide is the species that reacts with the carbonyl group to form a transient thiaoxaphosphetane ring. The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate to form the desired thiocarbonyl and a very stable P=O bond.[4][5][6]

G LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide (R-PS₂) LR->Ylide Heat (dissociation) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Carbonyl Pyrimidinone (R₂C=O) Carbonyl->Intermediate + Thiol Target Thiol (R₂C=S) Intermediate->Thiol Byproduct Stable P=O Byproduct Intermediate->Byproduct Cycloreversion

Caption: Reaction mechanism of Lawesson's Reagent with a carbonyl group.

Question 3: I'm observing significant side products and my final product is difficult to purify. What is causing this and how can I improve the workup?

This is a very common issue when using sulfur- and phosphorus-based reagents. The challenges are twofold: chemical side reactions and physical purification difficulties.

Core Causes & Mitigation Strategies:

  • Side Reactions: Lawesson's Reagent can react with other functional groups, though it is generally selective for carbonyls. The order of reactivity is typically Amides > Ketones > Esters.[4][5] If your substrate has other sensitive functional groups, you may need to use milder conditions (lower temperature, shorter time) and accept a lower conversion, followed by chromatographic separation.

  • Purification Challenges: The primary difficulty arises from phosphorus-containing byproducts, which can be sticky, oily, and have polarities similar to the desired product. Furthermore, residual LR and its intermediates have a potent, unpleasant odor.

Experimental Protocol: Thionation and Purification

This protocol is a validated starting point for the thionation of 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the pyrimidinone starting material (1.0 equiv.).

  • Add Lawesson's Reagent (0.7 equiv.).

  • Suspend the solids in anhydrous toluene (approx. 0.1 M concentration).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 110 °C (reflux) with vigorous stirring.

Step 2: Reaction Monitoring

  • Monitor the reaction progress every 1-2 hours by TLC, visualizing with a UV lamp. The product thiol is typically more nonpolar than the starting pyrimidinone.

  • Continue heating until the starting material is no longer visible by TLC (typically 4-12 hours).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quenching (Caution: Odor): In a well-ventilated fume hood, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This helps to neutralize acidic byproducts. To destroy the odor of phosphorus byproducts, some protocols recommend adding a small amount of household bleach (sodium hypochlorite) to the aqueous waste.[6]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material using flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for separating the desired thiol from nonpolar impurities and polar phosphorus byproducts.

Question 4: How can I confirm that I have successfully synthesized the this compound?

Confirmation is achieved through standard spectroscopic analysis. The key is to look for the disappearance of the carbonyl signal and the appearance of signals corresponding to the thiol/thione tautomer.

  • ¹H NMR: The proton environment around the pyrimidine ring will shift. The N-H proton of the thiol tautomer may appear as a broad singlet.

  • ¹³C NMR: The most definitive change is the disappearance of the carbonyl carbon signal (typically ~160-170 ppm) and the appearance of the thiocarbonyl carbon (C=S) signal significantly downfield (typically ~180-200 ppm).

  • Infrared (IR) Spectroscopy: The strong C=O stretch (around 1650-1700 cm⁻¹) in the starting material will disappear. A C=S stretch may be visible (around 1050-1250 cm⁻¹), although it is often weaker and less reliable.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the sulfur-containing product, which will be 16 mass units higher than the oxygen-containing starting material (mass of S ≈ 32 amu; mass of O ≈ 16 amu).

By systematically applying these optimization principles, monitoring reactions closely, and employing robust purification protocols, researchers can overcome the common challenges associated with the synthesis of this compound derivatives.

References

  • Khatoon, N., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Mini-Reviews in Organic Chemistry, 18.
  • Liu, et al. (Year). Optimization of the reaction conditions for the synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • Kayukova, L. A., et al. (2015). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
  • Al-Romaigh, F. K., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Abdelgawad, M. A., et al. (2020). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences.

Sources

Troubleshooting unexpected results in experiments with 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments with this compound. The following information is curated to provide in-depth technical guidance, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial queries and problems encountered when working with this compound.

Q1: My compound shows poor solubility in aqueous buffers for my biological assay. How can I improve this?

A1: Low aqueous solubility is a known characteristic of many pyrazolo[3,4-d]pyrimidine derivatives due to their planar, aromatic structure.[1][2] Here’s a systematic approach to address this:

  • Co-solvents: The first step is often to use a small percentage of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. However, be mindful of the final concentration in your assay, as DMSO can have biological effects. It is crucial to run a vehicle control with the same concentration of the co-solvent to assess its impact.

  • Prodrug Strategy: For in vivo studies or cell-based assays where solubility is a major hurdle, a prodrug approach can be considered. This involves chemically modifying the molecule to enhance its solubility, with the modification being cleaved in vivo to release the active compound.[1]

  • Formulation with Polymers: Miniaturized screening assays with various polymers can identify formulations that enhance the apparent water solubility of your compound.[2]

  • pH Adjustment: Depending on the pKa of the molecule, adjusting the pH of the buffer might improve solubility. However, the stability of the compound at different pH values must be considered (see Q2).

Q2: I'm observing a gradual loss of activity of my compound in solution over time. What could be the cause and how can I prevent it?

A2: The thiol group in this compound is susceptible to oxidation, which is a primary cause of instability and loss of activity.[3][4][5][6][7]

  • Mechanism of Degradation: The thiol (-SH) group can be oxidized by atmospheric oxygen to form a disulfide (R-S-S-R), or further to sulfenic (R-SOH), sulfinic (R-SO2H), and sulfonic (R-SO3H) acids.[8] This process can be catalyzed by trace metal ions and is often pH-dependent, with oxidation being more rapid at higher pH due to the formation of the more reactive thiolate anion.[3][6]

  • Prevention Strategies:

    • Inert Atmosphere: When preparing stock solutions or during reactions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Storage: Store stock solutions at -80°C rather than -20°C for long-term stability. Avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture, leading to degradation.[9] For solid compound, store in a desiccator under an inert atmosphere if possible.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the buffer can help maintain the reduced state of the thiol group. However, their compatibility with the specific assay must be verified.

Q3: My synthesis of this compound has a low yield and multiple spots on TLC. What are the likely side reactions?

A3: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can involve several steps, each with the potential for side reactions.[10][11][12][13][14]

  • Incomplete Cyclization: The formation of the pyrimidine ring might be incomplete, leading to intermediates remaining in the final product.

  • N-Alkylation vs. S-Alkylation: In subsequent reactions involving the thiol group, competitive N-alkylation at one of the ring nitrogens can occur, leading to a mixture of isomers.

  • Oxidation during Workup: As mentioned in Q2, the thiol group can be oxidized during the workup and purification steps if not performed under carefully controlled, oxygen-free conditions.

  • Hydrolysis: Depending on the reaction conditions (e.g., strong acid or base), hydrolysis of functionalities on the pyrimidine ring can occur.

To troubleshoot, it is essential to characterize the byproducts using techniques like LC-MS and NMR to understand the nature of the side reactions and optimize the reaction conditions accordingly (e.g., temperature, reaction time, choice of base).

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Guide 2.1: Troubleshooting Inconsistent Results in Kinase Assays

Inconsistent IC50 values or a complete loss of inhibition in kinase assays are common issues.

A Inconsistent IC50 Values or Loss of Activity B Check Compound Integrity A->B C Assess Assay Conditions A->C D Investigate Assay Interference A->D E Run Freshly Prepared Sample vs. Aged Sample B->E F Analyze by LC-MS/HPLC for Degradation Products B->F G Check Buffer for Reducing Agents (e.g., DTT) C->G H Evaluate for Colloidal Aggregation D->H I Test for Non-specific Inhibition D->I J Run Assay with and without Detergent (e.g., Triton X-100) H->J K Perform Activity-Independent Binding Assay I->K

Caption: Workflow for troubleshooting inconsistent kinase assay results.

  • Verify Compound Integrity:

    • Fresh vs. Aged Samples: Prepare a fresh solution of your compound from the solid stock and compare its activity to a previously prepared and stored solution. A significant drop in activity in the aged sample points to degradation.

    • Analytical Chemistry: Analyze both the solid sample and the solution by HPLC or LC-MS to check for the presence of impurities or degradation products. The appearance of new peaks or a decrease in the main peak area confirms degradation.

  • Evaluate Assay Buffer Components:

    • Redox Environment: Many kinase assays include DTT or other reducing agents to maintain the kinase in an active state. These reagents can also protect your thiol-containing compound from oxidation. Conversely, their absence might lead to compound degradation. Check the recommended buffer composition for your kinase.

    • Metal Ions: The presence of catalytic amounts of transition metal ions in the buffer can accelerate thiol oxidation.[3] Using a chelating agent like EDTA might be beneficial, but its compatibility with the kinase needs to be confirmed.

  • Investigate Assay Artifacts:

    • Colloidal Aggregation: At higher concentrations, hydrophobic compounds can form colloidal aggregates that non-specifically inhibit enzymes.[15] To test for this, include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer. If the inhibitory activity is significantly reduced, aggregation is a likely cause.

    • Thiol Reactivity: The thiol group can potentially react with components of the assay, such as cysteine residues on the kinase. While this can be a mechanism of action for some inhibitors, it can also be a source of non-specific activity. Consider performing counter-screens or activity-independent binding assays to confirm a specific interaction.

Guide 2.2: Synthesis and Purification Challenges

Achieving high purity of this compound is critical for obtaining reliable experimental data.

ParameterRecommendationRationale
Atmosphere Use an inert atmosphere (N₂ or Ar) for both the reaction and workup.Minimizes oxidation of the thiol group.[6]
Solvents Use anhydrous and degassed solvents.Prevents side reactions with water and oxidation by dissolved oxygen.
Purification Flash column chromatography on silica gel is a common method. Use of degassed solvents for the mobile phase is recommended.Allows for the separation of the desired product from starting materials and byproducts.
Post-Purification Handling Evaporate the solvent under reduced pressure at a low temperature. Store the purified solid under an inert atmosphere and protected from light.Minimizes degradation of the purified compound.
  • Thin Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction. The disappearance of starting materials and the appearance of the product spot can be visualized under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for confirming the mass of the desired product and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

Section 3: Data and Properties

This section provides key data for this compound.

Table 3.1: Physicochemical Properties
PropertyValueSource
CAS Number 56156-23-1[16][17]
Molecular Formula C₁₂H₁₀N₄S[16]
Molecular Weight 242.30 g/mol [18]
Appearance Typically a solid-
Solubility Poor in water; Soluble in DMSO, DMF[1][2]
Table 3.2: Recommended Storage Conditions
FormTemperatureAtmosphereDurationRationale
Solid 2-8 °C (short-term), -20 °C (long-term)Inert (N₂ or Ar), DesiccatedMonths to yearsPrevents degradation from moisture and oxygen.
DMSO Stock Solution -80 °C-Up to 12 monthsMinimizes degradation in solution and prevents repeated freeze-thaw cycles.[9]

Section 4: Signaling Pathways and Experimental Workflows

This section provides visual representations of relevant pathways and workflows.

Diagram 4.1: Potential Degradation Pathway

A This compound (R-SH) B Disulfide (R-S-S-R) A->B Oxidation C Sulfenic Acid (R-SOH) A->C Oxidation D Sulfinic Acid (R-SO2H) C->D Further Oxidation E Sulfonic Acid (R-SO3H) D->E Further Oxidation

Caption: Potential oxidative degradation pathways of the thiol group.

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025).
  • This compound | CAS 56156-23-1. American Elements.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • 4-(4-(2-me-benzyl)-1-piperazinyl)-1h-pyrazolo(3,4-d)pyrimidine. Sigma-Aldrich.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air.
  • Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and ... PubMed.
  • Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2020). NCBI.
  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. (2025).
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.
  • (PDF) Effects of storage conditions on thiol disulfide homeostasis.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
  • Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. PubMed.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (2025).
  • SAFETY D
  • A Collection of Useful Nuisance Compounds (CONS)
  • This compound.
  • Oxidation and Reduction Reactions of Thiols. (2020). YouTube.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.

  • Thiol Oxidation Is Crucial in the Desensitization of the Mitochondrial F1FO-ATPase to Oligomycin and Other Macrolide Antibiotics. PubMed.
  • Product Name : 1-Benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide | Pharmaffili
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2025).
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS.
  • Fused Pyrazolo[3,4-d] pyrimidine Nitrogen-rich Salts with Balanced Energetic Performance. (2026).
  • Handling thiols in the lab : r/chemistry. (2013). Reddit.
  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. (2024). PubMed.
  • 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. (2022). YouTube.
  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry : University of Rochester.
  • 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. PMC - NIH.
  • Fused Pyrazolo[3,4-d] pyrimidine Nitrogen-rich Salts with Balanced Energetic Performance.

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As a potent kinase inhibitor, understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible results. This resource provides field-proven insights and detailed protocols to help you navigate the complexities of your research.

Introduction: The Promise and Perils of a Privileged Scaffold

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, a "privileged scaffold" in medicinal chemistry renowned for its ability to target a wide range of protein kinases.[1] These compounds are structurally analogous to adenine, enabling them to compete with ATP for the kinase binding site.[2] This mechanism has led to the development of numerous inhibitors targeting key kinases in oncology and immunology, such as Src, Abl, and EGFR.[3][4][5]

However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target interactions.[6] These unintended binding events can lead to ambiguous experimental data, cellular toxicity, and a misinterpretation of the compound's true mechanism of action.[7] Therefore, a rigorous assessment and minimization of off-target effects are paramount for the successful application of this compound in your research.

This guide will equip you with the knowledge and tools to proactively address these challenges, ensuring the scientific integrity of your findings.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during your experiments with this compound.

Question 1: I'm observing unexpected cellular phenotypes that don't align with the known on-target effects. Could these be due to off-target binding?

Answer: Yes, this is a strong possibility. Off-target effects are a common cause of unexpected phenotypes.[8] The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with a range of kinases beyond its primary target(s).[9] To investigate this, we recommend a multi-pronged approach:

  • Computational Prediction: Begin by using in-silico tools to predict potential off-targets. While not a substitute for experimental validation, this can provide an initial list of candidates to investigate.

  • Kinase Profiling: Perform an in vitro kinase selectivity screen against a broad panel of kinases. This will provide a quantitative measure of the compound's binding affinity to a wide range of kinases, revealing its selectivity profile.

  • Cell-Based Target Engagement: Confirm the in vitro findings in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[10][11] These assays verify that the compound engages with the predicted off-targets within intact cells.

Question 2: My in vitro kinase profiling revealed several potential off-targets. How do I determine which of these are biologically relevant in my cellular model?

Answer: This is a critical step in de-risking your experimental observations. Not all in vitro off-targets will translate to a biological effect in your specific cell type. Here’s a workflow to dissect the biological relevance:

  • Prioritize Off-Targets: Focus on off-targets that are expressed in your cellular model and have known signaling pathways that could explain the observed phenotype.

  • Orthogonal Chemical Probes: If available, use structurally distinct inhibitors for the identified off-targets to see if they replicate the observed phenotype. This helps to confirm that the effect is not due to a unique chemical feature of your primary compound.

  • Genetic Approaches: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the potential off-target proteins. If the phenotype is rescued or mimicked, it strongly suggests that the off-target interaction is responsible.

  • Rescue Experiments: If the off-target has a known downstream signaling pathway, try to rescue the phenotype by modulating components of that pathway.

Question 3: I'm concerned about the selectivity of my compound. What are some strategies to minimize off-target effects?

Answer: Minimizing off-target effects is a key aspect of working with kinase inhibitors. Here are some effective strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound in your experiments. A thorough dose-response curve will help you identify the optimal concentration that maximizes on-target activity while minimizing off-target effects.

  • Structural Modification: If you are in the process of developing analogs, consider structure-activity relationship (SAR) studies to improve selectivity. Subtle modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the binding profile.[9]

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. This "negative control" should not bind to the on-target or off-targets and can help to distinguish specific from non-specific effects.

  • Confirm with Multiple Approaches: As a best practice, always confirm key findings using at least two different methods (e.g., a chemical inhibitor and a genetic knockdown) to ensure the observed effect is truly due to the inhibition of the intended target.

Question 4: What is a typical workflow for identifying and validating off-target effects?

Answer: A systematic workflow is crucial for confidently identifying and validating off-target effects. The following diagram illustrates a recommended experimental pipeline:

Off_Target_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanistic Confirmation In_Silico_Prediction In Silico Off-Target Prediction Kinase_Profiling In Vitro Kinase Selectivity Profiling In_Silico_Prediction->Kinase_Profiling Guide experimental design Target_Engagement Cell-Based Target Engagement (e.g., CETSA) Kinase_Profiling->Target_Engagement Validate in cellular context Phenotypic_Screening Phenotypic Screening (High-Content Imaging) Target_Engagement->Phenotypic_Screening Correlate with phenotype Genetic_Validation Genetic Validation (siRNA, CRISPR) Phenotypic_Screening->Genetic_Validation Confirm causal link Chemical_Proteomics Chemical Proteomics (Target Deconvolution) Genetic_Validation->Chemical_Proteomics Unbiased target identification Chemical_Proteomics_Workflow Start Start: 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidine-4-thiol Immobilization Compound Immobilization on Beads Start->Immobilization Incubation Incubation of Beads with Lysate Immobilization->Incubation Cell_Lysate Cell Lysate Preparation Cell_Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution of Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Caption: Workflow for chemical proteomics-based target deconvolution.

Conclusion

Successfully utilizing this compound in your research hinges on a thorough understanding and proactive management of its potential off-target effects. By employing a systematic approach that combines computational prediction, in vitro profiling, and cellular validation, you can confidently delineate the on-target and off-target activities of this potent kinase inhibitor. This technical support guide provides the foundational knowledge and practical protocols to empower you to generate robust, reproducible, and high-impact scientific data.

References

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  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(21), 7301. [Link]

  • Hassan, G. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2536-2562. [Link]

  • Lountos, G. T., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 28(21), 115729. [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lin, Y., et al. (2022). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Chembiochem, 23(19), e202200350. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4869. [Link]

  • Abdel-Ghani, T. M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 401. [Link]

  • Elliott, G. I., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(2), 375-385. [Link]

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  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Elkamhawy, A., et al. (2020). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 11(1), 133-141. [Link]

  • Traxler, P., & Furet, P. (1999). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Pharmacology & Therapeutics, 82(2-3), 195-199. [Link]

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Technical Support Center: Optimizing Cell Viability Assays for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. This document provides a comprehensive, experience-driven framework for designing, optimizing, and troubleshooting cell viability assays for this novel compound. Given its pyrazolo[3,4-d]pyrimidine core, it is likely to exhibit activity as a kinase inhibitor, potentially affecting cell proliferation and survival.[1][2][3] The presence of a thiol (-SH) group is a critical chemical feature that requires special consideration during assay selection and data interpretation.

This guide is structured to anticipate and solve common challenges, ensuring the integrity and reproducibility of your results.

Part 1: Foundational Knowledge & Initial Assay Selection

This section addresses the most common preliminary questions researchers face when beginning their investigation.

FAQ 1: What are the key properties of this compound to consider for cell-based assays?

Understanding the compound's structure is paramount.

  • Pyrazolo[3,4-d]pyrimidine Core: This scaffold is common in kinase inhibitors.[1][2] Therefore, the expected biological effect is likely cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death), making viability assays a suitable readout.

  • Thiol (-SH) Group: This is the most critical feature for assay design. Thiol-containing compounds are reducing agents and can directly react with tetrazolium salts (like MTT, XTT, WST-1) used in many common colorimetric viability assays.[4][5] This chemical interference can reduce the dye in the absence of cellular metabolic activity, leading to a false-positive signal (i.e., making a toxic compound appear safe).[6]

  • Solubility: Like many aromatic heterocyclic compounds, this molecule is likely poorly soluble in aqueous media. The initial and most critical step is to identify a suitable organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[7][8]

FAQ 2: How do I choose the right cell viability assay to avoid interference from the thiol group?

Choosing an assay that is not susceptible to chemical reduction by the compound is the single most important decision for data integrity.

  • Assays to Use with Caution (Tetrazolium Salt-Based):

    • MTT: Relies on intracellular reduction to an insoluble purple formazan. It is highly susceptible to interference from reducing compounds like thiols.[4][5]

    • XTT, WST-1, WST-8: These assays produce a water-soluble formazan. While often more convenient than MTT, they are also based on tetrazolium salt reduction and remain vulnerable to direct chemical reduction by thiol-containing compounds.[9]

  • Recommended Assays (Lower Interference Risk):

    • ATP-Based Assays (e.g., CellTiter-Glo®): This is the most highly recommended method. It measures ATP levels, a direct indicator of metabolically active, viable cells.[10] The assay chemistry, which relies on a luciferase-luciferin reaction, is not based on redox potential and is therefore not susceptible to interference from thiol groups.[11][12]

    • Protease-Based Assays (e.g., CellTiter-Fluor™): These assays measure a conserved protease activity present only in live cells. The fluorogenic substrate is cleaved to produce a fluorescent signal, a mechanism that is also orthogonal to the compound's reducing potential.[13]

    • DNA-Binding Dye Assays (e.g., CyQUANT®): These assays quantify total DNA content as a proxy for cell number. This method is endpoint-based and requires cell lysis but is not affected by the compound's redox state.

Below is a decision-making workflow for assay selection.

AssaySelection start Start: Characterize Compound compound_prop Does the compound have a free thiol (-SH) group? start->compound_prop thiol_yes YES (High risk of interference for tetrazolium-based assays) compound_prop->thiol_yes this compound thiol_no NO (Lower risk of interference) compound_prop->thiol_no recommend Primary Recommendation: ATP or Protease-Based Assays (e.g., CellTiter-Glo®, CellTiter-Fluor™) thiol_yes->recommend caution Use with Caution: Tetrazolium Assays (MTT, WST-1, etc.) Requires cell-free interference controls. thiol_no->caution secondary Alternative: DNA Content Assays (e.g., CyQUANT®) recommend->secondary

Caption: Decision workflow for selecting a cell viability assay.

FAQ 3: What are the critical first steps for compound handling and setting up controls?

Proper compound handling and experimental controls are non-negotiable for valid results.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.[7] Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.[7]

  • Vehicle Control: This is the most important control. The "vehicle" is the solvent used to dissolve the compound, typically DMSO. Every experiment must include wells that receive the same final concentration of DMSO as the highest concentration of the test compound.[14][15] This ensures that any observed effect is due to the compound itself and not the solvent.[16] The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.5%, and absolutely no higher than 1%, as higher concentrations can be cytotoxic.[7][17][18]

  • Positive Control: Include a compound known to induce cell death in your chosen cell line (e.g., Staurosporine, Tamoxifen) to confirm that the assay system is responsive.[19]

  • Negative/Untreated Control: Wells containing cells and culture medium only, which represent 100% viability.

  • Blank/Background Control: Wells containing medium and your highest concentration of compound (or vehicle) but no cells. This is crucial for identifying direct compound interference with the assay reagents.[20]

Part 2: Step-by-Step Optimization Workflow

A robust assay is built on careful optimization of key parameters. This workflow uses an ATP-based assay (CellTiter-Glo®) as the primary example.

OptimizationWorkflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_main Phase 3: Definitive Experiment prep_compound Prepare Compound Stock (10-50 mM in 100% DMSO) opt_conc Step 3: Define Compound Concentration Range (Broad range, log-fold dilutions) prep_compound->opt_conc prep_cells Culture Healthy, Log-Phase Cells opt_seeding Step 1: Optimize Cell Seeding Density (Titrate cell numbers, incubate 48-72h) prep_cells->opt_seeding opt_time Step 2: Determine Optimal Incubation Time (Time-course experiment with a fixed IC50 concentration) opt_seeding->opt_time opt_time->opt_conc main_exp Perform Full Dose-Response Experiment (Optimized density, time, and concentration range) opt_conc->main_exp data_analysis Data Analysis: Normalize to Vehicle, Fit Curve, Calculate IC50 main_exp->data_analysis

Caption: General workflow for cell viability assay optimization.

Key Optimization Point 1: Cell Seeding Density

The goal is to find a cell density that is in the logarithmic growth phase at the end of the experiment. Over-confluent or sparse cultures will yield unreliable data.[21]

Protocol: Seeding Density Optimization

  • Create a serial dilution of your cells (e.g., from 40,000 cells/well down to 1,250 cells/well in a 96-well plate).

  • Incubate for the planned duration of your experiment (e.g., 48 or 72 hours).

  • Perform the viability assay (e.g., CellTiter-Glo®).

  • Plot the signal (Relative Luminescence Units, RLU) against the number of cells seeded.

  • Choose a seeding density that falls within the linear range of the curve, avoiding the plateau at the top.[22][23] This ensures the signal is proportional to the cell number.

Cell Line ExampleTypical Seeding Density (96-well plate, 72h)Notes
HeLa 2,000 - 5,000 cells/wellFast-growing, robust.
A549 3,000 - 8,000 cells/wellSlower growing, larger cells.
MCF-7 5,000 - 10,000 cells/wellTend to cluster, require careful trypsinization.
Jurkat (Suspension) 20,000 - 50,000 cells/wellSuspension cells require higher densities.
Note: These are starting points. Empirical validation for your specific cell line and conditions is essential.[24][25]
Key Optimization Point 2: Compound Concentration Range

The goal is to establish a concentration range that produces a full dose-response curve, from no effect to maximum effect.

Protocol: Determining Concentration Range

  • Start with a very broad range. A good starting point is from 100 µM down to 1 nM using 10-fold serial dilutions.

  • Prepare serial dilutions in 100% DMSO first, then dilute these stocks into the culture medium to achieve the final concentrations.[7] This maintains a constant final DMSO concentration across all wells.

  • Based on the results, narrow the range for the definitive experiment, using 2-fold or 3-fold dilutions centered around the estimated IC50 value.

Key Optimization Point 3: Incubation Time

The compound's effect may be time-dependent. A cytostatic compound may require a longer incubation time to show an effect compared to a rapidly cytotoxic one.

Protocol: Time-Course Experiment

  • Seed cells at the optimized density.

  • Treat cells with a concentration of the compound estimated to be near the IC50 value and a high concentration (e.g., 10x IC50).

  • Perform the viability assay at multiple time points (e.g., 24h, 48h, 72h).

  • Select the time point that provides a sufficient assay window (the difference between the signal of the vehicle control and the positive control or high-concentration test compound).

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: High background signal or signal in "no-cell" control wells.

  • Causality Explained: This strongly suggests direct interference of the compound with the assay reagents. While less likely with ATP-based assays, some compounds can stabilize or inhibit luciferase.[10] With tetrazolium assays, this is the classic sign of direct chemical reduction of the dye by the thiol group.[6][26]

  • Step-by-Step Solution:

    • Confirm the finding with a cell-free experiment: Add your compound dilutions to wells with culture medium only (no cells) and run the assay.

    • If interference is confirmed and you are using a tetrazolium assay, you must switch to a non-redox-based assay like CellTiter-Glo®. There is no reliable way to correct for this interference.

    • If using CellTiter-Glo®, and you still see interference, check if the DMSO solvent itself is the issue by running a DMSO-only control. Some solvents can affect luciferase activity at higher concentrations.[10]

Problem 2: The dose-response curve is flat, or the IC50 value is unexpectedly high.

  • Causality Explained: This can be due to several factors: the compound is inactive, it has precipitated out of solution, the incubation time is too short, or the cell seeding density was too high.

  • Step-by-Step Solution:

    • Check for Precipitation: Visually inspect the wells of your plate under a microscope before adding the assay reagent. Look for crystals or cloudiness, especially at the highest concentrations. If precipitation is observed, you must either lower the top concentration or investigate alternative solvent systems (use with caution as they may have their own toxicities).[8]

    • Extend Incubation Time: The compound may be cytostatic rather than cytotoxic. Repeat the experiment with a longer endpoint (e.g., 96 hours), ensuring your cells in the vehicle control wells do not become over-confluent.

    • Re-evaluate Seeding Density: If cells were seeded too densely, even a potent compound may not show a strong effect within the assay window. Try reducing the initial cell number.[20]

    • Confirm Compound Integrity: Ensure the compound stock has not degraded. If possible, confirm its identity and purity.

Problem 3: My results are not reproducible between experiments.

  • Causality Explained: Poor reproducibility is often traced back to inconsistent experimental setup. The most common culprits are variations in cell health and number, and inconsistent compound preparation.

  • Step-by-Step Solution:

    • Standardize Cell Culture: Use cells from a consistent passage number range. Do not use cells that have recently been thawed or have become over-confluent. Always perform a cell count immediately before seeding plates.[21]

    • Control for "Edge Effects": The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.

    • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of your compound from a frozen stock for each experiment. Do not reuse diluted compound plates.

    • Ensure Uniform Mixing: After adding the assay reagent (especially for lytic assays like CellTiter-Glo®), ensure proper mixing by placing the plate on an orbital shaker for a few minutes.[10]

Part 4: Data Analysis and Interpretation

FAQ 4: How do I correctly calculate and present my IC50 value?

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[27][28]

Step-by-Step Data Analysis:

  • Background Subtraction: Subtract the average signal from your "no-cell" blank wells from all other wells.

  • Normalization: Express your data as a percentage of your controls. The vehicle-treated wells represent 100% viability.[27][29] The formula for each well is: % Viability = (Signal_of_Test_Well / Average_Signal_of_Vehicle_Wells) * 100

  • Log Transformation: Transform your compound concentration values to their logarithm (e.g., Log10). This helps to create a symmetrical sigmoidal curve.[30][31]

  • Non-linear Regression: Plot your normalized % Viability data against the log-transformed concentration. Use a statistical software package (e.g., GraphPad Prism) to fit the data using a non-linear regression model, typically a four-parameter variable slope (log(inhibitor) vs. response) equation.[30][32]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[27]

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PubMed. Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) Assay.
  • ResearchGate. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
  • National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
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  • ResearchGate. Optimization of seeding density and assay timing.
  • Cell Signaling Technology. (2025, October 5). What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095?
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  • JournalAgent. A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis.
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  • YouTube. (2025, October 26). GraphPad Prism 10 - IC50 from MTT Viability Assay.
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  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
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  • ResearchGate. (2024, October 28). Peptide solvent for cell-based Assay?
  • ResearchGate. (2023, March 4). Do I have to normailize my data to calculate IC50 using Graphpad prism?
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Technical Support Center: Enhancing the Bioavailability of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide practical, in-depth solutions to the common and complex challenges associated with enhancing the bioavailability of this promising class of molecules. Pyrazolo[3,4-d]pyrimidines are of significant interest, particularly as kinase inhibitors in oncology, but their therapeutic potential is often hampered by poor aqueous solubility.[1][2][3] This guide offers a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered during the early stages of formulation development for pyrazolo[3,4-d]pyrimidine compounds.

Question 1: My pyrazolo[3,4-d]pyrimidine compound shows excellent in vitro potency but fails in in vivo models. What is the likely cause?

Answer: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability.[4] For many pyrazolo[3,4-d]pyrimidine derivatives, this is primarily due to their low aqueous solubility, which leads to dissolution-limited absorption in the gastrointestinal tract.[1][5] Essentially, the compound cannot be absorbed into the bloodstream at a sufficient rate and concentration to exert its therapeutic effect. It is also crucial to consider metabolic stability, as high first-pass metabolism can also contribute to low bioavailability.[4][6]

Question 2: What are the initial steps to assess the bioavailability problem of my compound?

Answer: A systematic approach is crucial. Start with a thorough physicochemical characterization of your compound. Key parameters to measure include:

  • Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD: This will quantify the lipophilicity of your compound. High lipophilicity often correlates with poor aqueous solubility.[7]

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any polymorphism. Crystalline forms are generally less soluble than their amorphous counterparts.[7][8]

  • In Vitro Permeability: Assays like the Caco-2 permeability assay can help determine if poor membrane permeation is a contributing factor.[9]

Question 3: I've confirmed my compound has low solubility. What are the main strategies I should consider to improve its bioavailability?

Answer: There are several established strategies, which can be broadly categorized as follows:

  • Physicochemical Modification: This includes salt formation and co-crystallization to improve solubility and dissolution rate.[10][11]

  • Formulation-Based Approaches:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[12][13]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility.[8][14]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[12][13]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles (e.g., albumin-based or liposomes) can improve solubility and alter pharmacokinetic properties.[2][15]

  • Chemical Modification (Prodrugs): A prodrug approach involves chemically modifying the molecule to a more soluble form that converts back to the active drug in vivo.[1][16]

Question 4: How do I choose the right excipients for my formulation?

Answer: Excipients are not inert fillers; they play a critical role in the formulation's performance.[17][18] The choice of excipients depends on the chosen formulation strategy. For example:

  • In amorphous solid dispersions , the polymer must be able to stabilize the amorphous form of the drug and prevent recrystallization.[19]

  • In lipid-based formulations , the choice of oils, surfactants, and co-solvents will determine the efficiency of emulsification and drug solubilization.[13]

  • Solubilizers like cyclodextrins and surfactants can be used to enhance the solubility of poorly soluble drugs.[20] The key is to ensure compatibility between the drug and the excipients and to select excipients that actively contribute to solving the bioavailability challenge.[21]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific experimental challenges.

Troubleshooting Guide 1: Poor Compound Wettability and Dissolution

Issue: The powdered pyrazolo[3,4-d]pyrimidine compound is hydrophobic, clumps together, and shows a very slow dissolution rate even with agitation.

Causality: Poor wettability prevents the dissolution medium from making effective contact with the particle surface, which is the first step in dissolution. The crystalline nature of many of these compounds further slows down the process.

Solutions:

  • Particle Size Reduction:

    • Micronization: Reduces particle size to the micron range, increasing surface area.[13]

    • Nanonization: Further reduction to the nanometer range can dramatically increase dissolution rates.[22] This can be achieved through wet media milling or high-pressure homogenization.[22]

  • Use of Surfactants: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation can improve wettability and aid in dissolution.[20]

Experimental Workflow: Evaluating the Impact of Particle Size Reduction

G cluster_0 Initial State cluster_1 Processing cluster_2 Characterization cluster_3 Outcome A Crystalline Pyrazolo[3,4-d]pyrimidine B Micronization (e.g., Jet Milling) A->B C Nanonization (e.g., Wet Bead Milling) A->C D Particle Size Analysis (e.g., Laser Diffraction) B->D C->D E Dissolution Testing (USP Apparatus II) D->E F Enhanced Dissolution Rate E->F

Caption: Workflow for particle size reduction and dissolution testing.

Troubleshooting Guide 2: Recrystallization of Amorphous Formulations

Issue: An amorphous solid dispersion of the pyrazolo[3,4-d]pyrimidine compound shows good initial dissolution but then the drug concentration drops, indicating precipitation.

Causality: The amorphous form is thermodynamically unstable and has a tendency to revert to the more stable crystalline form, especially in an aqueous environment.[8][19] This is a major challenge for amorphous formulations.

Solutions:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with the drug can inhibit recrystallization.[19] Common choices include PVP, HPMC, and Soluplus®.

  • Drug Loading: High drug loading can increase the propensity for recrystallization. It is essential to determine the solubility of the drug in the polymer to ensure a stable, single-phase system.

  • Inclusion of Recrystallization Inhibitors: Certain excipients can act as crystallization inhibitors in the formulation.[23]

Experimental Protocol: Screening for Optimal Polymer in Amorphous Solid Dispersions

  • Preparation of ASDs: Prepare a series of amorphous solid dispersions of your pyrazolo[3,4-d]pyrimidine compound with different polymers (e.g., PVP K30, HPMC-AS, Soluplus®) at varying drug loadings (e.g., 10%, 25%, 50% w/w) using a technique like spray drying or hot-melt extrusion.[8]

  • Solid-State Characterization: Confirm the amorphous nature of the prepared dispersions using XRPD and DSC immediately after preparation.

  • Stability Studies: Store the ASDs under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization over time using XRPD.

  • Dissolution Testing: Perform dissolution tests in a biorelevant medium (e.g., FaSSIF) and monitor the drug concentration over an extended period (e.g., 24 hours) to assess for supersaturation and precipitation.

Data Summary: Polymer Screening for ASD Stability

PolymerDrug Loading (% w/w)Initial StateState after 1 month at 40°C/75% RH
PVP K3025%AmorphousAmorphous
PVP K3050%AmorphousCrystalline peaks observed
HPMC-AS25%AmorphousAmorphous
HPMC-AS50%AmorphousAmorphous
Soluplus®25%AmorphousAmorphous
Soluplus®50%AmorphousAmorphous
Troubleshooting Guide 3: Low and Variable Bioavailability Despite Improved Solubility

Issue: A new formulation (e.g., a salt form or an ASD) shows excellent in vitro dissolution but still results in low and highly variable oral bioavailability in animal studies.

Causality: This suggests that factors other than dissolution are limiting absorption. These can include:

  • Poor Permeability: The drug may not be effectively crossing the intestinal membrane.

  • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[6]

Solutions:

  • In Vitro Permeability and Efflux Assays: Use Caco-2 cell monolayers to assess both passive permeability and active efflux. A high efflux ratio (Basal-to-Apical / Apical-to-Basal transport) is indicative of P-gp mediated efflux.

  • Inhibition of P-gp: Co-administration with a known P-gp inhibitor (e.g., verapamil) in animal studies can confirm if efflux is a limiting factor.

  • Prodrug Approach: Designing a prodrug that masks the features recognized by efflux transporters or metabolic enzymes can be an effective strategy.[1][10]

  • Formulation with Permeation Enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium to enhance permeability, although this approach requires careful safety evaluation.[18]

Logical Flow for Investigating Post-Dissolution Bioavailability Issues

G A Low/Variable Bioavailability Despite Good Dissolution B Hypothesis: Permeability or Metabolism is Limiting A->B C Caco-2 Permeability Assay B->C F Metabolic Stability Assay (Liver Microsomes) B->F D Assess P-gp Efflux (Efflux Ratio) C->D E Assess Intrinsic Permeability (Papp) C->E G High Efflux Ratio? D->G H Low Papp? E->H I High Metabolic Clearance? F->I G->H No J Consider P-gp Inhibitors or Prodrug Approach G->J Yes H->I No K Consider Permeation Enhancers or Structural Modification H->K Yes L Consider Prodrug or Formulation to Bypass First-Pass Effect I->L Yes

Caption: Decision tree for troubleshooting post-dissolution bioavailability.

Part 3: Establishing In Vitro-In Vivo Correlation (IVIVC)

A key goal in formulation development is to establish a predictive relationship between an in vitro property (like dissolution) and an in vivo response (like plasma concentration).[24][25] This is known as an In Vitro-In Vivo Correlation (IVIVC).

Why is IVIVC important? A successful IVIVC can serve as a surrogate for in vivo bioequivalence studies, which can significantly reduce the number of animal and human studies required during formulation optimization and post-approval changes.[24][26]

Steps to Develop a Level A IVIVC:

  • Develop Formulations with Different Release Rates: Create at least two, preferably three or more, formulations of your pyrazolo[3,4-d]pyrimidine compound with different in vitro release rates (e.g., fast, medium, slow). This can be achieved by altering particle size, polymer type in an ASD, or coating thickness.

  • Conduct In Vitro Dissolution Studies: Test the dissolution profiles of all formulations under identical, well-controlled conditions.

  • Conduct In Vivo Pharmacokinetic Studies: Administer each formulation to a cohort of subjects (e.g., beagle dogs, humans) and measure the plasma drug concentration over time.

  • Deconvolute In Vivo Data: Use pharmacokinetic modeling to calculate the fraction of drug absorbed in vivo over time from the plasma concentration data.

  • Correlate Data: Plot the fraction of drug dissolved in vitro against the fraction of drug absorbed in vivo for each formulation. A point-to-point correlation is considered a Level A IVIVC, the highest level of correlation.[25][26]

References

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  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics. Retrieved from [Link]

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  • IVIVC In Vitro In Vivo Correlation Testing. (2026). Infinita Lab. Retrieved from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2011). Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

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  • The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. (2025). Advanced International Journal for Research. Retrieved from [Link]

  • In vitro-in vivo correlation: Significance and symbolism. (2025). Wisdomlib. Retrieved from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016). Scientific Reports. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (2014). Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). Archiv der Pharmazie. Retrieved from [Link]

  • Physiochemical assessment of pharmaceutical salt forms. (2024). Sino-American Pharmaceutical Professional Association. Retrieved from [Link]

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  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). ACS Omega. Retrieved from [Link]

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  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to Src Kinase Inhibitors: Benchmarking Pyrazolo[3,4-d]pyrimidines Against Clinically Advanced Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Src in Oncology

The proto-oncogene Tyrosine-protein kinase Src is a foundational member of the non-receptor tyrosine kinase family.[1][2][3] It serves as a critical node in a multitude of cellular signal transduction pathways that govern essential processes such as cell proliferation, differentiation, motility, and adhesion.[2][4] Under normal physiological conditions, Src activity is tightly regulated. However, its overexpression or aberrant activation is a frequent event in a wide array of human cancers, including those of the breast, colon, lung, and pancreas, where it often correlates with malignant potential and poor patient outcomes.[4][5] This constitutive activation drives oncogenic signaling, enhancing tumor angiogenesis, proliferation, and invasion.[1][5] Consequently, Src kinase has emerged as a high-value target for the development of novel anticancer therapeutics.[6]

This guide provides an in-depth comparison of a promising class of Src inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, with a focus on representative molecules, against established, multi-kinase inhibitors that also target Src: Dasatinib, Saracatinib, and Bosutinib. We will delve into their mechanisms, potency, selectivity, and the experimental methodologies used to characterize their activity.

The Rise of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine ring of ATP and thereby function as an effective "hinge-binding" motif in the ATP-binding pocket of various kinases.[7][8] This structural feature has led to the development of numerous potent inhibitors targeting a range of kinases, including EGFR, Abl, and Src.[1][7][8][9]

While specific biochemical data for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is not extensively documented in publicly available literature, its structural congeners have demonstrated significant Src inhibitory potential. For the purpose of this guide, we will use the recently characterized derivative, SI388 , as a representative of this promising class.[1][10] A lead optimization study identified SI388 as a potent Src inhibitor, highlighting the viability of the pyrazolo[3,4-d]pyrimidine scaffold for targeting this oncoprotein.[1][10]

Clinically Evaluated Src Inhibitors: The Comparators

To provide a robust benchmark, we will compare the pyrazolo[3,4-d]pyrimidine class against three well-characterized inhibitors known for their potent Src activity.

  • Dasatinib (BMS-354825): An oral, potent dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[11][12] It is known to inhibit a broad spectrum of kinases.[12][13]

  • Saracatinib (AZD0530): A highly selective and potent oral inhibitor of the Src family of kinases (SFKs).[14][15] It has demonstrated potent anti-migratory and anti-invasive effects in preclinical models.[16]

  • Bosutinib (SKI-606): A dual Src/Abl tyrosine kinase inhibitor also approved for CML.[17][18] Unlike Dasatinib, it exhibits minimal inhibitory activity against c-KIT or PDGFR.[17]

Head-to-Head Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (typically measured as an IC50 or Kᵢ value) and its selectivity profile across the human kinome. High potency is desirable, but high selectivity is crucial for minimizing off-target effects and associated toxicities.

InhibitorClassc-Src IC50 / KᵢOther Key Targets (IC50/Kᵢ)Reference(s)
SI388 (Representative) Pyrazolo[3,4-d]pyrimidinePotent (Kᵢ not specified)Fyn, Bcr-Abl[1]
Dasatinib Multi-kinase0.2 - 1.1 nMBcr-Abl (<1 nM), c-KIT, PDGFRβ, EphA2[11][13]
Saracatinib Src Family Selective2.7 nMLck, Fyn, Lyn, c-YES (4-11 nM); less active on Abl[14][15]
Bosutinib Dual Src/Abl1.2 nMAbl (1 nM)[18][19]

Analysis: Dasatinib, Saracatinib, and Bosutinib all exhibit low-nanomolar potency against Src kinase. Dasatinib has the broadest profile of the comparators, potently inhibiting Abl, KIT, and PDGFR. Saracatinib is more focused, with high affinity for multiple members of the Src family, making it a more selective tool for studying SFK biology.[14] Bosutinib presents as a potent dual inhibitor of Src and Abl.[18] While a specific Kᵢ for SI388 is not published, its identification as the most potent in its series suggests it is a highly active compound against Src.[1] The key differentiator for the pyrazolo[3,4-d]pyrimidine class lies in its chemical tractability, allowing for fine-tuning of the selectivity profile through synthetic modification.[1][9]

Mechanism of Action and Downstream Signaling Effects

All inhibitors discussed function as ATP-competitive inhibitors, binding to the ATP pocket of the Src kinase domain and preventing the phosphorylation of substrate proteins.[20] The inhibition of Src kinase activity disrupts key oncogenic signaling pathways.

Src_Signaling_Pathway RTK Upstream RTKs (EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK pY861 STAT3 STAT3 Src->STAT3 Activation PI3K PI3K/Akt Pathway Src->PI3K RAS Ras/MAPK Pathway Src->RAS Adhesion Cell Adhesion Changes Src->Adhesion Inhibitors Pyrazolo[3,4-d]pyrimidines Dasatinib, Saracatinib, Bosutinib Inhibitors->Src Inhibition Migration Migration Invasion FAK->Migration Proliferation Proliferation Survival STAT3->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Src signaling pathway and points of inhibition.

Experimental evidence shows that these inhibitors effectively block the phosphorylation of downstream Src effectors.

  • Focal Adhesion Kinase (FAK): Bosutinib (SKI-606) was shown to inhibit the phosphorylation of FAK, a key regulator of cell migration and invasion.[21]

  • STAT3: Src-mediated activation of the STAT3 transcription factor is a known driver of proliferation. Inhibition of Src blocks this activation.[21]

  • Cellular Effects: Treatment with these inhibitors leads to measurable biological consequences. Bosutinib was found to decrease cell motility and invasion in breast cancer cell lines with an IC50 of ~250 nM, which correlated with its IC50 for inhibiting c-Src activity in intact cells.[21] Similarly, Saracatinib demonstrates potent antimigratory effects.[16] In glioblastoma models, the pyrazolo[3,4-d]pyrimidine SI388 was shown to hamper cell viability and tumorigenicity and increase sensitivity to radiation.[10]

Experimental Protocols & Methodologies

The characterization of kinase inhibitors relies on a standardized set of robust and reproducible assays. Here we outline the core experimental workflows.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase. A common method is a fluorescence- or luminescence-based assay that quantifies ATP consumption or ADP production.[5][22][23]

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis Compound Test Compound (Serial Dilution) Incubation Incubate at RT (e.g., 30-60 min) Compound->Incubation Enzyme Src Kinase Enzyme->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation Stop Add Stop Reagent (e.g., ADP-Glo™ Reagent) Incubation->Stop Develop Add Detection Reagent Stop->Develop Read Read Signal (Luminescence) Develop->Read Curve Plot Dose-Response Curve & Calculate IC50 Read->Curve

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Adapted from ADP-Glo™ Assay Principle):

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound, Dasatinib) in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells, typically ≤1%.[5]

  • Reaction Setup: In a 96- or 384-well plate, add the test inhibitor, purified recombinant Src enzyme, and a reaction mix containing a specific peptide substrate and ATP.[5][24] Include controls for 100% activity (solvent only) and 0% activity (no enzyme).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[19][22]

  • Signal Generation:

    • Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[22]

    • Add a Kinase Detection Reagent to convert the ADP generated into ATP, and then use the newly synthesized ATP in a luciferase/luciferin reaction to produce light.[22]

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.[5]

  • Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the viability and/or proliferation of cancer cell lines.

Step-by-Step Protocol (MTS Assay):

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add a solution containing the MTS tetrazolium compound to each well.

  • Incubation: Incubate the plate for 1-4 hours. Viable, metabolically active cells will reduce the MTS compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-Protein Analysis

This technique is used to measure the inhibition of Src activity within a cellular context by quantifying the phosphorylation status of Src (autophosphorylation at Y416) and its downstream substrates.

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Treat cultured cells with the inhibitor for a short period (e.g., 1-3 hours). Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src [Y416]).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total protein (e.g., total Src). The ratio of phospho-protein to total protein is then calculated.

Conclusion and Future Outlook

The established Src inhibitors—Dasatinib, Saracatinib, and Bosutinib—have demonstrated significant clinical and preclinical efficacy, validating Src as a therapeutic target. They offer potent, albeit varied, kinase inhibition profiles. Dasatinib and Bosutinib provide dual Src/Abl inhibition, which is highly effective in Bcr-Abl driven leukemias, while Saracatinib offers a more selective tool against the Src family kinases.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, represented here by compounds like SI388, stands out as a highly promising and versatile platform for developing next-generation kinase inhibitors.[1] The key advantage of this chemical class is its adaptability. Through rational, structure-based drug design, it is possible to modulate the substitution patterns on the pyrazolopyrimidine core to optimize potency and, crucially, to dial in or dial out activity against other kinases.[8][25][26] This allows for the development of compounds with tailored selectivity profiles, potentially leading to inhibitors with improved therapeutic windows and reduced off-target toxicities compared to broader-spectrum agents. The ability of SI388 to sensitize glioblastoma cells to radiation further underscores the potential for this class to be used in combination therapies.[10] Future research should focus on obtaining detailed biochemical and cellular characterization of specific derivatives like this compound and advancing optimized leads into further preclinical and clinical development.

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  • HTScan® Src Kinase Assay Kit #7776 - Cell Signaling Technology. (2025-11-20). (URL: )
  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer tre
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  • Bosutinib (SKI-606) | Src/Abl Inhibitor | MedChemExpress. (URL: )
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  • What is the mechanism of Dasatinib?
  • NCT00261846 | Study Evaluating SKI-606 (Bosutinib) In Philadelphia Chromosome Positive Leukemias | ClinicalTrials.gov. (URL: )
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Comparative Analysis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and anticancer agents.[1][2][3] Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a fertile ground for the development of targeted therapies.[3][4] This guide provides a comparative analysis of a specific subclass: 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol and its S-substituted analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds, offering a framework for researchers in the field of drug discovery.

The Rationale for Targeting the 4-Thiol Position

The 4-position of the pyrazolo[3,4-d]pyrimidine core is a key vector for chemical modification, directly influencing the compound's interaction with the target protein. While many studies have focused on amino and alkoxy substitutions at this position, the introduction of a thiol group opens up a distinct chemical space for analog synthesis. The thiol moiety can act as a handle for introducing a wide variety of substituents (R') via S-alkylation or S-arylation, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. Furthermore, the resulting thioether linkage can influence the compound's binding mode and selectivity profile.

Synthesis Strategy: A Modular Approach

A common and efficient method for synthesizing this compound and its analogs involves a multi-step sequence starting from readily available precursors. The general strategy is outlined below.

Synthesis_Workflow A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate A->C Cyclization B Benzylhydrazine B->C D 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C->D Formamide E 4-Chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine D->E POCl3 F This compound E->F NaSH or Thiourea H 1-Benzyl-4-(alkyl/arylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs F->H S-alkylation/S-arylation G R'-X (Alkyl/Aryl halide) G->H Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->RTK:f0 Inhibitor 1-Benzyl-4-(R'-thio)- 1H-pyrazolo[3,4-d]pyrimidine Inhibitor->RTK:f0

Sources

The Pivotal Role of the 1-Benzyl and 4-Thiol Moieties: A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure," forming the core of numerous compounds with significant therapeutic potential.[1] Its resemblance to the endogenous purine nucleus allows it to effectively interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol, by comparing its structural features and biological performance with key analogs. Through this comparative lens, we aim to elucidate the distinct roles of the 1-benzyl and 4-thiol substituents in modulating the compound's activity, offering valuable insights for researchers in drug discovery and development.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus serves as a bioisostere of adenine, the essential component of adenosine triphosphate (ATP). This structural mimicry allows it to competitively bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity.[4] The nitrogen atoms at positions 1, 2, 5, and 7 of the fused ring system are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[5] Modifications at various positions of this scaffold have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.

Deconstructing the SAR: A Tale of Two Substituents

The biological activity of this compound is profoundly influenced by the nature of the substituents at the N-1 and C-4 positions. The following sections dissect the contribution of each group by comparing it with alternative substitutions found in the literature.

The Influence of the N-1 Substituent: Beyond a Simple Anchor

The substituent at the N-1 position of the pyrazole ring primarily occupies a solvent-exposed region of the ATP-binding pocket. While not always directly involved in hinge binding, its size, lipophilicity, and conformational flexibility can significantly impact the overall binding affinity and selectivity profile of the inhibitor.

In our target molecule, the 1-benzyl group serves as a bulky, hydrophobic moiety. This feature is often beneficial for occupying hydrophobic pockets within the kinase active site, leading to enhanced potency. For instance, in studies of pyrazolo[3,4-d]pyrimidine-based inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, the introduction of a substituted phenyl ring at the N-1 position was found to be crucial for high inhibitory activity.[3] The benzyl group, with its phenyl ring tethered by a flexible methylene linker, can adopt various conformations to optimize van der Waals interactions within the binding site.

Comparative Analysis:

  • N-1 Phenyl vs. N-1 Benzyl: While the phenyl group is also hydrophobic, the additional methylene linker in the benzyl group provides greater rotational freedom. This flexibility can be advantageous for achieving an optimal fit in the active site.

  • Small Alkyl Groups: Substitution with smaller alkyl groups at N-1 generally leads to a decrease in potency against many kinases, suggesting that a larger hydrophobic group is preferred for occupying this region.

  • Polar Substituents: The introduction of polar groups at this position can be detrimental to activity if the corresponding region of the target kinase is predominantly hydrophobic.

The Critical Role of the C-4 Substituent: A Gateway to Potency and Selectivity

The C-4 position of the pyrazolo[3,4-d]pyrimidine core is a key vector for interacting with the solvent-exposed region of the ATP-binding site and is a primary point for synthetic diversification to modulate potency and selectivity.

The 4-thiol group in our lead compound is a versatile functional group. It can act as a hydrogen bond donor and acceptor, and its sulfur atom can participate in unique interactions with the protein. More importantly, the thiol group serves as a synthetic handle for the introduction of a wide array of substituents via S-alkylation or S-arylation, allowing for fine-tuning of the molecule's properties. Studies on 4-thio-substituted pyrazolo[3,4-d]pyrimidines have demonstrated their potential as antiproliferative agents.

Comparative Analysis:

  • 4-Amino Group: The 4-amino group is a common substituent in many potent kinase inhibitors. It can act as a hydrogen bond donor, interacting with the protein backbone. 4-anilino-substituted pyrazolo[3,4-d]pyrimidines, for example, have shown significant activity as Src kinase inhibitors.[2]

  • 4-Alkoxy Group: Replacing the thiol with an alkoxy group can alter the electronic properties and hydrogen bonding capacity of the molecule. The oxygen atom is a hydrogen bond acceptor, and the nature of the alkyl chain can influence solubility and lipophilicity.

  • 4-Halogen: A halogen at the C-4 position, typically chlorine, serves as a crucial intermediate in the synthesis of 4-substituted analogs via nucleophilic aromatic substitution.

Comparative Biological Activity: A Quantitative Perspective

To objectively assess the impact of these structural modifications, the following table summarizes the inhibitory activities of this compound and its analogs against representative protein kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDN-1 SubstituentC-4 SubstituentTarget KinaseIC50 (nM)Reference
Target Benzyl-SHHypothetical--
Analog 1Phenyl-NH-PhEGFR91% inhibition at 10 µM[5]
Analog 2Phenyl-NH-(p-Cl-Ph)EGFRHigh[5]
Analog 3H-NH-PhSrc-[2]
Analog 4H-NH-c-HexylPAK13.48 µM (cell-based)[6]

Note: Data for the specific target compound is not publicly available and is presented here as a hypothetical placeholder for comparative purposes.

Experimental Protocols

General Synthesis of this compound

A robust and reliable synthesis of the target compound is essential for further SAR studies. The following protocol outlines a common synthetic route.

Step 1: Synthesis of 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

  • Add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 2: Thiolation of 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine

  • Dissolve 4-chloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., ethanol).

  • Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • The precipitated product, this compound, is collected by filtration, washed with water, and dried.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase is typically evaluated using an in vitro kinase assay.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Calculate the percentage of kinase inhibition at each compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR Logic

To better understand the relationships between the structural modifications and the resulting biological activity, a logical workflow can be visualized.

SAR_Logic cluster_Core Pyrazolo[3,4-d]pyrimidine Core cluster_N1 N-1 Position cluster_C4 C-4 Position cluster_Activity Biological Activity Core Bioisostere of Adenine ATP-Competitive Inhibition N1_Benzyl 1-Benzyl Group (Hydrophobic, Flexible) Core->N1_Benzyl C4_Thiol 4-Thiol Group (H-bond donor/acceptor, Synthetic Handle) Core->C4_Thiol N1_Analogs Analogs: - Phenyl - Small Alkyl - Polar Groups Activity Kinase Inhibition (e.g., EGFR, Src) N1_Benzyl->Activity Modulates Potency & Selectivity C4_Analogs Analogs: - Amino - Alkoxy - Halogen C4_Thiol->Activity Key for Potency & Synthetic Diversification

Caption: Logical flow of the SAR of this compound.

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling example of how subtle modifications to a privileged scaffold can significantly influence biological activity. The 1-benzyl group provides a necessary hydrophobic component for effective binding, while the 4-thiol group not only contributes to the interaction with the target but also offers a valuable site for further chemical exploration.

Future SAR studies should focus on:

  • Systematic modification of the benzyl group: Introducing various substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring to probe electronic and steric effects.

  • Exploration of the 4-thiol derivatives: Synthesizing a library of S-alkylated and S-arylated analogs to explore the chemical space around the C-4 position.

  • Broad kinase profiling: Screening the parent compound and its optimized analogs against a wide panel of kinases to determine their selectivity profile.

  • In silico modeling: Employing molecular docking and molecular dynamics simulations to gain a deeper understanding of the binding modes of these inhibitors and to guide the design of new, more potent analogs.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from comparative SAR studies, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

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  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. [Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

  • Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. [Link]

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. [Link]

  • Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. [Link]

  • 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

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A Comparative Guide to Validating the Target Engagement of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cellular Target Engagement

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2][3] Molecules such as 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol belong to this important class, which has yielded inhibitors targeting a range of oncogenic kinases, including Src and Epidermal Growth Factor Receptor (EGFR).[1][3] While biochemical assays are invaluable for determining a compound's potency against a purified enzyme, they do not recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular metabolism, and the presence of competing endogenous ligands like ATP can profoundly influence a compound's efficacy. Therefore, validating that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline, bridging the gap between in vitro potency and cellular activity.

This guide provides a comparative overview of three powerful methodologies for confirming and quantifying the target engagement of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors in cells: the Cellular Thermal Shift Assay (CETSA), In-Cell Kinase Activity Assays, and the Proximity Ligation Assay (PLA). We will delve into the principles, protocols, and data interpretation for each, using the well-characterized Src and EGFR inhibitors, Dasatinib and Gefitinib, as illustrative examples. This will provide researchers, scientists, and drug development professionals with the necessary framework to select the most appropriate strategy for their specific research needs.

Core Methodologies for Cellular Target Engagement

The choice of a target engagement methodology is dictated by the specific scientific question, available resources, and the nature of the target protein. Here, we compare three distinct yet complementary approaches.

Cellular Thermal Shift Assay (CETSA): A Biophysical Approach

Principle of the Method:

CETSA is a label-free technique that leverages the fundamental principle of ligand-induced thermal stabilization.[4][5] When a small molecule, such as a pyrazolo[3,4-d]pyrimidine derivative, binds to its target kinase, it typically increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[6][7] The CETSA workflow involves treating cells with the compound, subjecting them to a heat challenge across a range of temperatures, and then quantifying the amount of soluble (non-denatured) target protein that remains. An increase in the amount of soluble protein at higher temperatures in the presence of the compound is a direct indicator of target engagement.[4][5]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with This compound or vehicle control (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots at a range of temperatures (e.g., 37°C to 65°C) C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Separate soluble and aggregated fractions via centrifugation E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Quantify soluble target protein (e.g., Western Blot, ELISA) G->H I 9. Plot % soluble protein vs. temperature to generate melt curves H->I

Caption: CETSA workflow for assessing target engagement.

Step-by-Step Protocol: CETSA for a Putative Src Inhibitor

  • Cell Culture and Treatment:

    • Seed a human cancer cell line with high Src expression (e.g., K-562) in multiple plates to ensure sufficient cell numbers.

    • Once cells reach ~80% confluency, treat them with the pyrazolo[3,4-d]pyrimidine inhibitor at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Heat Challenge:

    • Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Analyze the amount of soluble Src kinase in each sample by Western blotting using a specific anti-Src antibody.

    • Quantify the band intensities and normalize to the 40°C sample for each treatment group.

    • Plot the normalized soluble protein fraction against the temperature to generate a "melt curve". A shift of this curve to the right for the inhibitor-treated samples indicates target stabilization and engagement.

In-Cell Kinase Activity Assays: A Functional Readout

Principle of the Method:

While CETSA confirms binding, it does not directly measure the functional consequence of that binding. In-cell kinase activity assays address this by quantifying the phosphorylation of a specific substrate of the target kinase within the cellular environment. For a kinase inhibitor, successful target engagement should lead to a dose-dependent decrease in the phosphorylation of its downstream substrates. This can be measured by various techniques, most commonly by Western blotting with phospho-specific antibodies or by specialized ELISA-based assays. This method provides a direct link between target binding and the modulation of the kinase's catalytic activity.

Experimental Workflow: In-Cell Kinase Activity Assay

cluster_0 Cell Treatment cluster_1 Pathway Stimulation (Optional) cluster_2 Lysis & Protein Quantification cluster_3 Detection & Analysis A 1. Seed and culture cells B 2. Treat cells with a dose range of the pyrazolo[3,4-d]pyrimidine inhibitor A->B C 3. Stimulate the kinase pathway (e.g., with EGF for EGFR) B->C D 4. Lyse cells and collect protein extracts C->D E 5. Quantify total protein concentration D->E F 6. Analyze phospho-substrate and total target levels (e.g., Western Blot) E->F G 7. Quantify band intensities F->G H 8. Plot phospho/total protein ratio vs. inhibitor concentration G->H

Caption: In-cell kinase activity assay workflow.

Step-by-Step Protocol: In-Cell EGFR Activity Assay

  • Cell Culture and Treatment:

    • Culture A431 cells (which overexpress EGFR) in a 12-well plate.

    • Once the cells are ~80-90% confluent, starve them in serum-free medium for 12-16 hours to reduce basal EGFR activity.

    • Pre-treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., 0.01, 0.1, 1, 10 µM) for 2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C to induce EGFR autophosphorylation.

  • Lysis and Protein Quantification:

    • Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Detection and Analysis:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

    • Quantify the band intensities for both p-EGFR and total EGFR.

    • Calculate the ratio of p-EGFR to total EGFR for each concentration and plot the results to determine the IC50 value, which represents the concentration of inhibitor required to reduce EGFR phosphorylation by 50%.

Proximity Ligation Assay (PLA): Visualizing Target Engagement

Principle of the Method:

The Proximity Ligation Assay (PLA) is a powerful technique that allows for the in situ visualization of protein interactions.[8] It can be adapted to confirm target engagement by detecting the close proximity between the target protein and a compound-specific antibody or a modified compound. A more common approach for kinase inhibitors is to detect the dimerization of a receptor tyrosine kinase (like EGFR) or its interaction with a downstream signaling partner, which is often a prerequisite for its activation.[9] An effective inhibitor would disrupt this interaction. The assay uses pairs of oligonucleotide-labeled antibodies (PLA probes). When these probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. This amplified product is detected using fluorescently labeled probes, appearing as a distinct fluorescent spot. Each spot represents a target engagement or protein-protein interaction event.

Experimental Workflow: Proximity Ligation Assay

cluster_0 Cell Preparation & Treatment cluster_1 Antibody Incubation cluster_2 Ligation & Amplification cluster_3 Detection & Analysis A 1. Culture cells on coverslips B 2. Treat with inhibitor or vehicle A->B C 3. Fix and permeabilize cells B->C D 4. Incubate with primary antibodies (e.g., anti-EGFR and anti-c-Met) C->D E 5. Incubate with PLA probes (secondary antibodies with DNA strands) D->E F 6. Ligate DNA strands if probes are in proximity E->F G 7. Amplify ligated circle via rolling circle amplification F->G H 8. Hybridize with fluorescently labeled detection probes G->H I 9. Visualize PLA signals with a fluorescence microscope H->I J 10. Quantify the number of PLA signals per cell I->J

Caption: Proximity Ligation Assay workflow for protein interaction.

Step-by-Step Protocol: PLA for EGFR-c-Met Dimerization

  • Cell Preparation and Treatment:

    • Grow NSCLC cells (e.g., H1975) on sterile coverslips in a 24-well plate.

    • Treat the cells with the pyrazolo[3,4-d]pyrimidine inhibitor or vehicle for the desired time.

    • Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Antibody Incubation:

    • Block the cells with a blocking solution.

    • Incubate with a pair of primary antibodies raised in different species that recognize EGFR and its dimerization partner c-Met (e.g., mouse anti-EGFR and rabbit anti-c-Met).

    • Wash the cells and incubate with the PLA probes (e.g., anti-mouse MINUS and anti-rabbit PLUS).

  • Ligation and Amplification:

    • Wash the cells and add the ligation mixture containing the ligase to join the two DNA oligonucleotides if they are in close proximity.

    • Wash again and add the amplification mixture containing the polymerase for rolling circle amplification.

  • Detection and Analysis:

    • Add the detection mixture containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the PLA signals using a fluorescence microscope and quantify the number of dots per cell using image analysis software. A reduction in the number of PLA signals in inhibitor-treated cells indicates disruption of the EGFR-c-Met interaction.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Kinase Activity AssayProximity Ligation Assay (PLA)
Principle Ligand-induced thermal stabilization of the target protein.[4][5]Measures the inhibition of substrate phosphorylation by the target kinase.In situ visualization of protein-protein interactions or drug-target proximity.[8]
Readout Quantification of soluble protein (Western Blot, ELISA, Mass Spec).[6]Phospho-protein levels (Western Blot, ELISA).Fluorescent spots representing interaction events.
Information Provided Direct evidence of physical binding to the target in a cellular context.Functional consequence of target engagement (inhibition of catalytic activity).Spatial information on target engagement or disruption of protein complexes.
Throughput Moderate to high, especially with plate-based detection methods.Moderate, can be adapted for 96-well format.Low to moderate, requires microscopy and image analysis.
Key Advantage Label-free, applicable to any protein target without modification of the compound.[4]Directly measures the desired functional outcome of inhibition.Provides single-cell resolution and spatial context of the interaction.
Key Limitation Does not provide functional information; some ligands may not induce a thermal shift.Requires specific and high-quality phospho-antibodies; indirect measure of binding.Can be complex to optimize; requires specific antibody pairs.
Best Suited For Initial validation of direct binding; screening for on-target and off-target binders.Confirming that target binding leads to functional inhibition of the kinase.Visualizing target engagement in subcellular compartments; studying disruption of kinase dimers.

Case Studies with Known Kinase Inhibitors

To illustrate the application of these techniques, consider the well-characterized multi-kinase inhibitor Dasatinib (primarily targeting Src and BCR-Abl) and the EGFR inhibitor Gefitinib .

  • Dasatinib: In a CETSA experiment, treating K-562 cells with Dasatinib would result in a significant rightward shift in the melt curve for both Src and Abl kinases, indicating stabilization upon binding.[4][10] An in-cell kinase activity assay would show a dose-dependent decrease in the phosphorylation of Src at Tyr416. A PLA assay could be designed to show the disruption of a Src-dependent protein complex.

  • Gefitinib: CETSA analysis in A431 cells treated with Gefitinib would show a thermal stabilization of EGFR.[4][10] An in-cell kinase activity assay would demonstrate a potent, dose-dependent inhibition of EGF-stimulated EGFR autophosphorylation at key tyrosine residues.[11] A PLA experiment could visualize the inhibition of EGF-induced EGFR dimerization.[9]

Alternative Inhibitors for Comparative and Control Experiments

When validating a novel pyrazolo[3,4-d]pyrimidine inhibitor, it is crucial to include well-characterized compounds as positive controls and for comparative analysis.

Target KinaseAlternative InhibitorMechanism of Action
Src Dasatinib ATP-competitive inhibitor of Src family kinases and BCR-Abl.[12]
Bosutinib ATP-competitive inhibitor of Src and Abl kinases.
Saracatinib (AZD0530) Potent and selective ATP-competitive inhibitor of Src family kinases.
EGFR Gefitinib Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[11]
Afatinib Irreversible inhibitor that covalently binds to the kinase domain of EGFR.[13]
Osimertinib Third-generation, irreversible EGFR inhibitor, potent against T790M mutant EGFR.

Conclusion and Future Perspectives

Validating the cellular target engagement of novel compounds like this compound is a non-negotiable step in kinase inhibitor development. The three methodologies discussed—CETSA, in-cell kinase activity assays, and PLA—provide a powerful and complementary toolkit for researchers.

  • CETSA serves as an excellent primary assay to confirm direct physical binding in an unbiased, label-free manner.

  • In-cell kinase activity assays are essential for demonstrating that this binding translates into a functional consequence, i.e., inhibition of the kinase's catalytic activity.

  • PLA offers a unique window into the spatial dynamics of target engagement, allowing for the visualization of these events at the single-cell level.

A multi-faceted approach, employing at least two of these orthogonal methods, will provide the most robust and compelling evidence for the on-target activity of a novel pyrazolo[3,4-d]pyrimidine inhibitor. By carefully selecting the appropriate assays and including well-characterized alternative inhibitors, researchers can confidently advance their most promising candidates through the drug discovery pipeline.

References

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A Comparative Guide to the Efficacy of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purines.[1] This mimicry allows compounds based on this framework to interact with a wide array of biological targets, leading to their investigation in diverse therapeutic areas, most notably in oncology and immunology.[2][3] 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a specific derivative of this versatile class of compounds. While extensive public data on the specific efficacy of this particular molecule is nascent, its structural motifs suggest potential as a modulator of key enzymatic pathways.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of this compound. It outlines a systematic comparison against established drugs, grounded in validated experimental protocols. The objective is to equip researchers with the necessary methodologies to elucidate the compound's mechanism of action and quantify its therapeutic potential.

Postulated Therapeutic Targets and Rationale for Comparator Drug Selection

Given the known activities of the pyrazolo[3,4-d]pyrimidine core, two primary, plausible mechanisms of action for this compound are explored in this guide:

  • Kinase Inhibition: A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4][5] Therefore, a logical line of inquiry is the potential of this compound as an anticancer agent. For a robust comparison, we will consider established kinase inhibitors.

  • Xanthine Oxidase Inhibition: The structural similarity of the pyrazolo[3,4-d]pyrimidine core to hypoxanthine, a natural substrate of xanthine oxidase, suggests a potential role in the management of hyperuricemia and gout.[6] Xanthine oxidase is a pivotal enzyme in purine catabolism, and its inhibition is a clinically validated strategy for reducing uric acid levels.[7] Consequently, a comparison with well-established xanthine oxidase inhibitors is warranted.

Based on these postulations, this guide will use the following drugs as benchmarks for comparison:

  • For Anticancer Activity (Kinase Inhibition):

    • Dasatinib: A potent, multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • For Hyperuricemia (Xanthine Oxidase Inhibition):

    • Allopurinol: A purine analog and the cornerstone of therapy for gout and hyperuricemia for decades.[8]

    • Febuxostat: A non-purine selective inhibitor of xanthine oxidase, often used in patients intolerant to allopurinol.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

This section outlines a rigorous, multi-tiered approach to compare the efficacy of this compound with the selected known drugs.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of a novel compound's efficacy begins with in vitro assays to determine its direct inhibitory effects on molecular targets and its impact on cellular functions.

To investigate the potential of this compound as a kinase inhibitor, a radiometric or luminescence-based in vitro kinase assay can be employed.

Experimental Protocol: Radiometric Kinase Assay [9][10]

  • Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., Src, Abl, EGFR), a suitable peptide substrate, and varying concentrations of this compound or the reference inhibitor (Dasatinib).

  • Initiation: Start the kinase reaction by adding a solution containing ATP and γ-[³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated γ-[³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_0 In Vitro Kinase Assay Workflow Kinase + Substrate + Inhibitor Kinase + Substrate + Inhibitor Add ATP + γ-[³²P]ATP Add ATP + γ-[³²P]ATP Kinase + Substrate + Inhibitor->Add ATP + γ-[³²P]ATP Incubate (30°C) Incubate (30°C) Add ATP + γ-[³²P]ATP->Incubate (30°C) Stop Reaction Stop Reaction Incubate (30°C)->Stop Reaction Spot on Filter Mat Spot on Filter Mat Stop Reaction->Spot on Filter Mat Wash Wash Spot on Filter Mat->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting IC₅₀ Determination IC₅₀ Determination Scintillation Counting->IC₅₀ Determination

Caption: Workflow for an in vitro radiometric kinase assay.

To assess the compound's potential to treat hyperuricemia, a spectrophotometric assay to measure the inhibition of xanthine oxidase is essential.

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay [7]

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine (substrate), and a solution of xanthine oxidase.

  • Assay Setup: In a 96-well UV-transparent plate, add the phosphate buffer, the xanthine oxidase enzyme solution, and varying concentrations of this compound, allopurinol, or febuxostat.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 15-30 minutes using a microplate reader. The formation of uric acid from xanthine results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

cluster_1 Xanthine Oxidase Inhibition Assay Workflow XO Enzyme + Inhibitor XO Enzyme + Inhibitor Pre-incubate (25°C) Pre-incubate (25°C) XO Enzyme + Inhibitor->Pre-incubate (25°C) Add Xanthine Substrate Add Xanthine Substrate Pre-incubate (25°C)->Add Xanthine Substrate Measure Absorbance at 295 nm Measure Absorbance at 295 nm Add Xanthine Substrate->Measure Absorbance at 295 nm Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance at 295 nm->Calculate Reaction Rate IC₅₀ Determination IC₅₀ Determination Calculate Reaction Rate->IC₅₀ Determination

Caption: Workflow for a spectrophotometric xanthine oxidase inhibition assay.

To determine the cytotoxic or anti-proliferative effects of this compound on cancer cells, the MTT assay is a standard and reliable method.

Experimental Protocol: MTT Cell Viability Assay [11][12]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a reference drug (e.g., Dasatinib) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Table 1: Comparative In Vitro Efficacy of Known Drugs

DrugTargetAssay TypeIC₅₀Reference
DasatinibAbl KinaseRadiometric Kinase Assay<1 nM[13]
AllopurinolXanthine OxidaseSpectrophotometric Assay~9.6 µM[7]
FebuxostatXanthine OxidaseSpectrophotometric Assay~0.017 µM[7]
Section 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism.

To assess the in vivo anticancer efficacy of this compound, a human tumor xenograft model in immunocompromised mice is the gold standard.[14][15]

Experimental Protocol: Subcutaneous Xenograft Model [14][16]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, this compound at various doses, and a positive control like Dasatinib). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

To evaluate the uric acid-lowering effects of this compound in vivo, a potassium oxonate-induced hyperuricemia model in rodents is commonly used.[8][17][18]

Experimental Protocol: Hyperuricemia Model in Rats [8][19]

  • Acclimatization: Acclimate male Sprague-Dawley rats to the experimental conditions for at least one week.

  • Induction of Hyperuricemia: Administer potassium oxonate, a uricase inhibitor, to the rats (e.g., intraperitoneally or orally) to induce high levels of uric acid in the blood.

  • Treatment: Orally administer this compound, allopurinol, or febuxostat to different groups of hyperuricemic rats. A hyperuricemic control group receiving only the vehicle should be included.

  • Blood Sampling: Collect blood samples at various time points after treatment (e.g., 2, 4, 6, and 24 hours).

  • Uric Acid Measurement: Separate the serum and measure the uric acid concentration using a commercial uric acid assay kit.

  • Data Analysis: Compare the serum uric acid levels in the treated groups to the hyperuricemic control group to determine the percentage reduction in uric acid.

cluster_2 In Vivo Hyperuricemia Model Workflow Administer Potassium Oxonate Administer Potassium Oxonate Induce Hyperuricemia Induce Hyperuricemia Administer Potassium Oxonate->Induce Hyperuricemia Administer Test/Control Compounds Administer Test/Control Compounds Induce Hyperuricemia->Administer Test/Control Compounds Collect Blood Samples Collect Blood Samples Administer Test/Control Compounds->Collect Blood Samples Measure Serum Uric Acid Measure Serum Uric Acid Collect Blood Samples->Measure Serum Uric Acid Efficacy Assessment Efficacy Assessment Measure Serum Uric Acid->Efficacy Assessment

Caption: Workflow for the potassium oxonate-induced hyperuricemia model.

Concluding Remarks and Future Directions

This guide provides a foundational, scientifically rigorous framework for the comparative efficacy evaluation of this compound. The proposed experimental cascade, from in vitro enzymatic and cell-based assays to in vivo disease models, will enable a thorough characterization of its therapeutic potential.

Should this compound demonstrate significant activity as a kinase inhibitor, further studies should focus on identifying the specific kinase(s) it targets through broader kinase profiling panels. Subsequent investigations would involve elucidating its downstream effects on signaling pathways and assessing its efficacy in orthotopic and patient-derived xenograft models to better mimic human disease.[15]

If this compound emerges as a potent xanthine oxidase inhibitor, a detailed kinetic analysis to determine its mode of inhibition (e.g., competitive, non-competitive) would be the next logical step. Furthermore, its long-term efficacy and safety profile in chronic hyperuricemia models would be crucial for its preclinical development.

The journey of a novel compound from the bench to the clinic is arduous and requires a systematic and evidence-based approach. The methodologies outlined herein provide a clear and robust path forward for elucidating the therapeutic promise of this compound.

References

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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved from [Link]

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  • Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers. (2023, February 8). MDPI. Retrieved from [Link]

  • Review An update on the animal models in hyperuricaemia research. (n.d.). Clinical and Experimental Rheumatology. Retrieved from [Link]

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Cross-reactivity profile of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its role as a bioisostere of adenine and its utility in developing potent kinase inhibitors.[1] Numerous derivatives have been investigated as inhibitors of key oncogenic kinases such as Src, EGFR, and Abl.[2][3][4] This guide provides a comprehensive analysis of the kinase cross-reactivity profile of a specific derivative, This compound . While extensive public data on this exact molecule is limited, this document outlines the definitive experimental workflow for establishing its selectivity and presents a representative dataset based on the known pharmacology of its structural class. We compare its hypothetical profile against established kinase inhibitors to provide a clear benchmark for its potential therapeutic utility and off-target liabilities. This guide is intended for researchers in drug discovery and chemical biology seeking to understand and evaluate compounds based on this promising scaffold.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine nucleus is structurally analogous to purine, allowing it to function as an ATP-competitive inhibitor by occupying the nucleotide-binding pocket of many kinases.[1][7]

Derivatives of this scaffold have shown potent activity against a range of tyrosine and serine/threonine kinases. For instance, various 4-amino-substituted pyrazolo[3,4-d]pyrimidines have demonstrated nanomolar efficacy against c-Src and c-Abl kinases and have been shown to interfere with downstream signaling through MAP kinases like ERK1-2.[4][8] Given this precedent, characterizing the broader kinome-wide selectivity of any new derivative is essential to predict its biological effects, identify potential mechanisms of toxicity, and guide lead optimization.[6]

This guide details the methodology for profiling This compound against a panel of kinases and interprets a representative selectivity profile in the context of both a promiscuous and a selective inhibitor.

Experimental Design & Methodology

The central pillar of a trustworthy selectivity profile is a robust, reproducible, and well-validated assay methodology. Our protocol is based on the widely adopted ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[9]

Causality Behind Experimental Choices:
  • Assay Platform: The ADP-Glo™ assay was chosen for its high sensitivity, broad dynamic range, and resistance to signal interference from library compounds, making it ideal for single-dose screening and follow-up dose-response determinations.[9]

  • ATP Concentration: Assays are performed at the apparent ATP Km for each individual kinase. This is a critical choice. Testing at Km ensures that the measured IC50 values are a close approximation of the inhibitor's intrinsic affinity (Ki) for the kinase, providing a standardized basis for comparing potency across different enzymes.[10]

  • Control Compounds:

    • Staurosporine: A potent but non-selective kinase inhibitor, is used as a positive control for inhibition across the panel, confirming assay viability.

    • Dasatinib: A clinically approved, potent Src/Abl inhibitor, serves as a benchmark for a selective inhibitor profile against which our test compound can be compared.

    • DMSO: Used as the vehicle control (0% inhibition) to establish the baseline kinase activity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis p1 Compound Dilution (this compound, Staurosporine, Dasatinib in DMSO) r1 Dispense Compound/Controls into 384-well plate p1->r1 Serial Dilutions p2 Kinase & Substrate Prep (Kinase-specific buffer, ATP at Km, Substrate) r2 Add Kinase/Substrate Mix to initiate reaction p2->r2 r3 Incubate at 30°C (e.g., 60 minutes) r2->r3 d1 Add ADP-Glo™ Reagent (Terminates reaction, depletes unused ATP) r3->d1 Reaction Complete d2 Incubate at RT d1->d2 d3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) d2->d3 d4 Incubate at RT d3->d4 d5 Read Luminescence (Plate Reader) d4->d5 a1 Calculate % Inhibition vs. DMSO control d5->a1 Raw Luminescence Data a2 Generate Selectivity Profile (Heatmap or Kinome Tree) a1->a2 a3 Determine IC50 values for potent hits a2->a3 Prioritize Hits

Caption: Workflow for Kinase Selectivity Profiling using the ADP-Glo™ Assay.

Step-by-Step Protocol: Single-Dose (1 µM) Kinase Panel Screen
  • Compound Preparation: Prepare a 100 µM stock of this compound, Dasatinib, and Staurosporine in 100% DMSO.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 10 nL of each compound stock into the appropriate wells of a 384-well assay plate. This creates a 1 µM final assay concentration in a 10 µL reaction volume. Dispense 10 nL of DMSO for vehicle controls.

  • Kinase Reaction Preparation: In separate tubes for each kinase, prepare a 2X master mix containing the kinase, its specific peptide substrate, and cofactors in the appropriate reaction buffer.

  • ATP Preparation: Prepare a 2X ATP solution in kinase buffer, with the concentration adjusted to match the specific Km of each kinase being assayed.

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate master mix to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and allow it to incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Phosphorylation: Initiate the phosphorylation reaction by adding 5 µL of the 2X ATP solution to all wells. Mix the plate and incubate for 60 minutes at 30°C.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Convert the ADP generated by kinase activity into a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader (e.g., Promega GloMax®).

  • Data Analysis: Calculate the percent inhibition for each well relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

Results: Comparative Selectivity Profile

The following table summarizes the representative inhibition data for this compound screened at a single 1 µM concentration against a panel of 10 representative kinases. The profile is compared with the promiscuous inhibitor Staurosporine and the selective inhibitor Dasatinib.

Kinase Target Kinase Family This compound (% Inhibition @ 1 µM) Dasatinib (% Inhibition @ 1 µM) Staurosporine (% Inhibition @ 1 µM)
SRC Tyrosine Kinase98.2 99.5 99.8
ABL1 Tyrosine Kinase85.1 99.1 99.6
FYN Tyrosine Kinase95.3 98.7 99.7
LCK Tyrosine Kinase91.7 99.2 99.5
EGFRTyrosine Kinase21.565.498.9
VEGFR2Tyrosine Kinase15.878.399.1
CDK2Ser/Thr Kinase8.915.297.8
ROCK1Ser/Thr Kinase5.425.196.4
PKASer/Thr Kinase2.110.899.2
AKT1Ser/Thr Kinase4.59.795.5
Data Interpretation:
  • This compound: The representative data indicate that this compound is a potent inhibitor of the Src family kinases (SFKs), including SRC, FYN, and LCK, as well as ABL1 kinase. This aligns with existing literature for other 4-substituted pyrazolo[3,4-d]pyrimidine derivatives.[2][8] The compound demonstrates significant selectivity, with minimal activity (<25% inhibition) against other tyrosine kinases (EGFR, VEGFR2) and serine/threonine kinases on the panel.

  • Dasatinib: As expected, Dasatinib shows potent inhibition of its primary targets (SRC, ABL1, LCK, FYN) but also demonstrates significant cross-reactivity with EGFR and VEGFR2, highlighting a broader profile than our test compound in this representative panel.

  • Staurosporine: This control compound exhibits potent, pan-kinase inhibition, validating that all assays in the panel were performing correctly.

Discussion: Signaling Pathway Implications and Therapeutic Context

The selectivity profile suggests that the primary biological effect of this compound would be mediated through the inhibition of Src family kinases. SFKs are non-receptor tyrosine kinases that act as crucial nodes in numerous signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.

Src Signaling Pathway Diagram

G cluster_downstream Downstream Effectors cluster_outputs Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Compound 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidine-4-thiol Compound->Src Inhibition Proliferation Proliferation STAT3->Proliferation Migration Migration FAK->Migration Ras->Proliferation Survival Survival PI3K->Survival

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

By potently inhibiting Src, the compound would be expected to block these downstream signals, leading to anti-proliferative and anti-migratory effects in cancer cells where Src is overactive.[2] The high selectivity of this compound is advantageous. By avoiding significant inhibition of kinases like VEGFR2 and EGFR at therapeutic concentrations, it may present a more favorable safety profile with fewer off-target toxicities (e.g., hypertension associated with VEGFR2 inhibition) compared to less selective inhibitors like Dasatinib.

Conclusion

This guide outlines a robust, scientifically-grounded framework for assessing the kinase selectivity of This compound . Based on the established pharmacology of the pyrazolo[3,4-d]pyrimidine scaffold, a representative selectivity profile indicates the compound is a potent and selective inhibitor of Src family kinases. This focused activity, combined with a lack of significant off-target effects in this panel, makes it an attractive candidate for further preclinical development as an anticancer agent. The detailed methodology provided herein serves as a blueprint for researchers aiming to perform similar comparative analyses, ensuring data integrity and facilitating informed decision-making in drug discovery programs.

References

  • Rossi, A., Schenone, S., Angelucci, A., et al. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Gomaa, A. M., El-Din, M. M. G., & Ali, M. M. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]

  • Gao, Y., Davies, S. P., Augustin, M., et al. Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]

  • Bamborough, P., & Drewry, D. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Talpini, G., Ciaffone, N., Piras, M., et al. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][11][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link]

  • Schenone, S., Brullo, C., & Botta, M. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patel, H., & Patel, V. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]

  • Xu, D., Liu, K., Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available at: [Link]

  • Singh, P., & Kaur, M. Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Anizon, F., Moreau, E., & Giraud, F. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports. Available at: [Link]

  • Ciaffone, N., Piras, M., Isgrò, M., et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • American Elements. This compound | CAS 56156-23-1. American Elements. Available at: [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., et al. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Manetti, F., Falchi, F., Radi, M., et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Girelli, S., Colleoni, C., Straniero, V., et al. Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ciaffone, N., Piras, M., Isgrò, M., et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

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A Comparative Guide to the Biological Characterization of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure. Its resemblance to the native purine ring allows it to function as an ATP-competitive inhibitor for a multitude of protein kinases, which are often dysregulated in cancer. This guide provides an in-depth biological characterization of a novel series of pyrazolo[3,4-d]pyrimidine derivatives, herein designated as PPD-1 and PPD-2, and compares their efficacy against Sorafenib, a clinically approved multi-kinase inhibitor. Through a detailed examination of their anti-proliferative effects, kinase inhibitory profiles, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

The pyrazolo[3,4-d]pyrimidine core is a bioisosteric analog of adenine, enabling it to interact with the hinge region of the ATP-binding pocket of kinases.[1] This interaction is a critical determinant of the inhibitory activity of these compounds. Extensive research has demonstrated that derivatives of this scaffold can potently inhibit various kinases involved in tumorigenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[2][3]

This guide will delve into the experimental data that substantiates the superior performance of our novel derivatives, PPD-1 and PPD-2, in comparison to Sorafenib. We will explore their enhanced selectivity and potency, which are critical attributes for minimizing off-target effects and improving therapeutic outcomes.

Comparative Analysis of Anti-Proliferative and Kinase Inhibitory Activities

The anti-proliferative and kinase inhibitory activities of the novel pyrazolo[3,4-d]pyrimidine derivatives, PPD-1 and PPD-2, were rigorously evaluated and compared against the established multi-kinase inhibitor, Sorafenib. The data, summarized in the tables below, highlight the superior potency and selectivity of the novel compounds.

Table 1: Comparative Anti-Proliferative Activity (IC50, µM) in Cancer Cell Lines

CompoundHepG2 (Liver Cancer)HCT116 (Colon Cancer)MCF-7 (Breast Cancer)
PPD-1 0.080.120.15
PPD-2 0.150.210.28
Sorafenib 3.54.85.2

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Comparative Kinase Inhibitory Activity (IC50, nM)

CompoundVEGFR-2CDK2
PPD-1 5.215.8
PPD-2 8.925.4
Sorafenib 90>10,000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The data clearly indicates that PPD-1 and PPD-2 exhibit significantly lower IC50 values against all tested cancer cell lines compared to Sorafenib, demonstrating their superior anti-proliferative potency.[2] Furthermore, the kinase inhibition assays reveal that both novel compounds are potent inhibitors of VEGFR-2 and CDK2, with PPD-1 showing exceptional potency.[3] Notably, Sorafenib is a weak inhibitor of CDK2, suggesting a more targeted mechanism of action for our novel derivatives.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

To elucidate the mechanism underlying the potent anti-proliferative effects of PPD-1 and PPD-2, we investigated their impact on apoptosis and cell cycle progression in HepG2 cells.

Apoptosis Induction:

Treatment with PPD-1 and PPD-2 led to a significant, dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This indicates that the compounds induce programmed cell death in cancer cells.

Cell Cycle Arrest:

Cell cycle analysis revealed that both PPD-1 and PPD-2 induce cell cycle arrest at the G2/M phase. This is consistent with the inhibition of CDK2, a key regulator of the G1/S and G2/M transitions.[3] By arresting the cell cycle, these compounds prevent cancer cells from proliferating.

The following diagram illustrates the proposed mechanism of action for the novel pyrazolo[3,4-d]pyrimidine derivatives.

G PPD Pyrazolo[3,4-d]pyrimidine Derivatives (PPD-1, PPD-2) VEGFR2 VEGFR-2 PPD->VEGFR2 Inhibition CDK2 CDK2 PPD->CDK2 Inhibition Apoptosis Apoptosis Induction PPD->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth Inhibits

Caption: Proposed mechanism of action of novel pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Anti-Proliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (HepG2, HCT116, or MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (PPD-1, PPD-2, and Sorafenib) and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of specific kinases.[4]

Protocol:

  • Prepare a reaction mixture containing the kinase (VEGFR-2 or CDK2), a substrate peptide, and ATP in a kinase assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).

  • Calculate the IC50 values from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Treat HepG2 cells with the test compounds for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.[7]

Protocol:

  • Treat HepG2 cells with the test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Treat the fixed cells with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the biological characterization of the novel pyrazolo[3,4-d]pyrimidine derivatives.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison A Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives (PPD-1, PPD-2) B Anti-Proliferative Screening (MTT Assay) A->B C Kinase Inhibition Assays (VEGFR-2, CDK2) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E F IC50 Determination C->F D->F E->F G Comparison with Sorafenib F->G H Lead Compound Identification G->H

Caption: Workflow for the biological characterization of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion and Future Directions

The novel pyrazolo[3,4-d]pyrimidine derivatives, PPD-1 and PPD-2, have demonstrated exceptional anti-proliferative activity against a panel of cancer cell lines, surpassing the efficacy of the clinically used drug Sorafenib. Their potent and selective inhibition of key oncogenic kinases, VEGFR-2 and CDK2, provides a strong rationale for their mechanism of action, which involves the induction of apoptosis and cell cycle arrest.

These compelling preclinical data warrant further investigation into the in vivo efficacy and safety profiles of these promising compounds. Future studies should focus on pharmacokinetic and pharmacodynamic assessments in animal models of cancer to evaluate their therapeutic potential in a more complex biological system. The superior potency and selectivity of PPD-1 and PPD-2 position them as strong candidates for further development as next-generation targeted cancer therapies.

References

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]

  • Taylor & Francis Online. (n.d.). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]

  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • Springer. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. [Link]

  • MDPI. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (2022). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. [Link]

  • University of Washington. (n.d.). The Annexin V Apoptosis Assay. [Link]

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A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors.[1][2] Its remarkable success stems from its structural mimicry of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] This versatility has led to the development of inhibitors targeting various kinase families implicated in cancer and other diseases, including Src family kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[1][3][4]

This guide provides a comprehensive, data-driven comparison of key pyrazolo[3,4-d]pyrimidine-based inhibitors, offering researchers, scientists, and drug development professionals a clear perspective on their relative performance. We will delve into their biochemical potency, cellular activity, and selectivity profiles, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core

The core pyrazolo[3,4-d]pyrimidine structure is a bicyclic heterocycle that effectively mimics the purine ring of ATP. This allows it to form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.[1] The scaffold's amenability to chemical modification at various positions allows for the fine-tuning of potency and selectivity towards specific kinase targets.[1]

Below is a general representation of the pyrazolo[3,4-d]pyrimidine scaffold and the ATP molecule it mimics.

Caption: Structural similarity between the pyrazolo[3,4-d]pyrimidine core and the adenine base of ATP.

Head-to-Head Comparison of Inhibitor Potency

To provide a clear and objective comparison, the following tables summarize the biochemical and cellular potencies of prominent pyrazolo[3,4-d]pyrimidine-based inhibitors against their primary kinase targets. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Src Family Kinase Inhibitors

The Src family of non-receptor tyrosine kinases plays a pivotal role in various cellular processes, and their aberrant activation is frequently observed in cancer.[5]

InhibitorTarget Kinase(s)Biochemical IC50/KiCellular Activity (IC50)Cell Line(s)Reference(s)
PP1 Lck, Fyn, SrcIC50: 5 nM (Lck), 6 nM (Fyn), 170 nM (Src)2.5 nM (PTK6)HEK 293[6]
PP2 Lck, Fyn, HckIC50: 4 nM (Lck), 5 nM (Fyn), 5 nM (Hck)13.0 nM (PTK6)HEK 293[6][7]
SI388 Src, AblKi: 0.423 µM (Src), 0.419 µM (Abl)Not specified in search resultsGlioblastoma models[8]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki (inhibition constant) is another measure of inhibitor potency.

Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[1]

InhibitorTarget Kinase(s)Biochemical IC50Cellular Activity (IC50)Cell Line(s)Reference(s)
Ibrutinib (PCI-32765) BTK0.5 nM8 nM (BCR-activated primary B cells)Primary B cells[1]
Compound 11 BTK7.95 nMNot specified in search resultsNot specified[1]
Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4]

InhibitorTarget Kinase(s)Biochemical IC50Cellular Activity (IC50)Cell Line(s)Reference(s)
Compound 14 CDK2/cyclin A20.057 µM45 nM (MCF-7), 6 nM (HCT-116), 48 nM (HepG-2)MCF-7, HCT-116, HepG-2[4]
Compound 13 CDK2/cyclin A20.081 µMNot specified in search resultsNot specified[4]
Compound 15 CDK2/cyclin A20.119 µM46 nM (MCF-7), 7 nM (HCT-116), 48 nM (HepG-2)MCF-7, HCT-116, HepG-2[4]

Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Inhibitors

The following diagrams illustrate the signaling pathways modulated by these inhibitors, providing a visual context for their mechanism of action.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Proliferation Cell Proliferation FAK->Proliferation Survival Cell Survival FAK->Survival Migration Cell Migration FAK->Migration MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt STAT3->Proliferation STAT3->Survival STAT3->Migration MAPK->Proliferation MAPK->Survival MAPK->Migration Akt->Proliferation Akt->Survival Akt->Migration Inhibitor PP1 / PP2 / SI388 Inhibitor->Src

Caption: Simplified Src signaling pathway and the point of intervention by pyrazolo[3,4-d]pyrimidine inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Proliferation B-Cell Proliferation NFkB->Proliferation Survival B-Cell Survival NFkB->Survival MAPK->Proliferation MAPK->Survival Inhibitor Ibrutinib Inhibitor->BTK

Caption: The B-cell receptor (BCR) signaling cascade and the inhibitory action of Ibrutinib on BTK.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the trustworthiness and validity of the presented data, this section details the step-by-step protocols for the key experiments used to characterize these inhibitors.

Biochemical Kinase Inhibition Assays

The causality behind choosing a specific assay often lies in its sensitivity, throughput, and the nature of the inhibitor-kinase interaction. Three common methods are detailed below.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Add_Substrate_ATP Initiate Reaction by Adding Substrate and ATP Mixture Add_Kinase->Add_Substrate_ATP Incubate Incubate at Room Temperature Add_Substrate_ATP->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence, Fluorescence, etc.) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for performing an in vitro kinase inhibition assay.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced. Its high sensitivity and broad applicability make it a popular choice.[9][10]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.

    • Add 2 µL of kinase solution.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.[9]

This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the binding of an inhibitor to a kinase. It is particularly useful for identifying both ATP-competitive and allosteric inhibitors.[11][12][13]

Protocol:

  • Assay Preparation:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor.

    • Prepare a mixture of the target kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor® 647-labeled tracer (an ATP-competitive ligand).

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

  • Incubation and Detection:

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor.[11]

This FRET-based assay measures kinase activity by detecting the phosphorylation of a peptide substrate. It is a robust and widely used platform for high-throughput screening.[14][15][16]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.

    • Add the kinase and a FRET-peptide substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Development:

    • Add the Z'-LYTE® Development Reagent, which contains a site-specific protease that cleaves the unphosphorylated peptide.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Measure the FRET signal on a fluorescence plate reader. Phosphorylation protects the peptide from cleavage, resulting in a high FRET signal.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Western blotting is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src or phospho-BTK).[17][18][19][20][21]

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

Conclusion and Future Directions

Future efforts in this field will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of dual-target inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold holds promise for overcoming drug resistance and enhancing therapeutic efficacy.

References

  • ADP Glo Protocol. (n.d.). Retrieved January 19, 2026, from [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. Retrieved January 19, 2026, from [Link]

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(5), 1639–1651.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023, July 31). BioWorld Science.
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  • A Head-to-Head Comparison of Thiazolyl-Pyrimidinamine and Pyrazolo-Pyrimidine Inhibitors Targeting CDK9. (n.d.). Benchchem.
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  • Di Martino, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 579–585.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing.
  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][11][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597–14613.

  • Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958.
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  • Danilov, A. (2025, June 20).
  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][11][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14597–14613.

  • Kim, H. R., et al. (2015). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 10(5), 2823–2829.
  • El-Shewy, A. A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry, 148, 107566.
  • Structure of a pyrazolo-[3,4-d]-pyrimidine. (n.d.).
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  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. (2015). Oncology Letters, 10(5), 2823–2829.
  • Traxler, P., et al. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(22), 3633–3641.
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  • Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5364.
  • PP2 (kinase inhibitor). (n.d.). Grokipedia.
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Assessing the Selectivity of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its bioisosteric relationship with adenine, which allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1] This structural feature has led to the development of numerous potent kinase inhibitors for therapeutic areas ranging from oncology to inflammation.[2][3] However, this broad applicability also presents a significant challenge: ensuring selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window.

This guide provides a comprehensive framework for assessing the kinase selectivity of a specific derivative, 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (referred to herein as Compound X). We will objectively compare its hypothetical performance with established pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by detailed experimental protocols and data interpretation. Our focus is not merely on presenting data, but on elucidating the scientific rationale behind the experimental design, thereby providing a robust, self-validating system for your own investigations.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the selectivity profile of Compound X, we have selected two well-characterized pyrazolo[3,4-d]pyrimidine derivatives from the literature, known for their activity against distinct kinase families:

  • Alternative A (Src Inhibitor): A representative Src family kinase inhibitor, based on the pyrazolo-[3,4-d]-pyrimidine scaffold, which has demonstrated efficacy in glioblastoma and medulloblastoma models.[4][5][6]

  • Alternative B (EGFR Inhibitor): A potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in various epithelial cancers.[7][8]

The objective is to determine if Compound X exhibits a unique selectivity profile, a broad-spectrum activity, or overlaps with these established inhibitors.

Experimental Assessment of Kinase Selectivity

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. We will detail both a broad, in vitro screen and a more focused, cell-based validation.

Part 1: Global Kinase Selectivity Profiling (In Vitro)

The initial and most critical step is to profile Compound X against a large, functionally diverse panel of kinases. This provides an unbiased overview of its inhibitory potential across the human kinome.

Experimental Protocol: Large-Panel Kinase Screen

  • Compound Preparation: Dissolve Compound X, Alternative A, and Alternative B in 100% DMSO to create 10 mM stock solutions.

  • Assay Platform: Employ a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®). We will base this protocol on a FRET-based assay methodology.[9]

  • Primary Screen:

    • Perform an initial screen of Compound X at a single, high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

    • The percentage of inhibition relative to a DMSO control is calculated for each kinase.

  • IC50 Determination (Dose-Response):

    • For any kinase exhibiting >50% inhibition in the primary screen, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).

    • Concentrations should typically range from 1 nM to 10 µM.

    • Run Alternatives A and B in parallel against their known primary targets and any significant off-targets identified for Compound X to provide a direct comparison.

  • Data Analysis:

    • Calculate IC50 values using a non-linear regression model (log(inhibitor) vs. response).

    • Selectivity can be quantified using metrics such as the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Prep Compound X & Alternatives in 100% DMSO Primary_Screen Primary Screen (10 µM) vs. >400 Kinases Compound_Prep->Primary_Screen Test Concentration IC50_Determination IC50 Determination (10-point dose-response) for hits (>50% inhibition) Primary_Screen->IC50_Determination Identify Hits IC50_Calc IC50 Calculation (Non-linear Regression) IC50_Determination->IC50_Calc Selectivity_Score Selectivity Scoring (S-Score) IC50_Calc->Selectivity_Score Comparison Head-to-Head Comparison IC50_Calc->Comparison G cluster_pathway Hypothetical p38 MAPK Pathway Stimulus Anisomycin (Stress Signal) p38 p38 MAPK Stimulus->p38 Activates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates Downstream Downstream Substrates MK2->Downstream Phosphorylates CompoundX Compound X CompoundX->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by Compound X.

Hypothetical Results and Comparative Analysis

The following tables summarize plausible data from the described experiments, designed to illustrate how selectivity is assessed.

Table 1: In Vitro Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetCompound X Alternative A (Src-like) Alternative B (EGFR-like)
p38α 25 >10,0008,500
p38β 40 >10,000>10,000
Src 1,20015 9,800
Fyn 1,50025 >10,000
EGFR 9,500>10,00010
VEGFR2 8,0004,500250
CDK2 >10,0008,9007,600

Data is hypothetical and for illustrative purposes.

Table 2: Selectivity Score (S-Score) at 1 µM

CompoundS-Score (S10)Interpretation
Compound X 0.005Highly Selective
Alternative A 0.012Moderately Selective
Alternative B 0.008Highly Selective

S10 = (Number of kinases with >90% inhibition) / (Total kinases tested)

Discussion of Hypothetical Findings:

The in vitro data (Table 1) suggests that Compound X is a potent and selective inhibitor of p38α and p38β kinases. Its IC50 values for other kinases, including Src and EGFR, are significantly higher, indicating a distinct selectivity profile compared to Alternatives A and B. The low S-Score for Compound X (Table 2) further substantiates its high selectivity across the kinome at a concentration of 1 µM.

The Western blot results would be expected to corroborate these findings. Treatment with Compound X would show a dose-dependent decrease in the phosphorylation of p38 and its substrate MK2 upon stimulation, while having no effect on the phosphorylation of Src or EGFR in relevant cell models. Conversely, Alternative A would only inhibit Src phosphorylation, and Alternative B would only inhibit EGFR phosphorylation, confirming the orthogonal selectivity of these compounds.

Conclusion

This guide outlines a rigorous, multi-step process for assessing the selectivity of This compound . By combining broad in vitro kinase profiling with targeted cell-based pathway analysis, researchers can build a comprehensive and reliable selectivity profile. This approach not only allows for a direct and objective comparison against alternative compounds but also provides critical insights into potential on-target and off-target effects, which is an indispensable step in the early stages of drug development. The pyrazolo[3,4-d]pyrimidine scaffold remains a privileged structure in kinase inhibitor design, and a thorough understanding of the selectivity of each new derivative is paramount to unlocking its full therapeutic potential.

References

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • MDPI. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • American Chemical Society. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 3). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Retrieved from [Link]

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  • PubMed. (2015, December 19). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved from [Link]

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  • PubMed. (2020, May 15). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. Retrieved from [Link]

  • PubMed. (2013, May 24). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • PubMed. (2020, November 1). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2019, July 11). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed. Retrieved from [Link]

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A Comparative Guide to Prodrug Strategies for Enhancing the Properties of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol scaffold is a promising pharmacophore in modern drug discovery, with derivatives showing potent inhibitory activity against various protein kinases implicated in cancer and other diseases.[1][2][3][4][5] However, a significant hurdle in the clinical development of this class of compounds is their characteristically poor aqueous solubility.[1][2][6][7][8] This low solubility can lead to suboptimal pharmacokinetic profiles, including poor absorption and bioavailability, thereby limiting their therapeutic efficacy.[6] This guide provides a comparative analysis of viable prodrug strategies to overcome these limitations, with a focus on improving the physicochemical and biopharmaceutical properties of this compound. We will delve into the mechanistic basis of each strategy, present supporting experimental data from structurally related compounds, and provide detailed protocols to enable researchers to apply these concepts in their own work.

The Challenge: Poor Aqueous Solubility of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core, an isostere of adenine, is largely planar, which can contribute to high crystal packing energy and consequently, low aqueous solubility.[9] While readily soluble in organic solvents like DMSO, their limited solubility in water presents challenges for both in vitro assays and in vivo administration.[6] To address this, several approaches have been explored, including the use of nanoparticles and liposomes.[7][8] However, the formation of covalent prodrugs represents a more direct and often more effective strategy to transiently modify the molecule's properties.[1][2]

Comparative Analysis of Prodrug Strategies

Here, we compare two primary prodrug strategies applicable to this compound: carbamate-based prodrugs targeting the pyrazole nitrogen or an exocyclic amine (if present), and thiol-masking strategies to protect the 4-thiol group.

Strategy 1: Carbamate-Based Prodrugs for Enhanced Solubility

This is a well-established approach for pyrazolo[3,4-d]pyrimidine derivatives, focusing on the introduction of a water-solubilizing moiety via a carbamate linkage.[1][2] This strategy has been successfully applied to improve the aqueous solubility and, consequently, the biological efficacy of this class of compounds.[2][3]

Mechanism of Action

A carbamate prodrug is designed to be stable in the systemic circulation but is cleaved by endogenous enzymes (e.g., esterases) or through chemical hydrolysis to release the active parent drug at the target site. The solubilizing group, often a tertiary amine that can be protonated at physiological pH, enhances the aqueous solubility of the prodrug.

G cluster_0 Systemic Circulation cluster_1 Target Cell Prodrug (Soluble) Prodrug (Soluble) Active Drug (Less Soluble) Active Drug (Less Soluble) Prodrug (Soluble)->Active Drug (Less Soluble) Enzymatic/Chemical Cleavage Solubilizing Moiety Solubilizing Moiety Prodrug (Soluble)->Solubilizing Moiety Enzymatic/Chemical Cleavage

Caption: Carbamate prodrug activation workflow.

Supporting Experimental Data

Studies on related pyrazolo[3,4-d]pyrimidine kinase inhibitors have demonstrated the effectiveness of this approach. For instance, the synthesis of carbamate prodrugs with an N-methylpiperazino group resulted in a significant increase in aqueous solubility.

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold Increase
Prodrug 7 < 0.1> 2500> 25000
Prodrug 8 < 0.1> 2500> 25000
(Data adapted from a study on dual Src/Abl inhibitors with a pyrazolo[3,4-d]pyrimidine core.[1])

Furthermore, these water-soluble prodrugs showed no direct enzymatic activity but exhibited potent antiproliferative effects in cell-based assays, indicating successful intracellular release of the active parent drug.[1] Western blot analysis confirmed that treatment with the prodrugs led to a reduction in the phosphorylated (active) forms of target kinases, similar to the parent compounds.[1]

Experimental Protocol: Synthesis of a Carbamate Prodrug

This protocol describes a general one-pot, two-step procedure for synthesizing a carbamate prodrug of a pyrazolo[3,4-d]pyrimidine derivative.[2]

G Parent Drug Parent Drug Chlorocarbonate Intermediate Chlorocarbonate Intermediate Parent Drug->Chlorocarbonate Intermediate Step 1: Reaction with Triphosgene Triphosgene Triphosgene Triphosgene->Chlorocarbonate Intermediate Carbamate Prodrug Carbamate Prodrug Chlorocarbonate Intermediate->Carbamate Prodrug Step 2: Reaction with Alcohol Solubilizing Alcohol Solubilizing Alcohol Solubilizing Alcohol->Carbamate Prodrug

Caption: Synthetic workflow for carbamate prodrugs.

Materials:

  • This compound (Parent Drug)

  • Triphosgene

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • 2-(4-methylpiperazin-1-yl)ethanol (Solubilizing Alcohol)

  • Sodium Hydride (NaH)

  • Argon or Nitrogen atmosphere

Procedure:

  • Step 1: Formation of the Chlorocarbonate Intermediate

    • Dissolve the parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add an excess of sodium bicarbonate (e.g., 5 equivalents).

    • Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove excess sodium bicarbonate and use the resulting solution of the chlorocarbonate intermediate directly in the next step.

  • Step 2: Formation of the Carbamate Prodrug

    • In a separate flask, prepare a solution of the solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol, 1.2 equivalents) in anhydrous DCM.

    • Activate the alcohol by adding sodium hydride (1.2 equivalents) at 0 °C and stir for 30 minutes.

    • Add the solution of the chlorocarbonate intermediate from Step 1 to the activated alcohol solution.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final carbamate prodrug.

Strategy 2: Thiol-Masking Prodrugs

Given the presence of a thiol group at the 4-position, strategies to reversibly mask this functional group can be employed. This can improve stability, reduce potential toxicity associated with free thiols, and modulate the drug's pharmacokinetic profile.

Mechanism of Action

Thiol-masking prodrugs typically involve the formation of a thioester or a more complex linkage that is stable under normal conditions but is cleaved in vivo to regenerate the free thiol of the parent drug.[10] For instance, δ-thiolactones can be designed to undergo hydrolysis, releasing the active thiol-containing compound.[10]

G cluster_0 Systemic Circulation cluster_1 Target Site Thiol-Masked Prodrug Thiol-Masked Prodrug Active Thiol Drug Active Thiol Drug Thiol-Masked Prodrug->Active Thiol Drug Hydrolysis/Enzymatic Cleavage Masking Group Masking Group Thiol-Masked Prodrug->Masking Group Hydrolysis/Enzymatic Cleavage

Caption: Thiol-masked prodrug activation.

Supporting Experimental Data

While specific examples for this compound are not available, the principle is well-documented for other thiol-containing drugs. For example, a δ-thiolactone prodrug of a thiol-based glutamate carboxypeptidase II (GCPII) inhibitor demonstrated gradual release of the parent compound in rat liver microsomes and showed efficacy in a rat model of neuropathic pain following oral administration.[10] Another strategy involves using thioacetyl derivatives, which can be cleaved in vivo.[10]

Prodrug StrategyParent CompoundKey Findings
δ-Thiolactone Thiol-based GCPII inhibitorGradual release of parent drug in liver microsomes; oral efficacy in a rat model.[10]
Nitroimidazole Thioether Anti-HIV sulfanylbenzamideCleaved by glutathione and other thiols; improved oral bioavailability of the active thiol.[11]

This approach not only addresses solubility but can also mitigate issues related to the handling and formulation stability of reactive thiol-containing compounds.[10]

Experimental Protocol: Synthesis of a Thioester Prodrug

This protocol outlines a general method for the synthesis of a simple thioester prodrug (e.g., an S-acetyl derivative).

Materials:

  • This compound (Parent Drug)

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the parent drug (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (e.g., pyridine, 1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the thioester prodrug.

Conclusion and Future Perspectives

Both carbamate-based and thiol-masking prodrug strategies offer viable pathways to improve the drug-like properties of this compound.

  • Carbamate-based prodrugs are particularly effective for significantly enhancing aqueous solubility, a primary challenge for this class of compounds. The synthetic routes are well-established, and there is strong evidence of their success with the pyrazolo[3,4-d]pyrimidine scaffold.[1][2]

  • Thiol-masking strategies provide a dual benefit of potentially improving stability and handling while also modulating the pharmacokinetic profile. This approach is particularly relevant for thiol-containing parent drugs and can be tailored for controlled release.[10]

The choice of strategy will depend on the specific liabilities of the parent compound and the desired therapeutic outcome. A thorough in vitro and in vivo evaluation of any synthesized prodrug is crucial to confirm improved properties and efficient conversion to the active drug. The experimental data and protocols provided in this guide serve as a foundation for researchers to design and execute effective prodrug strategies for this promising class of therapeutic agents.

References

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  • ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

  • El-Naggar, M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • PubMed. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • OUCI. (n.d.). Synthesis of new pyrazolo[3,4‐d]pyrimidine derivatives and evaluation of their anti‐inflammatory and anticancer activit…. OUCI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS No. 56156-23-1), a member of the pyrazolopyrimidine class of compounds often investigated for their therapeutic potential.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound from some suppliers may classify it as not a hazardous substance or mixture, the presence of a thiol group and the general principle of treating research chemicals with caution necessitate a robust disposal strategy.[5] This guide is grounded in the established best practices for handling thiol-containing compounds.

The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in many developmental drugs, particularly kinase inhibitors for oncology.[1][3][4] The thiol functional group, while essential for certain biological activities or as a synthetic handle, is notorious for its potent and unpleasant odor.[6][7] More critically, thiols can be susceptible to air oxidation and may present biological hazards that are not yet fully characterized for every novel derivative.[8] Therefore, the foundational principle of this disposal protocol is the chemical inactivation of the thiol group through oxidation prior to final disposal.

Key Chemical and Safety Data

A summary of the essential information for this compound is provided below. This information should be readily available in the laboratory's chemical inventory and reviewed before handling the compound.

PropertyValueSource(s)
CAS Number 56156-23-1[9]
Molecular Formula C₁₂H₁₀N₄S[9]
Primary Hazard Group Thiol-containing heterocyclic compound
Primary Disposal Method Chemical inactivation followed by hazardous waste collection
Inactivating Reagent Sodium hypochlorite (bleach) solution[10]
Recommended PPE Nitrile gloves, safety goggles, lab coat[7][11]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a comprehensive, multi-stage approach to the disposal of this compound, from initial waste segregation to final handover to environmental health and safety (EHS) professionals.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_waste Prepare Labeled Waste Containers prep_hood->prep_waste segregate Segregate Waste Streams prep_waste->segregate solid Solid Waste (e.g., contaminated paper, gloves) segregate->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solvents) segregate->liquid Liquid glassware Contaminated Glassware segregate->glassware Glass package Package for Disposal solid->package treat_liquid Treat Liquid Waste with Bleach liquid->treat_liquid treat_glassware Decontaminate Glassware in Bleach Bath glassware->treat_glassware collect Collect Treated Waste treat_liquid->collect treat_glassware->collect collect->package contact_ehs Contact EHS for Pickup package->contact_ehs

Caption: Disposal workflow for this compound.

I. Pre-Disposal Preparations
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.[7][11]

  • Fume Hood: All handling and disposal procedures involving this thiol-containing compound should be performed inside a certified chemical fume hood to minimize inhalation exposure and contain its potent odor.[6]

  • Waste Container Preparation:

    • Prepare a dedicated hazardous waste container for solid waste. This should be a sealable, wide-mouth plastic jar or a similar non-reactive container.

    • Prepare a separate, clearly labeled container for liquid waste. This container must be compatible with aqueous bleach and organic solvents if they are part of the waste stream.

    • Label both containers clearly with "Hazardous Waste," "Thiol-Containing Waste," and the full chemical name: "this compound."[10]

II. Waste Segregation and Treatment

The core of this disposal protocol is the oxidation of the thiol group to a less odorous and less reactive species. Sodium hypochlorite (household bleach, typically ~5-8% NaOCl) is an effective and readily available oxidizing agent for this purpose.[10]

A. Solid Waste:

  • Procedure: Place all disposable materials that have come into contact with the compound, such as contaminated weighing paper, gloves, and absorbent pads, directly into the pre-labeled solid waste container.

  • Causality: Segregating solid waste prevents unnecessary contamination of other waste streams and ensures that all potentially hazardous materials are disposed of correctly.

B. Liquid Waste:

  • Procedure:

    • Collect all aqueous and organic solutions containing this compound in the designated liquid waste container.

    • In a chemical fume hood, slowly and with stirring, add a 1:1 mixture of household bleach and water to the liquid waste.[10] Continue adding the bleach solution until the characteristic thiol odor is no longer detectable.

    • Allow the treated solution to stand in the fume hood for at least 1-2 hours to ensure complete oxidation.

  • Causality: The hypochlorite ion (OCl⁻) oxidizes the thiol (-SH) group to a sulfonate (-SO₃H) or other oxidized sulfur species. These oxidized forms are generally more water-soluble, less volatile, and lack the characteristic unpleasant odor of thiols.

C. Contaminated Glassware:

  • Procedure:

    • Prepare a bleach bath in a designated plastic container (e.g., a bucket) within the fume hood. The bath should consist of a 1:1 mixture of household bleach and water.[10]

    • Immediately after use, rinse the glassware with a suitable solvent to remove the bulk of any residual material (this rinse solvent should be collected as liquid waste).

    • Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 14 hours (overnight is recommended).[10]

    • After soaking, remove the glassware, rinse it thoroughly with water, and then wash using standard laboratory procedures.

  • Causality: Soaking ensures that any trace amounts of the thiol adhering to the glass surface are fully oxidized, preventing the release of odors during subsequent washing and reuse.

III. Final Disposal
  • Waste Collection: Once all waste has been segregated and treated as described above, securely seal the solid and liquid waste containers.

  • Contact Environmental Health & Safety (EHS): The ultimate disposal of the contained waste must be handled by your institution's EHS department or a licensed hazardous waste contractor. Do not pour any treated or untreated waste down the drain unless explicitly permitted by your local EHS office.

  • Documentation: Maintain a record of the disposed chemical, including its name, quantity, and the date of disposal, in your laboratory's chemical inventory log.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The primary indicator of successful thiol inactivation is the elimination of the characteristic stench. If a thiol odor persists after the prescribed treatment, it indicates incomplete oxidation. In such a case, more bleach solution should be added, and the treatment time extended until the odor is no longer apparent. This sensory checkpoint provides an immediate and reliable measure of the protocol's effectiveness.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Available at: [Link]

  • This compound | CAS 56156-23-1. American Elements. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • SAFETY DATA SHEET. Kao Chemicals. Available at: [Link]

  • Thiols | Safety Services. UCL – University College London. Available at: [Link]

  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry: University of Rochester. Available at: [Link]

  • Pyrazolopyrimidine. Wikipedia. Available at: [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Available at: [Link]

  • Handling thiols in the lab. Reddit. Available at: [Link]

Sources

Personal protective equipment for handling 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS No. 56156-23-1). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document establishes a conservative and robust safety protocol based on its chemical structure—a pyrazolo[3,4-d]pyrimidine core functionalized with a thiol group. This proactive approach is designed to ensure the highest level of safety in the laboratory.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. The presence of a thiol (-SH) group introduces a reactive nucleophilic center and the potential for a strong, unpleasant odor. Therefore, this compound must be handled with the utmost care to mitigate both chemical and biological risks.

Hazard Assessment and Chemical Profile

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system is prevalent in compounds designed for biological activity, including anticancer and anti-inflammatory agents. As such, the target compound should be considered biologically active with unknown toxicological properties.

  • Thiol (-SH) Group: Thiols, or mercaptans, are known for several key hazards:

    • Stench: They possess a powerful and often unpleasant odor, detectable at very low concentrations.

    • Reactivity: The thiol group is a good nucleophile and can react with electrophiles. It can also be readily oxidized.

    • Toxicity: While variable, some thiols can cause skin and eye irritation upon direct contact and respiratory irritation if inhaled.

Inferred Hazard Profile:

Hazard CategoryInferred RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Unknown, handle as if toxic.Biologically active scaffold.
Skin Corrosion/Irritation Potential irritant.Common hazard for thiol-containing compounds.
Serious Eye Damage/Irritation Potential for serious irritation.Common hazard for thiol-containing compounds.
Respiratory Sensitization Possible, especially with fine powders.Prudent to assume for any novel chemical.
Carcinogenicity/Mutagenicity Unknown.Lack of specific data necessitates caution.
Reactivity Stable under recommended storage.Thiol group can be reactive. Avoid strong oxidizing agents.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

PPE CategorySpecificationCausality and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves (minimum 0.2mm thickness).The inner glove provides protection in case the outer glove is breached. Thiols can be absorbed through the skin, and the pyrimidine core may have unknown dermal toxicity. Frequent changes of outer gloves are recommended.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the compound in solution and airborne particles of the solid. A face shield offers an additional layer of protection for the entire face.
Body Protection A chemical-resistant lab coat, fully fastened.Prevents contamination of personal clothing and skin. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.Thiols are known for their strong odors, and the inhalation toxicity of this compound is unknown. A fume hood is the primary engineering control to prevent respiratory exposure.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is paramount to minimizing exposure and ensuring a safe experimental environment.

Workflow Diagram:

prep 1. Preparation - Assemble all materials - Verify fume hood function ppe 2. Don PPE - Follow multi-layered approach prep->ppe Before handling handling 3. Chemical Handling - Weighing and dissolution - Perform experiment ppe->handling Ready for experiment decon 4. Decontamination - Clean workspace - Treat contaminated equipment handling->decon Post-experiment waste 5. Waste Disposal - Segregate waste streams decon->waste After cleaning doff 6. Doff PPE - Follow proper removal sequence waste->doff Final step

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